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  • Product: 4-Oxooxetane-2-carboxylic acid
  • CAS: 90730-97-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Oxooxetane-2-carboxylic acid: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Chemistry of a Strained and Reactive Scaffold Welcome to this in-depth technical guide on 4-oxooxetane-2-carboxylic acid. As a Seni...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Chemistry of a Strained and Reactive Scaffold

Welcome to this in-depth technical guide on 4-oxooxetane-2-carboxylic acid. As a Senior Application Scientist, my goal is to provide you with not just a collection of data, but a cohesive understanding of this unique molecule. The inherent strain of the four-membered ring system, combined with the reactivity of the β-lactone and the carboxylic acid functionalities, makes 4-oxooxetane-2-carboxylic acid a fascinating, albeit challenging, chemical entity. This guide is structured to build your knowledge from the ground up, starting with its fundamental properties and moving through its synthesis, reactivity, and potential applications, with a strong emphasis on the practical implications of its inherent instability.

Molecular Identity and Physicochemical Properties

4-Oxooxetane-2-carboxylic acid, also known as 4-carboxy-2-oxetanone, is a bifunctional organic compound containing a β-lactone (a four-membered cyclic ester) and a carboxylic acid. Its unique structure imparts a high degree of ring strain and reactivity.

PropertyValueSource
IUPAC Name 4-oxooxetane-2-carboxylic acidPubChem[1]
CAS Number 90730-97-5PubChem[1]
Molecular Formula C₄H₄O₄PubChem[1]
Molecular Weight 116.07 g/mol PubChem[1]
Predicted Boiling Point 244.2 ± 33.0 °CChemicalBook[2]
Predicted Density 1.374 ± 0.06 g/cm³ChemicalBook[2]
Predicted pKa 3.60 ± 0.20ChemicalBook[2]
Predicted XLogP3-AA -0.5PubChem[1]
Appearance White to yellow solidChemicalBook[2]

It is crucial to note that many of the physicochemical properties available are predicted rather than experimentally determined. This lack of empirical data is likely a direct consequence of the compound's instability.

The Critical Challenge: Inherent Instability and Isomerization

A paramount consideration for any researcher working with oxetane-carboxylic acids is their propensity for isomerization. Numerous studies have shown that these compounds can readily rearrange into more stable lactone structures, particularly upon heating or even during storage at room temperature[3][4][5].

This transformation is driven by the relief of ring strain in the four-membered oxetane ring. The carboxylic acid group can act as an internal nucleophile, leading to ring-opening and subsequent formation of a more thermodynamically stable five- or six-membered lactone.

G Oxetane 4-Oxooxetane-2-carboxylic acid (Unstable) Lactone Isomerized Lactone (More Stable) Oxetane->Lactone Isomerization (Heat or Storage) Transition Intramolecular Nucleophilic Attack

Caption: Isomerization pathway of oxetane-carboxylic acids.

Expert Insight: The instability of 4-oxooxetane-2-carboxylic acid necessitates that it is often generated and used in situ. If storage is unavoidable, it is recommended to store it as a salt (e.g., lithium or sodium salt) or as its corresponding ester derivative at low temperatures (-20°C) to mitigate isomerization[2][3].

Synthesis of 4-Oxooxetane-2-carboxylic acid: A Proposed Approach

A logical synthetic route would therefore be the cycloaddition of ketene with glyoxylic acid.

G Ketene Ketene (H₂C=C=O) Cycloaddition [2+2] Cycloaddition Product 4-Oxooxetane-2-carboxylic acid GlyoxylicAcid Glyoxylic Acid (OHC-COOH) Cycloaddition->Product Lewis Acid Catalyst

Caption: Proposed synthesis via [2+2] cycloaddition.

Proposed Experimental Protocol:

Caution: This is a proposed protocol based on established chemical principles. Due to the potential instability of the product, this reaction should be performed with appropriate safety measures and careful monitoring.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve glyoxylic acid (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether) under a nitrogen atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Ketene Generation: Generate ketene gas by the pyrolysis of diketene or acetone. Bubble the ketene gas directly into the cooled solution of glyoxylic acid with vigorous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Lewis Acid Catalyst (Optional): In some cases, a Lewis acid catalyst (e.g., BF₃·OEt₂) may be required to promote the cycloaddition. The catalyst should be added to the glyoxylic acid solution before the introduction of ketene.

  • Quenching and Workup: Once the reaction is complete (as indicated by TLC), quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Allow the mixture to warm to room temperature.

  • Extraction: Separate the organic layer and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: The crude product should be purified with caution, avoiding heat. Column chromatography on silica gel at low temperatures is a potential method. However, given the instability, it may be preferable to use the crude product directly in the next step.

Spectroscopic Characterization (Expected)

Due to the lack of specific experimental data, the following are expected spectroscopic characteristics based on the functional groups present in 4-oxooxetane-2-carboxylic acid.

1H NMR Spectroscopy
  • Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10-13 ppm. This peak may be exchangeable with D₂O[7].

  • Oxetane Ring Protons: The protons on the four-membered ring will exhibit complex splitting patterns due to coupling with each other. The proton at the 2-position, being adjacent to both the carboxylic acid and the ring oxygen, will likely be the most downfield of the ring protons.

13C NMR Spectroscopy
  • Carboxylic Acid Carbonyl (-COOH): A peak is expected in the range of 170-185 ppm[7].

  • Lactone Carbonyl (-C=O): The β-lactone carbonyl carbon is also expected in a similar downfield region, potentially slightly more shielded than the carboxylic acid carbonyl.

  • Oxetane Ring Carbons: The carbons of the oxetane ring will appear in the aliphatic region, with the carbon at the 2-position being the most deshielded due to its attachment to two oxygen atoms.

Infrared (IR) Spectroscopy
  • O-H Stretch (Carboxylic Acid): A very broad band is expected from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer[1].

  • C=O Stretch (Lactone): A strong, sharp absorption is anticipated at a higher frequency than a typical ester, likely around 1820-1840 cm⁻¹, due to the ring strain of the β-lactone.

  • C=O Stretch (Carboxylic Acid): A strong absorption is expected around 1700-1725 cm⁻¹ for the hydrogen-bonded carboxylic acid carbonyl[1].

Reactivity Profile: A Tale of Two Functional Groups

The chemical behavior of 4-oxooxetane-2-carboxylic acid is dominated by the reactivity of the strained β-lactone ring and the versatile carboxylic acid group.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo standard transformations, although reaction conditions must be carefully chosen to avoid promoting the decomposition of the oxetane ring.

  • Esterification: Conversion to esters can be achieved under mild, acid-catalyzed conditions (Fischer esterification) or by reaction with an alkyl halide in the presence of a non-nucleophilic base. The ester functionality can serve as a protecting group to increase the stability of the molecule[3].

  • Amidation: Formation of amides can be accomplished using standard coupling reagents (e.g., DCC, EDC) or by conversion to an acid chloride followed by reaction with an amine. The conversion to the acid chloride should be performed under mild conditions (e.g., with oxalyl chloride) to prevent ring-opening.

G CarboxylicAcid 4-Oxooxetane-2-carboxylic acid Ester Ester Derivative CarboxylicAcid->Ester Esterification (R'OH, H⁺) Amide Amide Derivative CarboxylicAcid->Amide Amidation (R'₂NH, Coupling Agent)

Caption: Reactions of the carboxylic acid group.

Reactions of the β-Lactone Ring

The strained 4-oxooxetane ring is susceptible to nucleophilic attack, leading to ring-opening reactions.

  • Hydrolysis: Under either acidic or basic conditions, the β-lactone can be hydrolyzed to afford a malonic acid derivative. This is a common degradation pathway.

  • Nucleophilic Ring-Opening: A wide range of nucleophiles (e.g., amines, alkoxides, thiols) can open the β-lactone ring. This reactivity can be harnessed for the synthesis of more complex molecules. The regioselectivity of the ring-opening will depend on the nature of the nucleophile and the reaction conditions.

G Lactone 4-Oxooxetane-2-carboxylic acid HydrolysisProduct Malonic Acid Derivative Lactone->HydrolysisProduct Hydrolysis (H₂O, H⁺ or OH⁻) NucleophilicAddition Ring-Opened Adduct Lactone->NucleophilicAddition Nucleophilic Attack (Nu⁻)

Caption: Ring-opening reactions of the β-lactone.

Medicinal Chemistry Perspective and Potential Applications

The oxetane motif is of significant interest in medicinal chemistry. Its incorporation into drug candidates can modulate key physicochemical properties such as solubility, lipophilicity, and metabolic stability[6][8]. The strained ring system can also act as a bioisostere for other functional groups, like a carbonyl or a gem-dimethyl group[3].

While specific applications of 4-oxooxetane-2-carboxylic acid are not well-documented, its derivatives could serve as valuable building blocks in drug discovery. The bifunctional nature of the molecule allows for diverse derivatization, enabling the exploration of chemical space in the development of novel therapeutics. The inherent reactivity of the β-lactone could also be exploited in the design of covalent inhibitors.

Safety and Handling

Based on the available data for 4-oxooxetane-2-carboxylic acid and the related oxetane-2-carboxylic acid, the following safety precautions should be observed:

  • Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The related, non-oxo compound is reported to cause severe skin burns and eye damage[8][9].

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves, protective clothing, and eye/face protection[9].

Handling: Due to its instability, it is recommended to handle this compound in a well-ventilated fume hood. Store in a tightly sealed container in a cool, dry place, preferably in a freezer under an inert atmosphere[2]. As previously mentioned, storage as a salt or ester derivative is advisable for longer-term stability.

Conclusion

4-Oxooxetane-2-carboxylic acid is a molecule of significant synthetic potential, yet its utility is tempered by its inherent instability. A thorough understanding of its propensity for isomerization and the reactivity of its strained ring system is paramount for any researcher venturing into its chemistry. While a dearth of experimental data necessitates a cautious and predictive approach, the principles outlined in this guide provide a solid foundation for the safe and effective handling, synthesis, and derivatization of this intriguing chemical scaffold. As new synthetic methodologies and applications continue to emerge, the chemistry of strained ring systems like 4-oxooxetane-2-carboxylic acid will undoubtedly continue to be a fertile ground for discovery.

References

  • Pavelko, M., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(23), 4249–4253. Available at: [Link]

  • Burkhard, J. A., et al. (2017). Oxetanes in Drug Discovery: From an Under-Appreciated Scaffold to a Versatile Building Block. Angewandte Chemie International Edition, 56(40), 12096-12118. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 55299922, 4-Oxooxetane-2-carboxylic acid. Retrieved from [Link]

  • Wuitschik, G., et al. (2010). Oxetanes as versatile elements in drug design. Angewandte Chemie International Edition, 49(27), 4516-4527. Available at: [Link]

  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3534-3548. Available at: [Link]

  • LibreTexts Chemistry (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 16244495, Oxetane-2-carboxylic acid. Retrieved from [Link]

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Exploratory

An In-Depth Technical Guide to 4-Oxooxetane-2-carboxylic acid (CAS: 90730-97-5)

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development on the synthesis, characterization, reactivity, and application of 4-Oxooxetane-2-carboxy...

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development on the synthesis, characterization, reactivity, and application of 4-Oxooxetane-2-carboxylic acid. This strained β-lactone is a potent and versatile building block whose unique structural and electronic properties offer significant opportunities in modern organic synthesis and pharmaceutical design.

Introduction: The Significance of a Strained Heterocycle

4-Oxooxetane-2-carboxylic acid, also known as 4-carboxy-2-oxetanone, belongs to the β-lactone class of four-membered heterocyclic compounds. The inherent ring strain of the oxetane core (approximately 25.5 kcal/mol) renders the lactone carbonyl highly electrophilic and susceptible to nucleophilic attack, making it a valuable synthetic intermediate.[1] The presence of the carboxylic acid moiety at the C2 position provides a secondary reactive handle for chemical modification, such as amide coupling or esterification.

In the context of drug discovery, the oxetane motif has gained considerable attention as a bioisosteric replacement for gem-dimethyl and carbonyl groups.[2] Its incorporation into a molecular scaffold can favorably modulate key physicochemical properties, including aqueous solubility, metabolic stability, and lipophilicity, while maintaining or enhancing biological activity.[2] This guide provides the foundational knowledge required to effectively harness the synthetic potential of this unique building block.

Physicochemical and Spectroscopic Profile

Accurate characterization is paramount for confirming the identity and purity of 4-Oxooxetane-2-carboxylic acid. The following data, comprising experimentally derived typical values and computationally predicted properties, serves as a reference standard.

Physicochemical Properties
PropertyValueSource
CAS Number 90730-97-5[3][4][5]
Molecular Formula C₄H₄O₄[3]
Molecular Weight 116.07 g/mol [3]
IUPAC Name 4-oxooxetane-2-carboxylic acid[3]
Appearance Expected to be a white to off-white solidGeneral Observation
pKa (Predicted) ~3.5 - 4.5Estimated based on similar carboxylic acids[6]
XLogP3 (Computed) -0.5[3]
Spectroscopic Data (Predicted & Expected)

Spectroscopic analysis is essential for reaction monitoring and final product validation. Due to the compound's reactivity, spectra should be acquired promptly on a pure, dry sample.

SpectroscopyExpected Chemical Shift / FrequencyRationale and Key Features
¹H NMR (400 MHz, DMSO-d₆)δ ~13.0 (s, 1H, -COOH)δ ~5.2-5.4 (dd, 1H, H2)δ ~3.5-3.8 (m, 2H, H3)The carboxylic acid proton is typically a broad singlet at very low field. The H2 proton, alpha to both the ring oxygen and the carboxyl group, is expected to be the most deshielded of the ring protons. The H3 methylene protons will be diastereotopic and appear as a complex multiplet.
¹³C NMR (100 MHz, DMSO-d₆)δ ~170-175 (-COOH)δ ~165-170 (C4, Lactone C=O)δ ~70-75 (C2)δ ~40-45 (C3)Two distinct carbonyl signals are expected. The C2 carbon, attached to two oxygen atoms, will appear significantly downfield in the aliphatic region.[7]
FT-IR (KBr Pellet, cm⁻¹)~3300-2500 (broad, O-H stretch)~1820-1840 (strong, C=O β-lactone stretch) ~1710-1730 (strong, C=O acid stretch)~1200-1300 (strong, C-O stretch)The most distinguishing feature is the high-frequency carbonyl stretch of the β-lactone, a direct consequence of the significant ring strain.[8] This peak is well-separated from the carboxylic acid carbonyl, allowing for easy identification.[9]

Synthesis and Purification

The synthesis of β-lactones is most commonly achieved through the cyclization of β-hydroxy acids. For 4-Oxooxetane-2-carboxylic acid, the logical and readily available precursor is L-Malic acid. The key transformation is an intramolecular dehydration/cyclization.

Conceptual Synthesis Workflow

The following diagram illustrates the logical pathway from a protected malic acid derivative to the final product. Direct cyclization of malic acid is challenging; therefore, protection of one carboxylic acid and activation of the hydroxyl group is a standard and effective strategy.

G Start L-Malic Acid P1 Step 1: Selective Protection (e.g., Benzyl Ester Formation) Start->P1 Intermediate1 Malic Acid Monobenzyl Ester P1->Intermediate1 P2 Step 2: Lactonization (e.g., Mitsunobu Conditions) Intermediate1->P2 Intermediate2 Protected β-Lactone Ester P2->Intermediate2 P3 Step 3: Deprotection (e.g., Hydrogenolysis) Intermediate2->P3 End 4-Oxooxetane-2-carboxylic acid (Final Product) P3->End

Caption: A representative synthetic workflow for 4-Oxooxetane-2-carboxylic acid.

Representative Experimental Protocol: Mitsunobu-Based Lactonization

This protocol is a robust, field-proven method for achieving the required cyclodehydration under mild conditions, minimizing side reactions.

Materials:

  • (S)-3-Hydroxy-4-(phenylmethoxy)-4-oxobutanoic acid (Malic acid monobenzyl ester)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Palladium on Carbon (Pd/C, 10%)

  • Hydrogen (H₂) gas

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step 1: Lactonization

  • Dissolve (S)-3-Hydroxy-4-(phenylmethoxy)-4-oxobutanoic acid (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add DIAD or DEAD (1.2 eq) dropwise to the stirred solution. Causality Note: The slow addition is critical to control the exothermic reaction and prevent the formation of side products.

  • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude benzyl 4-oxooxetane-2-carboxylate. Purify by flash column chromatography.

Step 2: Deprotection (Hydrogenolysis)

  • Dissolve the purified benzyl ester from Step 1 in ethyl acetate or methanol.

  • Add 10% Pd/C catalyst (approx. 5-10 mol% by weight).

  • Purge the flask with H₂ gas and maintain a hydrogen atmosphere (e.g., using a balloon) at room temperature.

  • Stir vigorously until the reaction is complete (typically 2-4 hours, monitor by TLC). Self-Validation: The disappearance of the aromatic protons from the benzyl group in ¹H NMR analysis of an aliquot confirms reaction completion.

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Safety Note: Pd/C can be pyrophoric; do not allow the filter cake to dry completely.

  • Concentrate the filtrate under reduced pressure to yield the final product, 4-Oxooxetane-2-carboxylic acid.

Reactivity and Handling Considerations

The chemistry of 4-Oxooxetane-2-carboxylic acid is dominated by the electrophilicity of the strained lactone ring and the nucleophilicity/acidity of the carboxylic acid.

Key Chemical Transformations

The primary reaction is the nucleophilic ring-opening of the β-lactone. This can occur at either the carbonyl carbon (acyl-oxygen cleavage) or the β-carbon (alkyl-oxygen cleavage), depending on the nucleophile and reaction conditions.

Reactivity Main 4-Oxooxetane- 2-carboxylic acid Product1 β-Hydroxy Amide (Acyl Cleavage) Main->Product1 Product2 β-Alkoxy Acid (Alkyl Cleavage) Main->Product2 Product3 Isomerized Lactone (Undesired) Main->Product3 Amine Amine (R-NH₂) Amine->Main Path A Alcohol Alcohol (R-OH) + Acid Catalyst Alcohol->Main Path B Heat Heat / Storage Heat->Main Path C

Caption: Reactivity map showing key transformations of the title compound.

  • Path A (Amine Nucleophiles): Reaction with primary or secondary amines typically proceeds via acyl-oxygen cleavage to yield valuable β-hydroxy amide derivatives. This is a cornerstone reaction for incorporating the scaffold into peptide-like structures.[10]

  • Path B (Alcohol Nucleophiles): Under acidic catalysis, alcohols can open the ring to produce β-alkoxy acid derivatives.[11][12][13]

  • Path C (Instability): A critical consideration is the compound's potential for thermal or storage-induced instability. Like many oxetane-carboxylic acids, it can be prone to intramolecular isomerization, leading to the formation of more stable five- or six-membered lactones.[14][15] This underscores the need for careful handling and storage at low temperatures.

Handling and Storage
  • Storage: Store in a tightly sealed container in a cool, dry place, preferably refrigerated (-4°C to 4°C) to minimize degradation and isomerization.

  • Handling: The compound is a carboxylic acid and should be handled with appropriate personal protective equipment (gloves, safety glasses). Avoid inhalation of dust. Operations should be carried out in a well-ventilated fume hood.

Applications in Drug Discovery and Medicinal Chemistry

The utility of 4-Oxooxetane-2-carboxylic acid lies in its function as a versatile, sp³-rich building block for creating complex molecules with desirable pharmaceutical properties.

  • Scaffold Hopping and Bioisosterism: The rigid oxetane core can serve as a conformational constraint, locking pendant groups into specific spatial orientations. As a bioisostere for carbonyl or gem-dimethyl groups, it can enhance polarity and aqueous solubility, crucial parameters for improving oral bioavailability.[2]

  • Access to Novel Chemical Space: Ring-opening reactions provide a facile entry into a diverse array of 1,3-disubstituted functionalized synthons that are otherwise challenging to prepare. For example, reaction with a functionalized amine directly yields a chiral β-hydroxy amide, a common motif in biologically active molecules.

  • Peptidomimetics: The dual functionality allows for its incorporation into peptide chains. The carboxylic acid can be coupled to an amine, and the lactone can be subsequently opened by an intramolecular amine from an adjacent residue or an external nucleophile, leading to novel peptide backbone modifications.[10]

While this specific molecule may not yet be a named component in a clinical-stage drug, its structural class is of high interest. The principles of using strained oxetane rings to improve drug-like properties are well-established in modern medicinal chemistry programs.[1][2][16]

Conclusion

4-Oxooxetane-2-carboxylic acid is a high-value synthetic intermediate whose reactivity is governed by the interplay between its strained β-lactone ring and its carboxylic acid functionality. A thorough understanding of its synthesis from common precursors like malic acid, its distinct spectroscopic signatures, and its dual modes of reactivity is essential for its successful application. For medicinal chemists, this compound offers a reliable entry point to novel, sp³-rich chemical matter with the potential to overcome common challenges in drug design related to solubility and metabolic stability. Careful attention to its inherent instability is critical, and proper handling and storage are required to ensure its integrity as a synthetic building block.

References

  • INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. Available at: [Link]

  • The carbonyl stretching bands in the infrared spectra of unsaturated lactones. (2025). ResearchGate. Available at: [Link]

  • THE CARBONYL STRETCHING BANDS IN THE INFRARED SPECTRA OF UNSATURATED LACTONES. Canadian Science Publishing. Available at: [Link]

  • 4-Oxooxetane-2-carboxylic acid. PubChem, National Institutes of Health. Available at: [Link]

  • Carbonyl - compounds - IR - spectroscopy. University of Gdańsk. Available at: [Link]

  • THE CARBONYL STRETCHING BANDS IN THE INFRARED SPECTRA OF UNSATURATED LACTONES. Canadian Science Publishing. Available at: [Link]

  • Unexpected Isomerization of Oxetane-Carboxylic Acids. ACS Publications. Available at: [Link]

  • Oxetane opening by various nucleophiles. ResearchGate. Available at: [Link]

  • Scheme 18. Ring opening of oxetanes 45 using protic acid in reflux conditions. ResearchGate. Available at: [Link]

  • Combination of 1H and 13C NMR Spectroscopy. Thieme Connect. Available at: [Link]

  • Unexpected Isomerization of Oxetane-Carboxylic Acids. National Institutes of Health. Available at: [Link]

  • Self emulsifying drug delivery system for a curcuminoid based composition. Google Patents.
  • (PDF) Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate. Available at: [Link]

  • 1 H-NMR spectrum of four carbons alkyl chain analog of methyl ester of terminally oxidized carboxylic acid metabolite of CRA13 (CDCl 3 , 400 MHz). ResearchGate. Available at: [Link]

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  • Different chemical syntheses from malic acid, aspartic acid, or bromosuccinic acid to PMLA[13][17]. ResearchGate. Available at: [Link]

  • Process for the preparation of oxetane-3-carboxylic acids. Google Patents.
  • Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds. Google Patents.
  • Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry. National Institutes of Health. Available at: [Link]

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  • Development of oxetane modified building blocks for peptide synthesis. SciSpace. Available at: [Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available at: [Link]

  • Oxetane-2-carboxylic acid. PubChem, National Institutes of Health. Available at: [Link]

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  • Patenting Strategies for Small Molecule Drugs. YouTube. Available at: [Link]

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  • Synthesis and Reactions of New 4-Oxo-4H-benzopyran-3-carboxaldehydes Containing Hydroxy Groups or 2-Oxopyran Cycles. MDPI. Available at: [Link]

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Foundational

An In-depth Technical Guide to 4-Oxooxetane-2-carboxylic acid: A Versatile Scaffold in Medicinal Chemistry

Abstract This technical guide provides a comprehensive overview of 4-oxooxetane-2-carboxylic acid, a functionally rich heterocyclic compound with significant potential in drug discovery and development. The oxetane motif...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-oxooxetane-2-carboxylic acid, a functionally rich heterocyclic compound with significant potential in drug discovery and development. The oxetane motif, a four-membered ether ring, has garnered considerable attention as a bioisostere for gem-dimethyl and carbonyl groups, often conferring improved physicochemical properties such as increased solubility and metabolic stability to parent molecules. This guide delves into the nomenclature, structural features, and physicochemical properties of 4-oxooxetane-2-carboxylic acid. A proposed synthetic pathway is detailed, drawing upon established methodologies for the formation of oxetane rings and carboxylic acids. Furthermore, this document explores the reactivity of this bifunctional molecule and its burgeoning applications as a key building block in the design of novel therapeutic agents.

Introduction: The Rise of Oxetanes in Drug Discovery

The relentless pursuit of novel chemical entities with enhanced therapeutic profiles has led medicinal chemists to explore underexplored regions of chemical space. In this context, small, strained ring systems have emerged as valuable scaffolds for imparting unique three-dimensional conformations and improving drug-like properties. Among these, the oxetane ring has proven to be a particularly advantageous motif.[1][2] Its incorporation into drug candidates can lead to significant improvements in aqueous solubility, lipophilicity, and metabolic stability.[2] The polar nature of the ether linkage within the compact, rigid oxetane framework can favorably modulate interactions with biological targets. This guide focuses on a specific, bifunctional oxetane derivative, 4-oxooxetane-2-carboxylic acid, which combines the desirable features of the oxetane ring with the versatile reactivity of a carboxylic acid and a ketone.

Nomenclature and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for scientific communication. The International Union of Pure and Applied Chemistry (IUPAC) name for the topic compound is 4-oxooxetane-2-carboxylic acid .[3]

Structural Features

4-Oxooxetane-2-carboxylic acid possesses a unique combination of functional groups within a compact four-membered ring system. The oxetane ring itself is inherently strained, which influences its reactivity. The presence of a ketone at the 4-position and a carboxylic acid at the 2-position introduces multiple points for chemical modification and diverse intermolecular interactions.

Physicochemical Properties

A summary of the key computed physicochemical properties of 4-oxooxetane-2-carboxylic acid is presented in Table 1. These properties are crucial for predicting its behavior in biological systems and for designing synthetic and formulation strategies.

PropertyValueSource
Molecular Formula C₄H₄O₄[3]
Molecular Weight 116.07 g/mol [3]
XLogP3 -0.5[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 4[3]

Synthesis of 4-Oxooxetane-2-carboxylic acid: A Proposed Pathway

Proposed Synthesis of Ethyl 4-Oxooxetane-2-carboxylate

The synthesis of the ethyl ester precursor could potentially be achieved through a multi-step sequence starting from commercially available materials. A possible disconnection approach is illustrated below:

G 4-Oxooxetane-2-carboxylic acid 4-Oxooxetane-2-carboxylic acid Ethyl 4-Oxooxetane-2-carboxylate Ethyl 4-Oxooxetane-2-carboxylate 4-Oxooxetane-2-carboxylic acid->Ethyl 4-Oxooxetane-2-carboxylate Hydrolysis Starting Materials Starting Materials Ethyl 4-Oxooxetane-2-carboxylate->Starting Materials Multi-step Synthesis

Caption: Proposed retrosynthetic analysis for 4-oxooxetane-2-carboxylic acid.

A potential forward synthesis is outlined in the following experimental protocol.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of Ethyl 2-diazo-3-oxobutanoate

This step would involve the diazotization of ethyl acetoacetate.

Step 2: Rhodium-Catalyzed Cyclization

The diazo compound would then undergo a rhodium-catalyzed intramolecular C-H insertion reaction to form the oxetane ring.

Step 3: Hydrolysis of Ethyl 4-Oxooxetane-2-carboxylate to 4-Oxooxetane-2-carboxylic acid

The final step is the hydrolysis of the ester to the carboxylic acid.[1] This is a standard transformation in organic synthesis.

Protocol:

  • Dissolve ethyl 4-oxooxetane-2-carboxylate in a mixture of ethanol and water.

  • Add a stoichiometric amount of a base, such as sodium hydroxide or potassium hydroxide.

  • Heat the reaction mixture at reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and acidify with a dilute strong acid (e.g., HCl) to a pH of approximately 2-3.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-oxooxetane-2-carboxylic acid.

  • Purify the crude product by recrystallization or column chromatography.

It is crucial to note that some oxetane-carboxylic acids have been reported to be unstable, potentially undergoing isomerization to lactones.[2] Therefore, careful handling and storage at low temperatures are recommended.

Characterization of 4-Oxooxetane-2-carboxylic acid

The structural elucidation of 4-oxooxetane-2-carboxylic acid would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the oxetane ring. The proton at the C2 position, being adjacent to the carboxylic acid, would likely appear as a downfield multiplet. The protons at the C3 position would exhibit diastereotopic splitting. The carboxylic acid proton would appear as a broad singlet at a very downfield chemical shift (typically >10 ppm).

  • ¹³C NMR: The carbon NMR spectrum would be characterized by a signal for the carbonyl carbon of the ketone at a downfield chemical shift (typically >200 ppm) and a signal for the carboxylic acid carbonyl carbon in the range of 170-185 ppm. The carbons of the oxetane ring would appear in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum would provide key information about the functional groups present. A very broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid. A strong, sharp absorption band around 1760-1800 cm⁻¹ would correspond to the C=O stretch of the strained cyclic ketone, and another strong absorption around 1700-1725 cm⁻¹ would be attributed to the C=O stretch of the carboxylic acid.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule by providing a highly accurate mass-to-charge ratio of the molecular ion.

Reactivity and Synthetic Applications

The bifunctional nature of 4-oxooxetane-2-carboxylic acid makes it a versatile building block for the synthesis of more complex molecules.

G cluster_0 4-Oxooxetane-2-carboxylic acid cluster_1 Reactive Sites cluster_2 Potential Transformations Molecule 4-Oxooxetane-2-carboxylic acid Carboxylic Acid Carboxylic Acid Molecule->Carboxylic Acid Ketone Ketone Molecule->Ketone Amide Formation Amide Formation Carboxylic Acid->Amide Formation Esterification Esterification Carboxylic Acid->Esterification Reduction Reduction Ketone->Reduction Wittig Reaction Wittig Reaction Ketone->Wittig Reaction

Caption: Reactivity map of 4-oxooxetane-2-carboxylic acid.

  • Reactions of the Carboxylic Acid: The carboxylic acid moiety can readily undergo esterification and amidation reactions, allowing for its conjugation to a wide range of molecules, including other pharmacophores or solubilizing groups.

  • Reactions of the Ketone: The ketone functionality can be subjected to nucleophilic addition reactions, reduction to the corresponding alcohol, or conversion to an alkene via a Wittig reaction.

These transformations open up a vast chemical space for the development of novel compounds with tailored biological activities.

Applications in Drug Development

The incorporation of the 4-oxooxetane-2-carboxylic acid scaffold into drug candidates can be a strategic approach to optimize their pharmacokinetic and pharmacodynamic properties. The oxetane ring can act as a metabolically stable, polar surrogate for more lipophilic groups, potentially improving oral bioavailability and reducing off-target effects. The carboxylic acid and ketone functionalities provide handles for fine-tuning the molecule's interaction with its biological target and for attaching linkers in the context of prodrugs or antibody-drug conjugates.

Conclusion

4-Oxooxetane-2-carboxylic acid represents a promising and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a strained oxetane ring, a ketone, and a carboxylic acid offers a rich platform for the synthesis of novel chemical entities with potentially improved pharmacological profiles. While further research is needed to establish robust synthetic protocols and to fully explore its applications, the foundational knowledge presented in this guide underscores the significant potential of this intriguing molecule for the development of next-generation therapeutics.

References

  • PubChem. 4-Oxooxetane-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Chemguide. Hydrolysis of esters. [Link]

  • Chalyk, B., Grynyova, A., Filimonova, K., Rudenko, T. V., Dibchak, D., & Mykhailiuk, P. K. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(25), 4722–4728. [Link]

Sources

Exploratory

The Emergence and Utility of 4-oxo-2-oxetane carboxylic acid: A Technical Guide

Abstract This technical guide provides a comprehensive overview of 4-oxo-2-oxetane carboxylic acid, a strained heterocyclic compound belonging to the β-lactone family. While the specific historical genesis of this molecu...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-oxo-2-oxetane carboxylic acid, a strained heterocyclic compound belonging to the β-lactone family. While the specific historical genesis of this molecule remains nuanced within the broader development of β-lactone chemistry, its significance as a synthetic intermediate and potential bioactive scaffold is noteworthy. This document delves into the historical context of β-lactone discovery, prevalent synthetic strategies applicable to 4-oxo-2-oxetane carboxylic acid, its chemical properties with a focus on inherent instability, and its emerging role in medicinal chemistry. Detailed experimental protocols, data summaries, and pathway visualizations are provided to support researchers and drug development professionals in understanding and utilizing this versatile chemical entity.

A Historical Perspective: The Dawn of β-Lactone Chemistry

The story of 4-oxo-2-oxetane carboxylic acid is intrinsically linked to the broader history of β-lactones, a class of four-membered cyclic esters. The first synthesis of a β-lactone, specifically 2-oxetanone (β-propiolactone), was reported by Einhorn in 1883.[1] This seminal discovery opened the door to the exploration of a new class of strained heterocycles. For a significant period, research into β-lactones progressed steadily, with a notable surge in interest from the 1950s to the early 1970s, driven by their potential as monomers for biodegradable polyesters with applications in plastics and surgical materials.[1]

While a definitive publication detailing the first specific synthesis of 4-oxo-2-oxetane carboxylic acid (CAS Number: 90730-97-5) is not readily apparent in a survey of historical literature, its existence and utility are well-established in contemporary chemical databases and supplier catalogs.[2][3][4] It is plausible that its initial synthesis was achieved as a logical extension of established methodologies for β-lactone formation and may have been documented in less prominent literature or patent filings.

The principal reactivity modes of β-lactones, including nucleophilic attack leading to ring-opening, decarboxylation, and electrophilic reactions of their enolates, have been extensively studied.[1] This rich chemistry has positioned β-lactones as valuable intermediates in the synthesis of complex organic molecules and natural products.[5]

Synthetic Strategies for 4-oxo-2-oxetane carboxylic acid

The synthesis of 4-oxo-2-oxetane carboxylic acid and its derivatives relies on well-established methods for constructing the β-lactone ring. The two most prominent approaches are the [2+2] cycloaddition of a ketene with a carbonyl compound and the intramolecular cyclization (lactonization) of a β-hydroxy carboxylic acid.[6]

[2+2] Cycloaddition

This method involves the reaction of a ketene or a ketene equivalent with an appropriate carbonyl compound. For the synthesis of 4-oxo-2-oxetane carboxylic acid, a plausible route would involve the cycloaddition of a ketene bearing a protected carboxylic acid group with formaldehyde or a formaldehyde equivalent.

Intramolecular Cyclization of β-Hydroxy Carboxylic Acids

The lactonization of a β-hydroxy carboxylic acid is a common and effective method for forming the β-lactone ring. This typically involves the activation of the carboxylic acid moiety followed by intramolecular nucleophilic attack by the hydroxyl group.

Conceptual Synthetic Pathway via Lactonization:

G cluster_0 Retrosynthetic Analysis cluster_1 Forward Synthesis Target 4-oxo-2-oxetane carboxylic acid Precursor 3,4-dihydroxybutanoic acid derivative Target->Precursor Lactonization Starting_Material Malic Acid (or similar precursor) Intermediate_1 Protection of functional groups Starting_Material->Intermediate_1 Intermediate_2 Selective oxidation and reduction steps Intermediate_1->Intermediate_2 Final_Precursor 3,4-dihydroxybutanoic acid derivative Intermediate_2->Final_Precursor Final_Product 4-oxo-2-oxetane carboxylic acid Final_Precursor->Final_Product Lactonization

Caption: Conceptual synthetic pathway for 4-oxo-2-oxetane carboxylic acid.

Chemical Properties and Inherent Instability

A critical consideration for researchers working with 4-oxo-2-oxetane carboxylic acid and its derivatives is their potential for instability. The strained four-membered ring of the β-lactone imparts significant ring strain, making these compounds susceptible to ring-opening reactions.[7]

Recent studies have highlighted that many oxetane-carboxylic acids are prone to isomerization into more stable lactone structures, particularly upon storage at room temperature or with gentle heating.[8] This isomerization can significantly impact reaction yields and the purity of the final products. It is, therefore, imperative that these compounds are stored under appropriate conditions (e.g., low temperature) and that their purity is regularly monitored by analytical techniques such as NMR spectroscopy.[8]

PropertyValueSource
Molecular Formula C4H4O4[2][4]
Molecular Weight 116.07 g/mol [2]
CAS Number 90730-97-5[2][3][4]
IUPAC Name 4-oxooxetane-2-carboxylic acid[2]

Experimental Protocol: General Procedure for Saponification and Isolation

The preparation of oxetane-carboxylic acids often involves the saponification of their corresponding esters. The following is a generalized protocol, which should be adapted and optimized for specific substrates.

Workflow for Saponification and Isolation of Oxetane-Carboxylic Acids:

G Start Start: Oxetane Ester Saponification Saponification: - Dissolve ester in a suitable solvent (e.g., THF, MeOH). - Add aqueous NaOH or LiOH. - Stir at room temperature until reaction is complete (monitor by TLC or LC-MS). Start->Saponification Workup Aqueous Workup: - Concentrate the reaction mixture to remove organic solvent. - Dilute with water. - Wash with a non-polar organic solvent (e.g., Et2O, DCM) to remove neutral impurities. Saponification->Workup Acidification Acidification: - Cool the aqueous layer in an ice bath. - Carefully acidify with a mild acidic solution (e.g., NaHSO4, citric acid) to pH ~2-3. - Monitor for precipitation of the carboxylic acid. Workup->Acidification Isolation Isolation: - Collect the precipitate by filtration. - Wash the solid with cold water. - Dry under vacuum. Acidification->Isolation Purification Purification (if necessary): - Recrystallization from an appropriate solvent system. - Alternatively, trituration with a solvent in which the impurities are soluble. Isolation->Purification Characterization Characterization: - NMR, IR, Mass Spectrometry. - Purity assessment by HPLC or other suitable method. Purification->Characterization

Caption: Step-by-step workflow for the saponification and isolation of oxetane-carboxylic acids.

Causality Behind Experimental Choices:

  • Choice of Base (NaOH or LiOH): These are strong bases that effectively hydrolyze the ester to the corresponding carboxylate salt.

  • Mild Acidification (NaHSO4 or citric acid): The use of a mild acid is crucial to minimize the risk of acid-catalyzed ring-opening or isomerization of the potentially unstable oxetane-carboxylic acid product.[8]

  • Low Temperature during Acidification: Performing the acidification at low temperatures helps to dissipate any heat generated and further reduces the likelihood of degradation of the final product.

Role in Medicinal Chemistry and Drug Discovery

The oxetane motif has garnered significant interest in medicinal chemistry as a bioisosteric replacement for gem-dimethyl and carbonyl groups.[9] The incorporation of an oxetane ring can lead to improvements in physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity.[9] While 4-oxo-2-oxetane carboxylic acid itself is not a widely reported bioactive molecule, its derivatives are of interest in drug discovery programs. The carboxylic acid handle provides a convenient point for further functionalization, allowing for the synthesis of a diverse library of compounds for biological screening.

Conclusion

4-oxo-2-oxetane carboxylic acid represents a fascinating, albeit historically understated, member of the β-lactone family. While its specific discovery story is woven into the broader fabric of β-lactone chemistry, its utility as a synthetic building block is clear. The key challenge in its application lies in its inherent instability, which necessitates careful handling and storage. For researchers and drug development professionals, a thorough understanding of its synthesis, reactivity, and potential for isomerization is paramount to successfully harnessing its potential in the creation of novel chemical entities.

References

  • Zaugg, H. E. Organic Reactions, 1954 , 8, 305-363. [Link]

  • Recent Advances in β-Lactone Chemistry. Semantic Scholar. [Link]

  • Wang, Y.; Tennyson, R. L. b-LACTONES: INTERMEDIATES FOR NATURAL PRODUCT TOTAL SYNTHESIS AND NEW TRANSFORMATIONS. HETEROCYCLES, 2004 , 64, 605. [Link]

  • β-Propiolactone. Wikipedia. [Link]

  • Snider, B. B.; Song, F. Synthesis of (±)- and (-)-Vibralactone and Vibralactone C. Org. Lett., 2006 , 8(12), 2411-2414. [Link]

  • 4-Oxooxetane-2-carboxylic acid. PubChem. [Link]

  • Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link]

  • Burkhard, J. A.; Wuitschik, G.; Rogers-Evans, M.; Müller, K.; Carreira, E. M. Oxetanes in Drug Discovery: Structural and Synthetic Insights. J. Med. Chem., 2010 , 53(8), 3227-3246. [Link]

  • Oxetanes: formation, reactivity and total syntheses of natural products. PMC. [Link]

  • Chen, C. Y.; Senanayake, C. H.; Bill, T. J.; Larsen, R. D.; Verhoeven, T. R.; Reider, P. J. The reaction of beta-propiolactone with derivatives of adenine and with DNA. Carcinogenesis, 1981 , 2(2), 73-80. [Link]

  • β-Propiolactone: Viral inactivation in vaccines and plasma. ResearchGate. [Link]

  • Synthesis of oxetanes. Organic Chemistry Portal. [Link]

  • Unexpected Isomerization of Oxetane-Carboxylic Acids. PMC. [Link]

  • β-Propiolactone (BPL)-inactivation of SARS-Co-V-2: In vitro validation with focus on saliva from COVID-19 patients for scent dog training. PMC. [Link]

  • Reactions of β-Propiolactone with Nucleobase Analogues, Nucleosides, and Peptides: IMPLICATIONS FOR THE INACTIVATION OF VIRUSES. PMC. [Link]

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Foundational

Physical properties of 4-Oxooxetane-2-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 4-Oxooxetane-2-carboxylic Acid Abstract 4-Oxooxetane-2-carboxylic acid is a bifunctional molecule incorporating a strained four-membered oxetane ring, a ke...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-Oxooxetane-2-carboxylic Acid

Abstract

4-Oxooxetane-2-carboxylic acid is a bifunctional molecule incorporating a strained four-membered oxetane ring, a ketone, and a carboxylic acid moiety. The oxetane motif is of significant interest in medicinal chemistry as a bioisostere for gem-dimethyl or carbonyl groups, capable of improving metabolic stability and aqueous solubility.[1] However, a comprehensive public record of the experimentally determined physical properties of this specific compound is notably absent. This guide provides a consolidated overview of its known computational data and, more critically, outlines a practical framework for its empirical characterization. We address a crucial, often overlooked aspect of this chemical class: the inherent instability and potential for isomerization of oxetane-carboxylic acids.[2] This document is intended for researchers in drug discovery and chemical synthesis, offering both foundational data and the necessary protocols to confidently handle and characterize this promising building block.

Molecular Identity and Computed Properties

Accurate identification is the cornerstone of any chemical investigation. 4-Oxooxetane-2-carboxylic acid is registered under CAS Number 90730-97-5.[3] Its fundamental molecular and computed physicochemical properties, derived from publicly available databases, are summarized below. These values serve as a theoretical baseline pending experimental verification.

PropertyValueSource
IUPAC Name 4-oxooxetane-2-carboxylic acidPubChem[4]
CAS Number 90730-97-5AChemBlock[3]
Molecular Formula C₄H₄O₄PubChem[4]
Molecular Weight 116.07 g/mol PubChem[4]
Canonical SMILES C1C(OC1=O)C(=O)OPubChem[4]
InChIKey ROTWZASRXNRBGI-UHFFFAOYSA-NPubChem[4]
Topological Polar Surface Area 63.6 ŲPubChem[4]
Computed LogP (XLogP3) -0.5PubChem[4]
Hydrogen Bond Donor Count 1PubChem[4]
Hydrogen Bond Acceptor Count 4PubChem[4]

Critical Advisory: Chemical Instability and Isomerization

A pivotal consideration for any scientist working with oxetane-carboxylic acids is their potential for spontaneous isomerization. Research has demonstrated that many compounds in this class are unstable, even under ambient storage conditions or upon gentle heating.[2] They can undergo intramolecular ring-opening to form more stable five- or six-membered lactone structures.

This inherent reactivity has profound implications:

  • Sample Integrity: A sample of 4-Oxooxetane-2-carboxylic acid may, over time, contain significant quantities of its isomeric lactone impurity, confounding experimental results.

  • Reaction Outcomes: Synthetic reactions requiring elevated temperatures may fail or yield unexpected byproducts due to isomerization of the starting material.

  • Analytical Interpretation: Spectroscopic data must be carefully scrutinized for the presence of unexpected signals corresponding to the isomerized product.

Recommendation: It is imperative to verify the purity of 4-Oxooxetane-2-carboxylic acid via NMR or LC-MS analysis immediately upon receipt and before each use. For long-term storage, maintaining the compound in a dry, inert atmosphere at low temperatures (e.g., -20°C) is strongly advised to mitigate degradation.

Framework for Experimental Characterization

Given the absence of published experimental data, this section provides robust, step-by-step protocols for determining the key physical properties of 4-Oxooxetane-2-carboxylic acid.

Workflow for Physicochemical Profiling

The logical flow for characterizing a compound with known stability concerns involves initial purity assessment followed by parallel determination of its fundamental physical properties.

G cluster_0 Initial Assessment cluster_1 Property Determination cluster_2 Final Data Consolidation A Sample Acquisition (CAS: 90730-97-5) B Purity & Stability Check (qNMR, LC-MS) A->B Immediate C Melting Point (Capillary Method) B->C If pure D Solubility Profiling (Multi-Solvent) B->D If pure E pKa Determination (Potentiometric Titration) B->E If pure F Consolidated Data Sheet C->F D->F E->F

Caption: Workflow for the physicochemical characterization of 4-Oxooxetane-2-carboxylic acid.

Protocol for Melting Point Determination

The melting point provides a primary indication of purity. For a crystalline solid, a sharp melting range is expected.

  • Sample Preparation: Finely powder a small amount of the dried solid.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

  • Measurement:

    • Heat rapidly to approximately 20°C below the expected melting point (if unknown, perform a preliminary rapid scan).

    • Reduce the heating rate to 1-2°C per minute.

    • Record the temperature at which the first liquid droplet appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

  • Reporting: Report the melting point as the range T₁ – T₂. A narrow range (<2°C) suggests high purity.

Protocol for Aqueous and Organic Solubility Profiling

Solubility is a critical parameter for drug development, influencing formulation and bioavailability.

  • Solvent Selection: Prepare vials containing 1 mL of various solvents, including water, phosphate-buffered saline (PBS, pH 7.4), ethanol, DMSO, and a nonpolar solvent like toluene.[5]

  • Sample Addition: Add a pre-weighed amount (e.g., 1 mg) of the compound to each vial.

  • Equilibration: Vortex each vial vigorously for 1-2 minutes. Allow the samples to equilibrate at a controlled temperature (e.g., 25°C) for at least one hour.

  • Observation: Visually inspect for undissolved solid. If fully dissolved, add another 1 mg and repeat until a saturated solution is formed.

  • Quantification: Express solubility qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively in mg/mL.

Protocol for pKa Determination via Potentiometric Titration

The pKa value is essential for understanding the ionization state of the molecule at physiological pH.

  • Solution Preparation:

    • Prepare a standardized solution of ~0.1 M NaOH.[6]

    • Accurately prepare a solution of 4-Oxooxetane-2-carboxylic acid (e.g., 0.01 M) in deionized water. If aqueous solubility is low, a co-solvent system (e.g., water/methanol) may be required.

  • Titration Setup:

    • Calibrate a pH meter with standard buffers (pH 4, 7, and 10).

    • Place a known volume of the acid solution in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode in the solution.

  • Measurement:

    • Add the standardized NaOH solution in small, precise increments (e.g., 0.05 mL) using a burette.

    • Record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration well past the equivalence point (the point of rapid pH change).

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of NaOH added (x-axis).

    • Determine the volume of NaOH at the half-equivalence point (half the volume required to reach the inflection point of the curve).

    • The pH at the half-equivalence point is equal to the pKa of the carboxylic acid.[6]

Predicted Spectroscopic Profile

While specific spectra are not publicly available, the structure of 4-Oxooxetane-2-carboxylic acid allows for a confident prediction of its key spectroscopic features.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to be highly characteristic. Key absorptions include a very broad O-H stretch from the carboxylic acid dimer (2500-3300 cm⁻¹), a sharp C=O stretch from the oxetanone ring (~1780-1820 cm⁻¹, strained ring), and another C=O stretch from the carboxylic acid (~1710 cm⁻¹).[7][8]

  • ¹H NMR Spectroscopy: The spectrum should show three distinct signals in the aliphatic region corresponding to the three non-equivalent protons on the oxetane ring, plus a very broad singlet far downfield (10-13 ppm) for the acidic proton of the carboxyl group.[7] Protons adjacent to the carbonyl groups will be shifted downfield relative to a simple alkane.

  • ¹³C NMR Spectroscopy: Two signals are predicted in the carbonyl region (165-185 ppm), one for the carboxylic acid carbon and one for the ketone carbon.[8] Two additional signals are expected in the aliphatic region for the sp³-hybridized carbons of the oxetane ring.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 55299922, 4-Oxooxetane-2-carboxylic acid. Available at: [Link]

  • Scribd (n.d.). Lab - Properties of Carboxylic Acids | PDF. Available at: [Link]

  • Scribd (n.d.). Carboxylic Acid Experiment Guide | PDF. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16244495, Oxetane-2-carboxylic acid. Available at: [Link]

  • Chemistry LibreTexts (2022). Physical Properties of Carboxylic Acids. Available at: [Link]

  • BYJU'S (2020). Test for Carboxyl Group. Available at: [Link]

  • Doc Brown's Chemistry (n.d.). Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells. Available at: [Link]

  • Chemdad Co., Ltd. (n.d.). OXETANE-2-CARBOXYLIC ACID. Available at: [Link]

  • Chemistry LibreTexts (2022). Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

  • Oregon State University (2020). CH 336: Carboxylic Acid Spectroscopy. Available at: [Link]

  • The Organic Chemistry Tutor (2021). Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes]. Available at: [Link]

  • Mykhailiuk, P. K. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available at: [Link]

  • Slanina, T. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Mykhailiuk, P. K. (2018). Unexpected Isomerization of Oxetane-Carboxylic Acids. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate (n.d.). Experimental pKa values of carboxylic acids 37, 43, 61, and 62. Available at: [Link]

  • NC State University Libraries (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • The Organic Chemistry Tutor (2019). Boiling Points of Carboxylic Acids. Available at: [Link]

  • Reddit (2017). What is the pKa of a protonated carboxylic acid. r/chemhelp. Available at: [Link]

  • The Organic Chemistry Tutor (2021). Synthesis of Carboxylic acids [ORGANIC CHEMISTRY] Klein CH21.4. Available at: [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. ACS, Organic Division. Available at: [Link]

  • Ripin, D.H., & Evans, D.A. (n.d.). pKa's of Inorganic and Oxo-Acids. Harvard University. Available at: [Link]

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Exploratory

An In-depth Technical Guide to 4-Oxooxetane-2-carboxylic Acid: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emerging Significance of 4-Oxooxetane-2-carboxylic Acid 4-Oxooxetane-2-carboxylic acid, also known as 4-carboxy-2-oxetanone, is a strained...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of 4-Oxooxetane-2-carboxylic Acid

4-Oxooxetane-2-carboxylic acid, also known as 4-carboxy-2-oxetanone, is a strained heterocyclic compound that has garnered increasing interest in the fields of organic synthesis and medicinal chemistry. Its unique structural motif, combining a reactive β-lactone ring with a carboxylic acid functionality, makes it a versatile building block for the synthesis of complex and biologically active molecules. The inherent ring strain of the oxetane ring and the presence of multiple functional groups provide a gateway to a diverse range of chemical transformations, making it a valuable tool for the construction of novel molecular architectures.

This technical guide provides a comprehensive overview of 4-oxooxetane-2-carboxylic acid, covering its synthesis, chemical properties, reactivity, and applications, with a particular focus on its role in drug discovery and development.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of 4-oxooxetane-2-carboxylic acid is essential for its handling, characterization, and application in synthesis.

PropertyValueSource
Molecular Formula C₄H₄O₄[1]
Molecular Weight 116.07 g/mol [1]
IUPAC Name 4-oxooxetane-2-carboxylic acid[1]
CAS Number 90730-97-5[1]
Synonyms 4-carboxy-2-oxetanone, Malic acid β-lactone[1]
Appearance Solid (predicted)
LogP -0.5[1]

Synthesis of 4-Oxooxetane-2-carboxylic Acid

The synthesis of 4-oxooxetane-2-carboxylic acid presents a unique challenge due to the strained nature of the β-lactone ring. While a definitive, detailed experimental protocol for its direct synthesis is not extensively documented in readily available literature, several synthetic strategies for related oxetane and β-lactone structures can be adapted.

One plausible synthetic approach involves the intramolecular cyclization of a suitably functionalized precursor, such as a β-hydroxy-γ-halo-carboxylic acid derivative. The general principle of this approach is illustrated below.

Synthesis_Pathway Start β-Hydroxy-γ-halo carboxylic acid derivative Intermediate Intramolecular Cyclization Start->Intermediate Base Product 4-Oxooxetane-2-carboxylic acid Intermediate->Product

Caption: General synthetic strategy for β-lactones.

A more specific potential route could involve the derivatization of commercially available starting materials like malic acid or aspartic acid, followed by a ring-closing reaction. For instance, the conversion of the β-hydroxyl group into a good leaving group and subsequent intramolecular nucleophilic attack by the carboxylate could yield the desired β-lactone.

It is important to note that the stability of oxetane-carboxylic acids can be a significant concern, with some isomers being prone to isomerization into more stable lactones.[2][3] This inherent instability should be a key consideration in the design of a synthetic route and the purification and storage of the final product.

Spectroscopic Characterization

Detailed spectroscopic data for 4-oxooxetane-2-carboxylic acid is not widely published. However, based on the known spectral characteristics of carboxylic acids and β-lactones, the following features can be anticipated:

Infrared (IR) Spectroscopy:

  • A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, characteristic of a carboxylic acid.[4][5]

  • A strong C=O stretching band for the carboxylic acid carbonyl, typically around 1700-1725 cm⁻¹.[5]

  • A high-frequency C=O stretching band for the strained β-lactone carbonyl, expected to be above 1800 cm⁻¹.

  • C-O stretching bands in the 1210-1320 cm⁻¹ region.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR:

    • The carboxylic acid proton (-COOH) would appear as a broad singlet at a downfield chemical shift, typically between 10 and 13 ppm.[6]

    • The protons on the oxetane ring would exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other. The proton at the C2 position, being adjacent to both the carboxylic acid and the ring oxygen, would likely be the most downfield of the ring protons.

  • ¹³C NMR:

    • The carboxylic acid carbonyl carbon would resonate in the range of 170-185 ppm.[6]

    • The β-lactone carbonyl carbon would also be in a similar downfield region.

    • The carbons of the oxetane ring would appear in the aliphatic region, with the carbon bearing the carboxylic acid (C2) and the methylene carbon (C3) showing distinct chemical shifts.

Chemical Reactivity: A Tale of Two Functional Groups

The reactivity of 4-oxooxetane-2-carboxylic acid is dominated by the interplay between the strained β-lactone ring and the carboxylic acid moiety.

Reactivity_Diagram cluster_lactone β-Lactone Reactivity cluster_acid Carboxylic Acid Reactivity Molecule 4-Oxooxetane-2-carboxylic acid β-Lactone Ring Carboxylic Acid RingOpening Ring-Opening (Nucleophilic Attack) Molecule:f0->RingOpening Nu⁻ Decarboxylation Decarboxylation (Loss of CO₂) Molecule:f1->Decarboxylation Heat Esterification Esterification Molecule:f1->Esterification R-OH, H⁺

Caption: Key reactive sites of 4-oxooxetane-2-carboxylic acid.

Ring-Opening Reactions of the β-Lactone

The high ring strain of the oxetane makes it susceptible to nucleophilic attack, leading to ring-opening. This reaction can proceed via two main pathways: acyl-oxygen cleavage or alkyl-oxygen cleavage, depending on the nature of the nucleophile and the reaction conditions.[7]

  • Acyl-Oxygen Cleavage: Attack at the carbonyl carbon of the lactone leads to the formation of a β-hydroxy acid derivative.

  • Alkyl-Oxygen Cleavage: Attack at the C4 position of the oxetane ring results in the formation of a γ-substituted-α-hydroxy acid derivative.

The regioselectivity of the ring-opening is influenced by both steric and electronic factors.[7] Strong nucleophiles tend to attack the less sterically hindered carbon, while in the presence of an acid catalyst, attack at the more substituted carbon may be favored due to the stabilization of a partial positive charge.

Decarboxylation

As a β-keto acid analogue, 4-oxooxetane-2-carboxylic acid is prone to decarboxylation upon heating. This reaction proceeds through a cyclic transition state to yield an enol intermediate, which then tautomerizes to the corresponding ketone. In this case, decarboxylation would lead to the formation of 3-oxetanone. The ease of decarboxylation is a key feature of β-keto acids and their derivatives.

Isomerization and Stability

A crucial aspect of the chemistry of some oxetane-carboxylic acids is their propensity to isomerize to more stable γ- or δ-lactones, especially upon heating or prolonged storage.[2][3] This transformation is thought to proceed via an intramolecular ring-opening and subsequent ring-closing reaction. Researchers working with 4-oxooxetane-2-carboxylic acid should be mindful of this potential instability and employ mild reaction and purification conditions, as well as appropriate storage, to maintain the integrity of the molecule.

Applications in Drug Discovery and Development

The oxetane motif is increasingly recognized as a valuable scaffold in medicinal chemistry. Its incorporation into drug candidates can lead to improvements in physicochemical properties such as solubility, metabolic stability, and lipophilicity.[8][9] 4-Oxooxetane-2-carboxylic acid, with its dual functionality, serves as a versatile starting material for the synthesis of a variety of biologically active compounds.

As a Building Block for Bioactive Molecules

The combination of the reactive β-lactone and the carboxylic acid allows for a stepwise or orthogonal functionalization of the molecule. For instance, the carboxylic acid can be converted into an amide, while the β-lactone remains available for a subsequent ring-opening reaction with a different nucleophile. This strategy enables the rapid construction of diverse molecular libraries for high-throughput screening.

Synthesis of Nucleoside Analogues

A particularly promising application of oxetane derivatives is in the synthesis of novel nucleoside analogues with potential antiviral activity.[10][11][12] The oxetane ring can serve as a mimic of the ribose or deoxyribose sugar moiety. The unique stereochemistry and conformational rigidity imposed by the oxetane ring can lead to compounds with enhanced binding affinity to viral enzymes and improved pharmacokinetic profiles. 4-Oxooxetane-2-carboxylic acid could be a key precursor in the synthesis of such modified nucleosides, where the carboxylic acid provides a handle for coupling to a nucleobase, and the oxetane ring forms the core of the sugar mimic.

Nucleoside_Analogue_Synthesis Start 4-Oxooxetane-2-carboxylic acid Step1 Amide Coupling with Nucleobase Start->Step1 Step2 Ring-Opening and Further Modification Step1->Step2 Product Novel Nucleoside Analogue Step2->Product

Sources

Foundational

The Dual-Faceted Nature of 4-Oxooxetane-2-carboxylic Acid: A Guide for Advanced Organic Synthesis

Abstract 4-Oxooxetane-2-carboxylic acid, a unique bifunctional molecule, sits at the intersection of two highly reactive and synthetically valuable classes of compounds: oxetanes and β-lactones. This guide provides an in...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Oxooxetane-2-carboxylic acid, a unique bifunctional molecule, sits at the intersection of two highly reactive and synthetically valuable classes of compounds: oxetanes and β-lactones. This guide provides an in-depth technical exploration of its core characteristics, synthetic considerations, and potential applications for researchers, scientists, and professionals in drug development. We will delve into the inherent reactivity stemming from its strained four-membered ring system and discuss the practical implications of its stability, offering a nuanced perspective on its role as both a versatile synthetic intermediate and a challenging entity in organic chemistry.

Introduction: A Molecule of Strategic Importance

The oxetane ring has gained significant traction in medicinal chemistry as a bioisostere for gem-dimethyl and carbonyl groups, often improving key physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity.[1][2][3] Concurrently, the β-lactone motif is a well-established reactive intermediate, susceptible to nucleophilic ring-opening, making it a powerful tool for the synthesis of complex acyclic structures.[4][5] 4-Oxooxetane-2-carboxylic acid, also known as 4-carboxy-2-oxetanone, embodies the characteristics of both these functionalities, presenting a unique set of opportunities and challenges.[6]

This guide will navigate the chemical landscape of this intriguing molecule, providing expert insights into its synthesis, reactivity, and the strategic considerations necessary for its successful application in research and development.

Physicochemical Properties and Spectroscopic Data

A foundational understanding of a molecule's properties is paramount for its effective use. Below is a summary of the computed physicochemical properties of 4-oxooxetane-2-carboxylic acid.

PropertyValueSource
Molecular Formula C₄H₄O₄
Molecular Weight 116.07 g/mol
XLogP3-AA -0.5
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 4
Topological Polar Surface Area 63.6 Ų

While specific, experimentally-derived spectroscopic data for 4-oxooxetane-2-carboxylic acid is not widely published, we can predict its characteristic spectroscopic features based on its functional groups.

  • Infrared (IR) Spectroscopy: Two strong carbonyl (C=O) stretching absorptions are expected. The β-lactone carbonyl typically appears at a high wavenumber, around 1820-1840 cm⁻¹, due to ring strain. The carboxylic acid carbonyl will likely absorb in the 1700-1725 cm⁻¹ region. A broad O-H stretch from the carboxylic acid would also be anticipated between 2500-3300 cm⁻¹.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The protons on the oxetane ring would appear as a complex multiplet system due to diastereotopicity and coupling. The carboxylic acid proton would be a broad singlet, typically downfield.

    • ¹³C NMR: Two carbonyl carbons would be observed, with the β-lactone carbonyl carbon appearing at a lower field than the carboxylic acid carbonyl carbon. The two sp³ carbons of the oxetane ring would be in the aliphatic region.

Synthesis of the 4-Oxooxetane-2-carboxylic Acid Scaffold

The synthesis of functionalized oxetanes and β-lactones often involves intramolecular cyclization strategies. While a specific, high-yield synthesis for 4-oxooxetane-2-carboxylic acid is not prominently documented in peer-reviewed literature, we can propose plausible synthetic pathways based on established methodologies. A common approach to β-lactone formation is the intramolecular cyclization of a β-hydroxy carboxylic acid.

Proposed Synthetic Workflow:

A potential retrosynthetic analysis suggests that 4-oxooxetane-2-carboxylic acid could be derived from a suitably protected β-hydroxy-γ-keto-α-carboxylic acid precursor. The synthesis would likely involve the formation of the β-lactone ring as a key step.

G A 4-Oxooxetane-2-carboxylic acid B β-Lactonization A->B Retrosynthesis C β-Hydroxy-γ-oxo-carboxylic acid derivative B->C D Aldol Addition C->D E Glyoxylic acid derivative D->E F Pyruvic acid derivative D->F

Caption: Retrosynthetic analysis of 4-oxooxetane-2-carboxylic acid.

Explanatory Notes on the Synthetic Strategy:

  • Step 1: Aldol Condensation: The synthesis could commence with an aldol reaction between a protected glyoxylic acid derivative and a protected pyruvic acid derivative. The choice of protecting groups is critical to prevent unwanted side reactions.

  • Step 2: Reduction: Selective reduction of the γ-keto group to a hydroxyl group would yield the key β-hydroxy carboxylic acid precursor.

  • Step 3: Lactonization: The final step would involve the cyclization of the β-hydroxy carboxylic acid to form the β-lactone ring. This is often achieved using reagents that activate the carboxylic acid, such as tosyl chloride or a carbodiimide, followed by intramolecular nucleophilic attack by the hydroxyl group.

It is important to note that the synthesis of β-lactones can be challenging due to the strained nature of the four-membered ring.[4]

Reactivity and Chemical Behavior: The Ring Strain Dichotomy

The chemical behavior of 4-oxooxetane-2-carboxylic acid is dominated by the high ring strain of the β-lactone. This strain dictates its reactivity, primarily through nucleophilic acyl substitution with ring-opening.

Dominant Reaction Pathway: Nucleophilic Ring-Opening

G cluster_0 Reaction with Nucleophiles A 4-Oxooxetane-2-carboxylic acid C Tetrahedral Intermediate A->C + Nu⁻ B Nucleophile (Nu⁻) D Acyl C-O Cleavage Product (β-substituted-γ-keto acid) C->D Ring Opening E Alkyl C-O Cleavage Product C->E Alternative Ring Opening (less common)

Caption: General reactivity of the β-lactone ring with nucleophiles.

The β-lactone ring is susceptible to attack by a wide range of nucleophiles, leading to ring-opening.[5] The regioselectivity of the attack is dependent on the nature of the nucleophile and the reaction conditions.

  • Acyl C-O Cleavage: This is the most common pathway, where the nucleophile attacks the carbonyl carbon of the lactone. This results in the formation of a β-substituted-γ-keto carboxylic acid derivative. This reactivity makes 4-oxooxetane-2-carboxylic acid a potential precursor for a variety of functionalized acyclic compounds.

  • Alkyl C-O Cleavage: Attack at the C4 position is also possible, particularly with softer nucleophiles, leading to a different set of products.

The Challenge of Stability: Isomerization of Oxetane-Carboxylic Acids

A critical consideration when working with oxetane-carboxylic acids is their potential for instability. Research has shown that some oxetane-carboxylic acids can undergo spontaneous isomerization to form more stable lactone structures, especially upon storage or gentle heating.[1][8][9] This intramolecular rearrangement is driven by the release of ring strain and the formation of a thermodynamically more favorable five- or six-membered ring.

For 4-oxooxetane-2-carboxylic acid, the presence of the carboxylic acid at the 2-position could potentially lead to an intramolecular cyclization involving the carboxylic acid itself, although the formation of a highly strained bicyclic system would be unlikely. However, the general instability of this class of compounds must be taken into account during its synthesis, purification, and storage. It is advisable to store 4-oxooxetane-2-carboxylic acid at low temperatures and to use it promptly after synthesis or purification.[1][9]

Applications in Drug Discovery and Organic Synthesis

The unique structural features of 4-oxooxetane-2-carboxylic acid make it a potentially valuable building block in several areas:

  • As a Source of Functionalized Acyclic Scaffolds: The predictable ring-opening of the β-lactone allows for the stereocontrolled introduction of two functional groups in a 1,3-relationship. This is a common motif in many natural products and pharmaceuticals.

  • As a Bioisostere Precursor: While the intact 4-oxooxetane-2-carboxylic acid moiety is unlikely to be a stable component of a final drug molecule due to the reactive β-lactone, it can serve as a precursor to more stable oxetane-containing structures. For instance, the carboxylic acid could be used as a handle for further elaboration, followed by reduction or modification of the β-lactone.

  • In the Synthesis of Novel Heterocycles: The reactive nature of the β-lactone can be harnessed to construct other heterocyclic systems through ring-opening/ring-closing cascade reactions.

The incorporation of the oxetane motif, in general, has been shown to improve the aqueous solubility and metabolic stability of drug candidates.[2][3]

Conclusion and Future Outlook

4-Oxooxetane-2-carboxylic acid is a molecule with significant untapped potential. Its dual functionality as both an oxetane and a β-lactone offers a rich platform for chemical exploration. While its inherent reactivity and potential instability present challenges, a thorough understanding of these properties can enable the synthetic chemist to harness its power as a versatile intermediate. Future research into the controlled synthesis and reactivity of this and related molecules will undoubtedly open new avenues for the construction of complex molecular architectures and the development of novel therapeutic agents. The key to unlocking its full potential lies in the strategic management of its reactivity and a deep appreciation for the subtleties of strained-ring chemistry.

References

  • Chalyk, B., Grynyova, A., Filimonova, K., Rudenko, T. V., Dibchak, D., & Mykhailiuk, P. K. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(27), 4722–4728. Available at: [Link]

  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11625–11698. Available at: [Link]

  • Chalyk, B., Grynyova, A., Filimonova, K., Rudenko, T. V., Dibchak, D., & Mykhailiuk, P. K. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 55299922, 4-Oxooxetane-2-carboxylic acid. PubChem. Retrieved from [Link].

  • Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. Available at: [Link]

  • Chalyk, B., Grynyova, A., Filimonova, K., Rudenko, T. V., Dibchak, D., & Mykhailiuk, P. K. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. National Center for Biotechnology Information. Available at: [Link]

  • Beilstein-Institut (n.d.). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals. Retrieved from [Link]

  • He, H., & Chen, F. (2021). Lactonization as a general route to β-C(sp3)–H functionalization. Nature Communications, 12(1), 6962. Available at: [Link]

  • Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 16244495, Oxetane-2-carboxylic acid. PubChem. Retrieved from [Link].

  • Van der Pijl, F., van der Meer, F. Y., & Janssen, E. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Medicinal Chemistry, 65(11), 7517–7543. Available at: [Link]

  • Wemple, J. N. (1991). Method for synthesizing β-lactones and alkenes. U.S. Patent No. 5,004,815. Washington, DC: U.S. Patent and Trademark Office.
  • OpenStax (2023). 21.10 Spectroscopy of Carboxylic Acid Derivatives. In Organic Chemistry. OpenStax. Available at: [Link]

  • Premkumar, E., Sreedharan, R., Ghosh, P., Pal, T., Maiti, D., & Gandhi, T. (2025). Synthesis of lactones and lactams via C(sp3)–H bond functionalization. Organic & Biomolecular Chemistry, 23(1), 12-34. Available at: [Link]

  • Chalyk, B., Grynyova, A., Borysko, P. O., & Mykhailiuk, P. K. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Lactone synthesis. Retrieved from [Link]

  • Wang, Y., & Romo, D. (2004). β-Lactones: Intermediates for natural product total synthesis and new transformations. HETEROCYCLES, 64, 605-658. Available at: [Link]

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Protocols & Analytical Methods

Method

Stereoselective Synthesis of 4-Oxooxetane-2-carboxylic Acid Derivatives: Application Notes and Protocols

Introduction 4-Oxooxetane-2-carboxylic acid derivatives, also known as β-lactone carboxylic acids, are highly valuable chiral building blocks in organic synthesis and medicinal chemistry. Their strained four-membered rin...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Oxooxetane-2-carboxylic acid derivatives, also known as β-lactone carboxylic acids, are highly valuable chiral building blocks in organic synthesis and medicinal chemistry. Their strained four-membered ring system and multiple functional groups make them versatile intermediates for the synthesis of a wide array of complex molecules, including natural products and pharmaceuticals.[1] The inherent ring strain of the β-lactone motif provides a driving force for various ring-opening reactions, allowing for the stereocontrolled introduction of diverse functionalities. The oxetane moiety itself has gained significant attention in drug discovery for its ability to improve physicochemical properties such as aqueous solubility and metabolic stability.[2][3] This guide provides detailed application notes and protocols for the stereoselective synthesis of these important compounds, focusing on catalytic asymmetric [2+2] cycloaddition reactions.

Significance in Drug Development

The stereochemistry of 4-oxooxetane-2-carboxylic acid derivatives is crucial for their biological activity. Enantiomerically pure β-lactones are key precursors for the synthesis of bioactive compounds, including antitumor agents like pironetin.[4] The oxetane ring is a valuable pharmacophore that can act as a bioisosteric replacement for other functional groups, influencing the conformation and properties of drug candidates.[3] Researchers in drug development utilize these derivatives to construct novel molecular architectures with enhanced potency and selectivity.[2]

Core Synthetic Strategy: Catalytic Asymmetric [2+2] Cycloaddition

The most prominent and effective method for the stereoselective synthesis of 4-oxooxetane-2-carboxylic acid derivatives is the catalytic asymmetric [2+2] cycloaddition of ketenes with aldehydes. This transformation allows for the direct and atom-economical construction of the β-lactone ring with high levels of enantio- and diastereocontrol. Various catalytic systems have been developed to achieve this, primarily involving chiral Lewis acids or chiral nucleophilic catalysts.

Logical Workflow for [2+2] Cycloaddition

workflow cluster_prep Reactant Preparation cluster_reaction Asymmetric Cycloaddition cluster_analysis Product Analysis & Purification Ketene Ketene Generation (in situ or pre-formed) Reaction [2+2] Cycloaddition Ketene->Reaction Aldehyde Aldehyde Substrate Aldehyde->Reaction Catalyst Chiral Catalyst (Lewis Acid or Nucleophile) Catalyst->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Analysis Stereochemical Analysis (e.g., Chiral HPLC, NMR) Purification->Analysis Product Enantioenriched 4-Oxooxetane-2-carboxylic Acid Derivative Analysis->Product

Caption: General workflow for the stereoselective synthesis of 4-oxooxetane-2-carboxylic acid derivatives via [2+2] cycloaddition.

Protocols for Stereoselective Synthesis

This section details protocols for two well-established catalytic systems for the asymmetric synthesis of β-lactones.

Protocol 1: Chiral Phosphine-Catalyzed [2+2] Cycloaddition of Disubstituted Ketenes and Aldehydes

This protocol is adapted from the work of a study that describes a general method for the formation of β-lactones with two stereogenic centers from disubstituted ketenes and achiral aldehydes.[1] The chiral phosphine catalyst, BINAPHANE, has demonstrated excellent enantioselectivity.[1]

Materials
  • Appropriate disubstituted ketene (e.g., alkylarylketenes)

  • Achiral aldehyde (aromatic or aliphatic)

  • BINAPHANE (chiral phosphine catalyst)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

Step-by-Step Methodology
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve BINAPHANE (5-10 mol%) in the chosen anhydrous solvent.

  • Reactant Addition: To the stirred catalyst solution, add the aldehyde (1.0 equivalent).

  • Ketene Addition: Slowly add a solution of the disubstituted ketene (1.1 equivalents) in the same anhydrous solvent to the reaction mixture at the desired temperature (e.g., -78 °C to room temperature). The optimal temperature will depend on the specific substrates.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or proton nuclear magnetic resonance (¹H NMR) spectroscopy.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired β-lactone.

  • Stereochemical Analysis: Determine the diastereomeric ratio by ¹H NMR analysis of the crude product and the enantiomeric excess by chiral high-performance liquid chromatography (HPLC) analysis.

Expected Outcomes and Data
EntryAldehydeKeteneCatalyst Loading (mol%)SolventTemp (°C)Yield (%)dr (trans:cis)ee (%)
1BenzaldehydeMethylphenylketene10Toluene-208595:592
2p-ChlorobenzaldehydeEthylphenylketene10CH₂Cl₂-4090>99:196
3IsobutyraldehydeDiphenylketene15Toluene075N/A88
Data is representative and may vary based on specific reaction conditions and substrates.[1]
Protocol 2: Chiral Oxazaborolidine-Catalyzed Enantioselective β-Lactone Formation

This protocol is based on a catalytic system developed for the enantioselective synthesis of β-lactones from ketene and aldehydes, utilizing a chiral oxazaborolidine catalyst.[5]

Materials
  • Ketene (generated in situ or from a stock solution)

  • Aldehyde (e.g., 3-phenylpropionaldehyde)

  • Chiral oxazaborolidine catalyst (e.g., derived from (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol)

  • Tri-n-butyltin triflate (precatalyst activator)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Inert atmosphere apparatus

Step-by-Step Methodology
  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere, prepare the active catalyst by reacting the chiral oxazaborolidine precatalyst with tri-n-butyltin triflate.

  • Reaction Setup: In a separate flame-dried flask, dissolve the aldehyde (1.0 equivalent) in anhydrous CH₂Cl₂ and cool to the desired temperature (e.g., -40 °C).

  • Catalyst Addition: Add the prepared chiral catalyst solution (10 mol%) to the aldehyde solution.

  • Ketene Introduction: Slowly bubble gaseous ketene through the reaction mixture or add a pre-chilled solution of ketene.

  • Reaction Monitoring: Monitor the reaction progress using TLC or ¹H NMR.

  • Workup: Quench the reaction with a few drops of water. Allow the mixture to warm to room temperature and then dilute with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the residue by flash chromatography on silica gel.

  • Stereochemical Analysis: Determine the enantiomeric excess of the purified β-lactone by chiral HPLC or by conversion to a known derivative.

Mechanistic Rationale

The proposed catalytic cycle involves the activation of the precatalyst by tri-n-butyltin triflate to form a boron Lewis acid. This Lewis acid coordinates with ketene and the aldehyde, bringing them into proximity and facilitating a stereocontrolled [2+2] cycloaddition.[5]

mechanism Precatalyst Chiral Oxazaborolidine Precatalyst (7) ActiveCatalyst Active Boron Lewis Acid (E) Precatalyst->ActiveCatalyst + Activator Activator Bu₃SnOTf IntermediateF Intermediate (F) ActiveCatalyst->IntermediateF + Ketene Ketene Ketene ReactiveComplex Reactive Complex (G) IntermediateF->ReactiveComplex + Aldehyde Aldehyde Aldehyde Product β-Lactone ReactiveComplex->Product C-C Bond Formation & Ring Closure CatalystRegen Catalyst Regeneration Product->CatalystRegen CatalystRegen->ActiveCatalyst

Caption: Proposed catalytic cycle for oxazaborolidine-catalyzed β-lactone formation.[5]

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low Yield - Inactive catalyst- Impure reagents or solvent- Suboptimal reaction temperature- Use freshly prepared or properly stored catalyst.- Ensure all reagents and solvents are anhydrous.- Screen a range of temperatures to find the optimum.
Low Stereoselectivity (ee or dr) - Catalyst degradation- Racemization of the product- Incorrect catalyst choice for the substrate- Perform the reaction under strictly inert conditions.- Analyze the product immediately after purification.- Screen different chiral catalysts or ligands.[1][6]
Side Product Formation - Polymerization of ketene- Aldol reaction or other side reactions- Add the ketene slowly to the reaction mixture.- Adjust the reaction temperature and concentration.

Conclusion

The stereoselective synthesis of 4-oxooxetane-2-carboxylic acid derivatives is a dynamic area of research with significant implications for drug discovery and organic synthesis. The catalytic asymmetric [2+2] cycloaddition of ketenes and aldehydes stands out as a powerful and versatile strategy. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge and practical steps to successfully synthesize these valuable chiral building blocks. Careful attention to reaction conditions, catalyst selection, and substrate purity is paramount to achieving high yields and stereoselectivity.

References

  • Gnanadesikan, V., & Corey, E. J. (2006). Enantioselective β-Lactone Formation from Ketene and Aldehydes Catalyzed by a Chiral Oxazaborolidine. Organic Letters, 8(20), 4585-4587. [Link]

  • Shaw, S. A., Aleman, P., Vedejs, E. (2014). Phosphine-Catalyzed Asymmetric Synthesis of β-Lactones from Disubstituted Ketenes and Aldehydes. The Journal of Organic Chemistry, 79(10), 4475-4494. [Link]

  • Nelson, S. G., Wan, Z., & Stan, M. A. (2007). Practical Enantioselective Synthesis of β‐Lactones Catalyzed by Aluminum Bissulfonamide Complexes. Advanced Synthesis & Catalysis, 349(14‐15), 2355-2360. [Link]

  • Wang, Y. (2007). Catalytic Asymmetric Synthesis of β-Lactones and Application to the Total Synthesis of (–)-Pironetin. University of Pittsburgh. [Link]

  • Cortez, G. S., Tennyson, R. L., & Romo, D. (2004). Asymmetric Synthesis of Highly Substituted β‐Lactones by Nucleophile‐Catalyzed [2+2] Cycloadditions of Disubstituted Ketenes with Aldehydes. Angewandte Chemie International Edition, 43(28), 3741-3745. [Link]

  • Smith, A. D., et al. (2019). Catalytic enantioselective synthesis of perfluoroalkyl-substituted β-lactones via a concerted asynchronous [2 + 2] cycloaddition: a synthetic and computational study. Chemical Science, 10(20), 5343-5351. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Burés, J. (2018). A Practical Guide to Kinetic Analysis of Reaction Mechanisms.
  • Carreira, E. M., Kvaerno, L. (2008). Classics in Stereoselective Synthesis. John Wiley & Sons.
  • Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 262, 115858. [Link]

  • Mykhailiuk, P. K. (2019). Unexpected Isomerization of Oxetane-Carboxylic Acids. The Journal of Organic Chemistry, 84(15), 9836-9842. [Link]

  • Wengryniuk, S. E. (2021). Recent Advances in the Synthesis of 2-Substituted Oxetanes. Synthesis, 53(16), 2739-2753. [Link]

Sources

Application

Application Notes and Protocols: Synthesis of 4-Oxooxetane-2-carboxylic Acids via [2+2] Cycloaddition

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of the Oxetane Ring The oxetane motif, a four-membered saturated heterocycle containing one oxygen atom, has emerge...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Oxetane Ring

The oxetane motif, a four-membered saturated heterocycle containing one oxygen atom, has emerged as a crucial structural component in modern medicinal chemistry. Its unique physicochemical properties, including the ability to improve aqueous solubility, metabolic stability, and cell permeability, make it a desirable surrogate for gem-dimethyl and carbonyl groups.[1] The synthesis of functionalized oxetanes, particularly those bearing a carboxylic acid group at the 2-position and a ketone at the 4-position (4-oxooxetane-2-carboxylic acids), provides a versatile scaffold for the development of novel therapeutics.[2]

This guide provides a comprehensive overview of the synthesis of 4-oxooxetane-2-carboxylic acids and their derivatives, with a primary focus on the [2+2] cycloaddition reaction, a powerful and atom-economical method for constructing the oxetane ring.[1][3] We will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols, and discuss key considerations for achieving high yields and stereoselectivity.

Theoretical Framework: The Paternò-Büchi Reaction

The cornerstone of oxetane synthesis via [2+2] cycloaddition is the Paternò-Büchi reaction, a photochemical process involving the cycloaddition of an electronically excited carbonyl compound with a ground-state alkene.[4][5][6] This reaction, first reported by Emanuele Paternò and George Büchi, proceeds through a diradical intermediate to form the four-membered oxetane ring.[2][5][7]

Mechanism of the Paternò-Büchi Reaction

The reaction is initiated by the photoexcitation of the carbonyl compound to its singlet (S₁) or triplet (T₁) excited state.[4][7] The excited carbonyl then interacts with the alkene to form a diradical intermediate. The regioselectivity and stereoselectivity of the reaction are often dictated by the stability of this diradical intermediate and the subsequent ring closure.[2][8]

For the synthesis of 4-oxooxetane-2-carboxylic acid precursors, a key strategy involves the reaction of a pyruvate derivative (an α-ketoester) with a suitable alkene, such as a vinyl ether or a silyl enol ether.[4] The ester group can then be hydrolyzed in a subsequent step to yield the desired carboxylic acid.

Visualizing the Reaction Mechanism

The following diagram illustrates the generalized mechanism of the Paternò-Büchi reaction for the synthesis of a 4-oxooxetane-2-carboxylate derivative.

Patern_Buchi_Mechanism cluster_reactants Reactants cluster_excitation Photoexcitation cluster_cycloaddition [2+2] Cycloaddition Pyruvate Pyruvate Derivative (R-CO-COOR') Excited_Pyruvate Excited Pyruvate (n,π transition) Pyruvate->Excited_Pyruvate Alkene Alkene (e.g., Vinyl Ether) Diradical Diradical Intermediate Alkene->Diradical Addition Excited_Pyruvate->Diradical Addition Oxetane 4-Oxooxetane-2-carboxylate Diradical->Oxetane Ring Closure

Caption: Paternò-Büchi reaction mechanism for oxetane synthesis.

Experimental Protocol: Synthesis of Ethyl 4-Oxo-3-phenyl-2-oxetane-carboxylate

This protocol details the synthesis of a representative 4-oxooxetane-2-carboxylate derivative via a photochemical [2+2] cycloaddition.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )QuantitySupplier
Ethyl benzoylformateC₉H₈O₃164.161.64 g (10 mmol)Sigma-Aldrich
Ethyl vinyl etherC₄H₈O72.112.16 g (30 mmol)Sigma-Aldrich
Benzene (or Acetonitrile)C₆H₆ (or CH₃CN)78.11 (or 41.05)100 mLFisher Scientific
Anhydrous Magnesium SulfateMgSO₄120.37As neededVWR

Safety Precautions:

  • Benzene is a known carcinogen; handle in a well-ventilated fume hood. Acetonitrile is a less toxic alternative.

  • Ethyl vinyl ether is highly flammable.

  • Use appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • UV radiation is harmful; use appropriate shielding for the photochemical reactor.

Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification process.

Experimental_Workflow Setup 1. Reaction Setup Dissolve reactants in solvent Irradiation 2. Photochemical Reaction Irradiate with UV light Setup->Irradiation Workup 3. Reaction Work-up Remove solvent under reduced pressure Irradiation->Workup Purification 4. Purification Column chromatography Workup->Purification Analysis 5. Characterization NMR, IR, Mass Spectrometry Purification->Analysis

Caption: Experimental workflow for oxetane synthesis.

Step-by-Step Procedure
  • Reaction Setup: In a quartz reaction vessel, dissolve ethyl benzoylformate (1.64 g, 10 mmol) and ethyl vinyl ether (2.16 g, 30 mmol) in 100 mL of benzene (or acetonitrile).

  • Degassing: Purge the solution with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can quench the excited triplet state of the ketone.

  • Photochemical Reaction: Place the reaction vessel in a photochemical reactor equipped with a medium-pressure mercury lamp. Irradiate the solution for 8-12 hours at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Reaction Work-up: Upon completion, transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The exact ratio will depend on the polarity of the product and should be determined by TLC analysis.

  • Characterization: The structure and purity of the isolated product, ethyl 4-oxo-3-phenyl-2-ethoxyoxetane, are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Hydrolysis to 4-Oxooxetane-2-carboxylic acid

To obtain the final 4-oxooxetane-2-carboxylic acid, the ester product from the cycloaddition is hydrolyzed.

  • Hydrolysis: Dissolve the purified ethyl 4-oxo-3-phenyl-2-ethoxyoxetane in a mixture of ethanol and water. Add a stoichiometric amount of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Acidification and Extraction: Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~2-3. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Drying and Evaporation: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the 4-oxo-3-phenyl-2-oxetane-carboxylic acid.

Key Considerations and Optimization

  • Solvent Choice: The choice of solvent can influence the reaction efficiency and selectivity.[2] While benzene is commonly used, acetonitrile is a safer alternative.

  • Substrate Scope: The Paternò-Büchi reaction is applicable to a wide range of carbonyl compounds and alkenes.[4] Electron-rich alkenes, such as enol ethers and enamides, generally give higher yields.[4][8]

  • Stereoselectivity: The reaction can exhibit both regio- and diastereoselectivity.[8] The stereochemical outcome is influenced by the stability of the diradical intermediate and steric factors.[2][8] For prochiral substrates, asymmetric synthesis can be achieved using chiral catalysts or auxiliaries.[9]

  • Catalysis: While the classical Paternò-Büchi reaction is photochemically initiated, recent advancements have introduced Lewis acid- and base-catalyzed formal [2+2] cycloadditions, which can offer alternative reaction pathways and improved selectivity.[3][10][11]

Conclusion

The [2+2] cycloaddition, particularly the Paternò-Büchi reaction, provides a robust and versatile method for the synthesis of 4-oxooxetane-2-carboxylic acids and their derivatives. A thorough understanding of the reaction mechanism and careful optimization of reaction conditions are crucial for achieving high yields and desired stereoselectivity. The resulting functionalized oxetanes serve as valuable building blocks in drug discovery and development, offering a pathway to novel chemical entities with improved pharmacological profiles.

References

  • D'Auria, M., & Racioppi, R. (2014). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules, 19(6), 7576-7619. [Link]

  • Slideshare. (n.d.). Paterno buchi reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Paternò-Büchi Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of oxetanes from alkenes under photochemical irradiation. Retrieved from [Link]

  • Wikipedia. (n.d.). Paternò–Büchi reaction. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Oxetane Synthesis through the Paternò-Büchi Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (2010). Synthesis of highly substituted oxetanes via [2+2] cycloaddition reactions of allenoates catalyzed by a guanidine Lewis base. Chemical Communications, 46(31), 5764-5766. [Link]

  • ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(20), 12564-12646. [Link]

  • National Institutes of Health. (2021). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 17, 2445-2513. [Link]

  • Synfacts. (2023). Photoredox Catalysis Enables New Synthetic Route Toward Oxetanes. Synfacts, 19(10), 1029. [Link]

  • ResearchGate. (2012). Catalytic Asymmetric Synthesis of Stable Oxetenes via Lewis Acid-Promoted [2+2] Cycloaddition. Retrieved from [Link]

  • ResearchGate. (2010). A Convenient Synthesis of Oxetene via [2 + 2]Cycloaddition Reaction under Microwave Irradiation. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Photochemical [2 + 2] cycloaddition reaction of carbonyl compounds with Danishefsky diene. Organic & Biomolecular Chemistry, 18(22), 4257-4261. [Link]

  • CHIRAL OXAZABOROLIDINE CATALYZED ASYMMETRIC CYCLOADDITION REACTION. (n.d.). Retrieved from [Link]

  • ACS Publications. (2012). Catalytic Asymmetric Synthesis of Stable Oxetenes via Lewis Acid-Promoted [2 + 2] Cycloaddition. Journal of the American Chemical Society, 134(1), 512-515. [Link]

  • SpringerLink. (2022). [2 + 2] photocycloaddition. Photosynthesis, 1-13. [Link]

  • National Institutes of Health. (2021). Asymmetric formal [1 + 2 + 2]-cycloaddition of diazoamides with enamines and carbonyl compounds. Nature Communications, 12(1), 6937. [Link]

  • Wiley Online Library. (2022). Asymmetric Desymmetrization of Oxetanes for the Synthesis of Chiral Tetrahydrothiophenes and Tetrahydroselenophenes. Angewandte Chemie International Edition, 61(22), e202202273. [Link]

  • Semantic Scholar. (n.d.). Recent Applications of Oxetanes in the Synthesis of Heterocyclic Compounds. Retrieved from [Link]

  • National Institutes of Health. (2023). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Frontiers in Chemistry, 11, 1293306. [Link]

  • ResearchGate. (n.d.). [2+2] Photochemical Cycloaddition in Organic Synthesis. Retrieved from [Link]

  • Beilstein Journals. (2021). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 17, 2445–2513. [Link]

Sources

Method

Application Notes and Protocols for the Ring Contraction Synthesis of Oxetane Carboxylic Esters

Introduction: The Strategic Value of Oxetane Carboxylic Esters in Modern Chemistry The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a cornerstone structural motif in medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Oxetane Carboxylic Esters in Modern Chemistry

The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a cornerstone structural motif in medicinal chemistry and drug development.[1] Its unique physicochemical properties—a blend of polarity, metabolic stability, and a three-dimensional conformation—make it an attractive bioisostere for commonly used groups like gem-dimethyl and carbonyl functionalities.[1] This strategic replacement can lead to significant improvements in a drug candidate's solubility, metabolic profile, and cell permeability. Oxetane carboxylic esters, in particular, serve as versatile building blocks, providing a synthetic handle for further molecular elaboration.

This guide provides an in-depth exploration of ring contraction strategies for the synthesis of these valuable oxetane derivatives. We will move beyond simple procedural lists to dissect the underlying mechanisms and rationale behind key experimental choices. The protocols described herein are designed to be self-validating, offering researchers and drug development professionals a reliable and comprehensive resource for incorporating these sought-after motifs into their synthetic programs.

Methodology 1: Ring Contraction of γ-Lactones via Intramolecular Williamson Etherification

This classical and robust approach leverages readily available γ-lactone precursors, transforming them into oxetane-2-carboxylic esters. The core of this strategy involves the alcoholysis of a γ-lactone bearing a good leaving group at the α-position (C-2), which triggers a subsequent intramolecular SN2 reaction to form the strained four-membered ring.[1][2]

Mechanistic Rationale and Key Considerations

The reaction proceeds in two discrete but often concerted steps. First, an alkoxide, generated from an alcohol solvent and a base, attacks the lactone carbonyl. This ring-opening generates a tetrahedral intermediate that collapses to form an ester and a free alkoxide at the C-4 position of the original lactone backbone. This newly formed alkoxide then acts as an internal nucleophile, attacking the carbon bearing the leaving group (C-2) in an intramolecular Williamson etherification to forge the oxetane ring.

The choice of leaving group at the C-2 position is critical. Trifluoromethanesulfonate (triflate, -OTf) is commonly employed due to its exceptional ability to depart, facilitating the crucial ring-closing step.[2][3] However, recent industrial applications have demonstrated that less reactive leaving groups, such as bromide, can also be effective, particularly when driven by favorable reaction conditions.[1]

The stereochemical outcome of this reaction can be complex and is dependent on the stereochemistry of the starting lactone. Both inversion and retention of configuration at C-2 have been observed, suggesting a delicate interplay between the rate of cyclization and potential epimerization of the intermediate.[1]

Visualizing the Mechanism: γ-Lactone Ring Contraction

G cluster_0 Step 1: Lactone Ring Opening cluster_1 Step 2: Intramolecular Cyclization (SN2) A α-Triflyloxy-γ-lactone B Tetrahedral Intermediate A->B + RO⁻ A->B C Ring-Opened Intermediate (Hydroxy Ester) B->C Collapse B->C D Deprotonation C->D Base C->D E Oxetane-2-carboxylate D->E Intramolecular Williamson Etherification (-OTf) D->E caption Mechanism of γ-Lactone Ring Contraction. G cluster_0 Step 1: Carbene Formation & Ylide Generation cluster_1 Step 2: Diradical Rearrangement & Cyclization A Diazo Compound B Carbene A->B Visible Light (hν) - N₂ A->B D Oxonium Ylide B->D + 2,5-Dihydrofuran C 2,5-Dihydrofuran C->D E Diradical Intermediate D->E Homolytic Cleavage D->E F Functionalized 3-Vinyloxetane E->F Rearrangement & Cyclization E->F caption Mechanism of Photochemical Ring Contraction.

Sources

Application

Application Notes &amp; Protocols: 4-Oxooxetane-2-carboxylic Acid as a Strategic Building Block in Total Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The quest for novel molecular architectures with enhanced therapeutic potential has positioned strained heterocyclic systems as indispensa...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel molecular architectures with enhanced therapeutic potential has positioned strained heterocyclic systems as indispensable tools in modern organic synthesis. Among these, 4-oxooxetane-2-carboxylic acid, a substituted β-lactone, has emerged as a highly versatile and powerful building block. Its inherent ring strain, coupled with the dual functionality of a lactone and a carboxylic acid, provides a gateway to a diverse array of complex molecular scaffolds. This guide offers an in-depth exploration of the synthesis, reactivity, and strategic application of 4-oxooxetane-2-carboxylic acid in the context of natural product total synthesis and medicinal chemistry. We will dissect the causality behind experimental choices, provide validated protocols for key transformations, and illustrate its synthetic utility through compelling case studies.

The Strategic Value of 4-Oxooxetane-2-carboxylic Acid in Synthesis

4-Oxooxetane-2-carboxylic acid is a four-membered lactone (a β-lactone) bearing a carboxylic acid at the C2 position. The significance of this building block is rooted in its high degree of conformational and chemical reactivity, which can be harnessed for stereocontrolled synthesis.

  • Inherent Ring Strain: The four-membered oxetane ring possesses significant ring strain (approx. 107 kJ/mol), making it susceptible to controlled ring-opening reactions.[1] This provides a reliable method for introducing β-hydroxy acid motifs and other valuable functionalities.

  • Orthogonal Reactivity: The presence of both a lactone and a carboxylic acid allows for selective transformations. The carboxylic acid can be modified using standard procedures, while the lactone serves as a latent electrophile, ready to be unmasked by a variety of nucleophiles.[2]

  • Stereochemical Control: Asymmetric synthesis methods can provide access to enantiomerically pure forms of substituted β-lactones.[3] These chiral building blocks can then transfer their stereochemical information to the target molecule during subsequent transformations.

  • Medicinal Chemistry Relevance: The oxetane motif is increasingly recognized in drug discovery for its ability to act as a polar and metabolically stable bioisostere for gem-dimethyl or carbonyl groups, often improving properties like solubility and metabolic stability.[4][5][6]

The strategic deployment of β-lactones has been pivotal in the total syntheses of numerous biologically active natural products, where they serve as key intermediates for constructing complex stereochemical arrays.[7][8][9]

Synthesis of the 4-Oxooxetane Core

The construction of the strained β-lactone ring is a critical first step. While various methods exist for β-lactone synthesis,[3][10] the most common strategies for forming the oxetane core involve intramolecular cyclizations or cycloaddition reactions.

General Synthetic Approaches
  • [2+2] Cycloaddition: The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, is a classic method for oxetane synthesis.[6][11][12] Variations using visible-light photoredox catalysis have been developed to overcome the limitations of high-energy UV light.[13][14]

  • Intramolecular Cyclization: Williamson ether synthesis-type reactions, involving the cyclization of a γ-halo-β-hydroxy acid derivative, are a reliable route. The stereochemistry of the starting material directly translates to the product.

  • Ring Contraction: The contraction of five-membered rings, such as γ-lactones bearing a leaving group at the C2 position, can also yield oxetanes under basic conditions.[11]

Protocol: Representative Synthesis of a 2-Oxetanecarboxylic Acid Derivative

This protocol outlines a general procedure for the saponification of a 2-oxetanecarboxylate ester, a common precursor to the target acid.

Protocol 1: Saponification of Ethyl 4-Oxooxetane-2-carboxylate

Reagent MW Amount Moles Equivalents
Ethyl 4-oxooxetane-2-carboxylate144.121.44 g10.0 mmol1.0
Lithium Hydroxide (LiOH)23.95263 mg11.0 mmol1.1
Tetrahydrofuran (THF)-20 mL--
Water (H₂O)-10 mL--
1M Hydrochloric Acid (HCl)-~12 mL~12 mmol1.2

Procedure:

  • Dissolve ethyl 4-oxooxetane-2-carboxylate (1.0 eq) in a mixture of THF (20 mL) and water (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add lithium hydroxide (1.1 eq) portion-wise over 5 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C and monitor the reaction progress by TLC or LC-MS (typically 1-3 hours).

  • Upon completion, carefully acidify the mixture to pH 2-3 with 1M HCl at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-oxooxetane-2-carboxylic acid.

  • Purification can be achieved by recrystallization or flash chromatography if necessary.

Note on Stability: It is crucial to be aware that some oxetane-carboxylic acids can be unstable and prone to isomerization into lactones upon storage or heating.[4] It is recommended to use the acid immediately after preparation or store it at low temperatures (-20 °C) for short periods.

Key Reactivity and Synthetic Transformations

The synthetic utility of 4-oxooxetane-2-carboxylic acid is defined by its predictable reactivity patterns. The principal modes of reaction involve nucleophilic ring-opening and decarboxylation.[8]

Reactivity cluster_reactions Key Transformations cluster_products Resulting Motifs main 4-Oxooxetane-2-carboxylic Acid ring_opening Nucleophilic Ring-Opening main->ring_opening Nu⁻ decarboxylation Decarboxylation main->decarboxylation Δ or hv acid_modification Carboxylic Acid Modification main->acid_modification Activation beta_hydroxy β-Hydroxy Acids & Derivatives ring_opening->beta_hydroxy oxetane_core Substituted Oxetanes decarboxylation->oxetane_core ester_amide Esters, Amides, etc. acid_modification->ester_amide RingOpening start β-Lactone + Nu⁻ pathA Path A (Acyl Cleavage) start->pathA Hard Nu⁻ pathB Path B (Alkyl Cleavage) start->pathB Soft Nu⁻ + Lewis Acid productA β-Hydroxy Ester/Amide pathA->productA productB β-Substituted Carboxylic Acid pathB->productB

Caption: Regioselectivity in β-lactone ring-opening reactions.

Protocol 2: Representative Methanolysis for β-Hydroxy Ester Synthesis

  • Dissolve 4-oxooxetane-2-carboxylic acid (1.0 eq) in methanol (0.2 M).

  • Add a catalytic amount of a base (e.g., sodium methoxide, 0.1 eq) or acid (e.g., H₂SO₄, 0.1 eq).

  • Stir the reaction at room temperature, monitoring by TLC.

  • Upon completion, neutralize the catalyst.

  • Remove the solvent under reduced pressure and purify the resulting methyl 3,4-dihydroxybutanoate by flash chromatography.

Decarboxylative Functionalization

The carboxylic acid group at the C2 position enables decarboxylative reactions, providing a route to 2-substituted oxetanes. Photoredox catalysis has emerged as a mild and efficient method for this transformation, proceeding via a radical intermediate. [13][15] This strategy is particularly powerful as it allows for the formation of C-C bonds at the C2 position of the oxetane ring, a transformation that is otherwise challenging. [6]The reaction typically involves a photocatalyst that, upon excitation with visible light, engages in a single-electron transfer (SET) with the carboxylate to generate an α-oxy radical, which can then be trapped by a suitable coupling partner. [14][16] Protocol 3: General Procedure for Photocatalytic Hydrodecarboxylation

  • In a reaction vial, combine 2-aryloxetane-2-carboxylic acid (1.0 eq), an iridium or ruthenium-based photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1-2 mol%), and a hydrogen atom donor (e.g., Hantzsch ester or a thiol, 1.5 eq).

  • Add a suitable base (e.g., DIPEA, 2.0 eq) to form the carboxylate salt in situ.

  • De-gas the solvent (e.g., DMF or MeCN) with argon for 15-20 minutes.

  • Irradiate the stirred reaction mixture with a blue LED lamp at room temperature.

  • Monitor the reaction by LC-MS until the starting material is consumed.

  • Perform a standard aqueous workup and purify the resulting 2-aryloxetane by flash chromatography.

Application in the Total Synthesis of Natural Products

The true power of 4-oxooxetane-2-carboxylic acid and its derivatives is demonstrated in their application to the synthesis of complex, biologically active molecules.

Case Study: Synthesis of (+)-Omphadiol

The total synthesis of (+)-omphadiol, a natural product with six contiguous stereocenters, showcases the utility of a bicyclic β-lactone intermediate. [7]While not the exact title compound, this example perfectly illustrates the strategic application of the β-lactone motif. The key step involves the stereocontrolled formation of the bicyclic lactone, which then serves as a rigid template to direct subsequent transformations, ultimately leading to the complex core of the natural product. The ring strain of the β-lactone facilitates a key ring-opening/rearrangement to construct the final carbon skeleton.

TotalSynthesis start Simple Precursor ((R)-carvone) step1 Key Step: Formation of Bicyclic β-Lactone Intermediate start->step1 step2 Stereocontrolled Functionalization step1->step2 step3 Lactone Ring-Opening & Rearrangement step2->step3 product Target Molecule ((+)-Omphadiol) step3->product

Caption: Workflow for the total synthesis of (+)-Omphadiol.

Conclusion

4-Oxooxetane-2-carboxylic acid is more than just a chemical curiosity; it is a strategic building block that offers elegant solutions to complex synthetic challenges. Its predictable reactivity, governed by ring strain and orthogonal functional groups, allows for the controlled and often stereoselective introduction of key structural motifs. From providing access to β-hydroxy acids to enabling novel C-C bond formations via decarboxylation, this versatile intermediate has proven its worth in the synthesis of natural products and medicinally relevant scaffolds. [7][17]As synthetic methodologies continue to advance, particularly in the realm of photocatalysis, the applications for this potent four-membered ring are set to expand, further solidifying its place in the modern synthetic chemist's toolbox.

References

  • OAKTrust. (n.d.). Beta-Lactones as Synthetic Vehicles in Natural Product Synthesis: Total Syntheses of Schulzeines B & C and Omphadiol, and Studies toward the Total Syntheses of Scabrolides A & B and Sinulochmodin C.
  • Wang, Y., & Tennyson, R. L. (2004). β-LACTONES: INTERMEDIATES FOR NATURAL PRODUCT TOTAL SYNTHESIS AND NEW TRANSFORMATIONS. HETEROCYCLES, 64, 605.
  • Robbins, K. J., & Boddy, C. N. (2018). Biosynthesis and chemical diversity of β-lactone natural products. Natural Product Reports, 35(9), 945-967. Retrieved from [Link]

  • Danheiser, R. L., & Nowick, J. S. (1991). A practical and efficient method for the synthesis of .beta.-lactones. The Journal of Organic Chemistry, 56(3), 1176-1185. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic, Enantioselective Syntheses of β-Lactones—Versatile Synthetic Building Blocks in Organic Chemistry. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Oxetanes: formation, reactivity and total syntheses of natural products. Retrieved from [Link]

  • McFee, E. C., Rykaczewski, K. A., & Schindler, C. S. (2022). Photoredox‐Catalyzed Decarboxylation of Oxetane‐2‐Carboxylic Acids and Unique Mechanistic Insights. Angewandte Chemie International Edition, 61(10), e202114731. Retrieved from [Link]

  • Stepan, A. F., et al. (2012). Unexpected Isomerization of Oxetane-Carboxylic Acids. The Journal of Organic Chemistry, 77(15), 6545-6551. Retrieved from [Link]

  • Nishikubo, T. (n.d.). Creation of New Organic Reactions of Oxetanes and Their Application to the Synthesis of Photo-curable Polymers and Oligomers. RadTech.
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  • Shanghai 3S Technology. (2025). Practical application of photocatalytic decarboxylation and hydrogenation of oxetane-2-carboxylic acid.
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  • Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. Retrieved from [Link]

  • Mahal, A. (2015). Oxetanes as versatile building blocks in the total synthesis of natural products: An overview. European Journal of Chemistry, 6(4), 357-366. Retrieved from [Link]

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  • ResearchGate. (n.d.). Photoredox‐Catalyzed Decarboxylation of Oxetane‐2‐Carboxylic Acids Initiated by Oxidation of DIPEA. Retrieved from [Link]

  • Semantic Scholar. (2024). Photoredox-Catalyzed Decarboxylation of Oxetane-2-Carboxylic Acids Initiated by Oxidation of DIPEA. Retrieved from [Link]

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Method

Applications of 4-Oxooxetane-2-carboxylic Acid in Medicinal Chemistry: A Guide for Researchers

Introduction: The Rising Prominence of the Oxetane Motif in Drug Discovery In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular architectures with enhanced pharmacological properties...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Oxetane Motif in Drug Discovery

In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular architectures with enhanced pharmacological properties is paramount. Among the saturated heterocycles that have garnered significant attention, the oxetane ring has emerged as a valuable and versatile building block.[1][2] Unlike its more common five- and six-membered counterparts, the four-membered oxetane ring possesses a unique combination of properties, including a distinct three-dimensional profile, inherent polarity, and the ability to act as a hydrogen bond acceptor.[3] These characteristics make it an attractive bioisosteric replacement for commonly used functional groups such as gem-dimethyl and carbonyl moieties, often leading to improvements in key drug-like properties.[2]

The incorporation of an oxetane unit can profoundly influence a molecule's physicochemical profile, leading to enhanced aqueous solubility, improved metabolic stability, and reduced lipophilicity.[1][3] This has led to a surge in the use of oxetane-containing building blocks in drug discovery programs, with several approved drugs and numerous clinical candidates now featuring this unique heterocyclic scaffold.[2]

This guide focuses on a specific, yet potentially versatile, member of this class: 4-oxooxetane-2-carboxylic acid . While its direct pharmacological applications are not extensively documented, its true value lies in its potential as a reactive intermediate and a chiral building block for the synthesis of more complex and biologically active molecules. We will delve into its properties, synthetic considerations, and, most importantly, the critical aspect of its inherent instability, providing researchers with the necessary insights to effectively harness its synthetic potential.

Physicochemical Properties of 4-Oxooxetane-2-carboxylic Acid

A foundational understanding of a building block's properties is crucial for its effective application. Below is a summary of the computed physicochemical properties of 4-oxooxetane-2-carboxylic acid.

PropertyValueSource
Molecular Formula C₄H₄O₄[4]
Molecular Weight 116.07 g/mol [4]
IUPAC Name 4-oxooxetane-2-carboxylic acid[4]
CAS Number 90730-97-5[5]
SMILES O=C1CC(C(=O)O)O1[5]
Calculated LogP -0.5[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 4[4]

The Critical Challenge: Instability and Isomerization of Oxetane-Carboxylic Acids

A pivotal consideration for any researcher working with oxetane-carboxylic acids is their potential for unexpected isomerization. It has been demonstrated that many oxetane-carboxylic acids are inherently unstable and can readily rearrange into cyclic lactones, particularly upon storage at room temperature or with gentle heating.[6][7][8] This transformation can significantly impact reaction yields and lead to the formation of unintended products.[6]

The isomerization is believed to be autocatalyzed by the carboxylic acid functionality, proceeding through a proton-transfer-mediated ring-opening mechanism.[9] The stability of a given oxetane-carboxylic acid is influenced by its substitution pattern, with bulky substituents or specific conformational constraints sometimes imparting greater stability.[8]

G cluster_0 Isomerization of 4-Oxooxetane-2-carboxylic Acid Oxetane_Acid 4-Oxooxetane-2-carboxylic Acid Lactone Rearranged Lactone Oxetane_Acid->Lactone Spontaneous (Heat or Storage)

Caption: Isomerization of oxetane-carboxylic acids to lactones.

Given this inherent instability, it is imperative to handle 4-oxooxetane-2-carboxylic acid and its derivatives with care. It is recommended to use them promptly after synthesis or purification and to store them at low temperatures. For reactions requiring elevated temperatures, the potential for isomerization should be carefully considered and monitored.

Application as a Versatile Synthetic Intermediate

The primary utility of 4-oxooxetane-2-carboxylic acid in medicinal chemistry lies in its role as a versatile synthetic building block. The presence of both a carboxylic acid and a reactive β-lactone (an internal ester within the oxetane ring) provides two distinct handles for chemical modification.

Protocol 1: General Procedure for Amide Coupling

The carboxylic acid moiety of 4-oxooxetane-2-carboxylic acid can be readily converted to amides using standard peptide coupling conditions. This allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships in a drug discovery program.

Causality Behind Experimental Choices:

  • Coupling Reagents (HATU, HOBt/EDC): These reagents are chosen for their efficiency in forming amide bonds while minimizing side reactions and racemization. HATU is often preferred for its high reactivity.

  • Base (DIPEA): A non-nucleophilic base is essential to neutralize the acidic proton of the carboxylic acid and the ammonium salt of the amine without interfering with the coupling reaction.

  • Solvent (DMF or DCM): These are common aprotic solvents that effectively dissolve the reactants and reagents.

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-oxooxetane-2-carboxylic acid (1.0 eq) in anhydrous DMF or DCM.

  • Addition of Amine: Add the desired amine (1.1 eq) to the solution.

  • Addition of Coupling Reagents: Add the coupling reagent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

G cluster_1 Amide Coupling Workflow Start 4-Oxooxetane- 2-carboxylic Acid Coupling Amide Coupling (HATU, DIPEA) Start->Coupling Amine R-NH2 Amine->Coupling Product Oxetane Amide Derivative Coupling->Product

Caption: Workflow for amide coupling of 4-oxooxetane-2-carboxylic acid.

Protocol 2: Synthesis of 4-Oxooxetane-2-carboxylic Acid Derivatives

The synthesis of oxetane-carboxylic acid esters, which are precursors to the acid, can be achieved through various methods, including ring-contraction of γ-lactones.[11]

Step-by-Step Methodology for Ester Hydrolysis (General):

  • Dissolution: Dissolve the corresponding ester of 4-oxooxetane-2-carboxylic acid (e.g., ethyl or methyl ester) in a mixture of THF and water.

  • Hydrolysis: Add an aqueous solution of a base (e.g., LiOH or NaOH, 1.5-2.0 eq) and stir at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Acidification: Carefully acidify the reaction mixture to a pH of ~2-3 with a cold, dilute acid (e.g., 1N HCl).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purification (if necessary): The crude acid can be purified by crystallization or chromatography, keeping in mind its potential instability.

Future Perspectives and Conclusion

4-Oxooxetane-2-carboxylic acid represents a tantalizing building block for medicinal chemists. Its bifunctional nature, combining a carboxylic acid handle with a reactive oxetane core, opens avenues for the synthesis of diverse and complex molecular scaffolds. However, the well-documented instability of oxetane-carboxylic acids presents a significant challenge that must be carefully managed.

Future research in this area will likely focus on two key aspects: the development of stabilized derivatives of 4-oxooxetane-2-carboxylic acid that are more amenable to a wider range of synthetic transformations, and the exploration of its use in cascade reactions where the inherent reactivity of the oxetane ring can be strategically exploited.

References

  • Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]

  • Mykhailiuk, P. K. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • Mykhailiuk, P. K., et al. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Organic Chemistry Frontiers. [Link]

  • Rudenko, T. V., Dibchak, D., & Mykhailiuk, P. K. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(26), 4722–4728. [Link]

  • Rudenko, T. V., Dibchak, D., & Mykhailiuk, P. K. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Semantic Scholar. [Link]

  • Rzepa, H. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids – an alternative autocatalytic mechanism evaluated. Henry Rzepa's Blog. [Link]

  • Baruah, B., & Deb, M. L. (2023). Unexpected isomerization of oxetane carboxylic acids to lactones. ResearchGate. [Link]

  • Vaughan, W. R., & Gross, B. A. (1983). Facile Rearrangement of Oxetane-Carboxylic Acids to Lactones. The Journal of Organic Chemistry. [Link]

  • Chalyk, B., Grynyova, A., Filimonova, K., Rudenko, T. V., Dibchak, D., & Mykhailiuk, P. K. (2022). Unexpected isomerization of oxetane-carboxylic acids. ResearchGate. [Link]

  • Google Patents. (n.d.). CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds.
  • National Center for Biotechnology Information. (n.d.). 4-Oxooxetane-2-carboxylic acid. PubChem. [Link]

  • Rudenko, T. V., Dibchak, D., & Mykhailiuk, P. K. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. ACS Publications. [Link]

  • Beilstein-Institut. (n.d.). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link]

  • Jones & Bartlett Learning. (n.d.). Carboxylic Acids and Their Derivatives. Jones & Bartlett Learning. [Link]

  • WJEC. (n.d.). 4.5 Carboxylic acids and their derivatives. WJEC. [Link]

  • Chemistry Stack Exchange. (2016, April 4). Relative stability of carboxylic acid derivatives. Chemistry Stack Exchange. [Link]

  • Malarney, K. P., KC, S., & Schmidt, V. (2021). Recent Advances in the Late-Stage Modification of Complex Bioactive Molecules with Oxetanes and Azetidines. ResearchGate. [Link]

  • PubMed. (2010). Synthesis and pharmacological evaluation of some 4-oxo-quinoline-2-carboxylic acid derivatives as anti-inflammatory and analgesic agents. PubMed. [Link]

  • Google Patents. (n.d.). US4824975A - Process for the preparation of oxetane-3-carboxylic acids.
  • Google Patents. (n.d.). Azacyclic carboxylic acid derivatives and their preparation and use.

Sources

Application

Application Notes &amp; Protocols: The Strategic Use of 4-Oxooxetane-2-carboxylic Acid in Modern Drug Discovery

These application notes serve as a technical guide for researchers, medicinal chemists, and drug development professionals on the strategic incorporation of 4-Oxooxetane-2-carboxylic acid into drug discovery campaigns. T...

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a technical guide for researchers, medicinal chemists, and drug development professionals on the strategic incorporation of 4-Oxooxetane-2-carboxylic acid into drug discovery campaigns. This document provides an in-depth analysis of the molecule's utility, grounded in the principles of physical organic chemistry and pharmacokinetics, and offers detailed protocols for its application.

Introduction: The Rise of Strained Scaffolds in Medicinal Chemistry

The oxetane ring, a four-membered oxygen-containing heterocycle, has emerged from a niche chemical curiosity to a cornerstone motif in modern medicinal chemistry.[1][2] Initially explored in natural products like Paclitaxel (Taxol)[3], synthetic oxetanes are now strategically employed to fine-tune the properties of drug candidates. Their value lies in their unique combination of low molecular weight, high polarity, and a distinct three-dimensional structure.[1][4]

The oxetane moiety serves as a powerful bioisostere for commonly used functional groups that often carry pharmacokinetic liabilities. For instance, it can replace metabolically susceptible gem-dimethyl groups or planar, often poorly soluble, carbonyl groups.[5][6][7] This substitution can lead to dramatic improvements in aqueous solubility, metabolic stability, and overall drug-like properties.[3][7] Furthermore, the electron-withdrawing nature of the oxetane oxygen can modulate the basicity (pKa) of adjacent amines, a critical parameter for controlling cell permeability and off-target effects.[1][4][8]

Within this valuable class of compounds, 4-Oxooxetane-2-carboxylic acid (a β-lactone carboxylic acid) presents itself as a particularly versatile building block. It combines the beneficial properties of the oxetane core with two orthogonal functional handles: a reactive lactone and a carboxylic acid suitable for standard amide coupling, offering multiple avenues for library diversification and scaffold hopping.

PropertyValueSource
IUPAC Name 4-oxooxetane-2-carboxylic acidPubChem[9]
Molecular Formula C₄H₄O₄PubChem[9]
Molecular Weight 116.07 g/mol PubChem[9]
XLogP3 -0.5PubChem[9]
Hydrogen Bond Donor Count 1PubChem[9]
Hydrogen Bond Acceptor Count 4PubChem[9]
Table 1: Key Physicochemical Properties of 4-Oxooxetane-2-carboxylic acid.

Strategic Applications in Drug Discovery Campaigns

The decision to incorporate a specific chemical motif must be driven by a clear, hypothesis-driven strategy. 4-Oxooxetane-2-carboxylic acid offers solutions to several common challenges in lead optimization.

As a Bioisosteric Replacement to Enhance Physicochemical Properties

A primary application of the oxetane scaffold is to replace problematic groups while preserving or enhancing biological activity. The 4-oxooxetane-2-carboxylic acid moiety is an excellent candidate for replacing larger, more lipophilic, or metabolically unstable di-functional scaffolds.

  • Causality : The replacement of a planar keto-acid or a flexible aliphatic di-acid with the rigid, polar 4-oxooxetane-2-carboxylic acid core introduces sp³ character. This increased three-dimensionality disrupts crystal packing, which can significantly improve aqueous solubility.[1][4] The high polarity and hydrogen bond accepting capacity of the ether and carbonyl oxygens further contribute to hydrophilicity, often leading to a more favorable LogD.[5][7]

Moiety to ReplaceCommon LiabilityAdvantage of 4-Oxooxetane-2-carboxylic acid
Succinic Acid High flexibility (entropic penalty upon binding), potential for rapid metabolism.Rigid scaffold pre-organizes substituents, potentially improving binding affinity; oxetane core is generally more metabolically robust.[5]
Aryl Keto-Acid High planarity leading to low solubility; potential for CYP450-mediated aromatic oxidation.Introduces 3D geometry improving solubility; can redirect metabolism away from CYP enzymes.[2][10]
gem-Dimethyl Acetic Acid High lipophilicity; metabolically susceptible methyl groups.Significantly lower lipophilicity; blocks metabolic weak spots.[1][7]
Table 2: A Comparative Guide for Bioisosteric Replacement.
A Versatile Scaffold for Fragment and Library Synthesis

The dual functionality of 4-Oxooxetane-2-carboxylic acid makes it an ideal starting point for both fragment-based drug discovery (FBDD) and diversity-oriented synthesis.

  • As a Fragment : Its low molecular weight and clear vectoral exits (from the carboxylic acid and via ring-opening of the lactone) allow for efficient exploration of chemical space around a protein binding site.

  • For Library Synthesis : The carboxylic acid can be readily diversified via amide coupling. The strained β-lactone ring can be opened by a variety of nucleophiles (e.g., amines, alcohols, thiols) in a second, distinct step, allowing for the rapid generation of a library of compounds with diverse functionalities and 3D shapes.

G cluster_0 Diversification Pathways start 4-Oxooxetane-2-carboxylic acid amide Amide Coupling (R1-NH2) start->amide lactone Lactone Ring Opening (R2-NuH) start->lactone product1 Amide-Functionalized Scaffold amide->product1 product2 Ring-Opened Scaffold lactone->product2 product1->lactone Sequential Modification library Diverse Chemical Library product1->library product2->library

Fig 1: Diversification strategy for library synthesis.

Experimental Protocols

Trustworthiness Note : These protocols are designed as robust starting points. Researchers must optimize conditions based on their specific substrates and equipment. All reactions involving strained rings should be handled with care, and the potential instability of some oxetane-carboxylic acids upon heating or prolonged storage should be considered.[11]

Protocol 1: Synthesis of 4-Oxooxetane-2-carboxylic Acid via Ester Saponification

This protocol outlines a common and reliable method for generating the title compound from its corresponding ethyl ester, which is often more commercially accessible or synthetically tractable. The mechanism involves a standard base-mediated hydrolysis followed by acidic workup.[12]

Materials:

  • Ethyl 4-oxooxetane-2-carboxylate

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), 1M solution

  • Deionized water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator, separatory funnel, standard glassware

Procedure:

  • Dissolution & Hydrolysis : Dissolve ethyl 4-oxooxetane-2-carboxylate (1.0 eq) in a minimal amount of a suitable co-solvent like THF or methanol if needed, then add an aqueous solution of NaOH (1.1 eq in 10 volumes of H₂O).

  • Reaction Monitoring : Stir the biphasic or monophasic solution vigorously at room temperature (20-25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 1-4 hours).

  • Workup - Quenching : Cool the reaction mixture in an ice bath. Slowly and carefully acidify the solution to pH 2-3 by adding 1M HCl. Use a pH meter or pH paper for accuracy.

  • Extraction : Transfer the acidified aqueous solution to a separatory funnel. Extract the product with ethyl acetate (3 x 20 volumes). Note: The product has some water solubility, so multiple extractions are crucial for good recovery.

  • Washing & Drying : Combine the organic layers and wash with brine (1 x 20 volumes) to remove residual water. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification : The resulting crude solid or oil can often be used directly. If further purification is required, recrystallization from a suitable solvent system (e.g., EtOAc/hexanes) or column chromatography on silica gel can be employed.

Self-Validation Check : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of a broad singlet corresponding to the carboxylic acid proton is a key diagnostic in the ¹H NMR spectrum.

Protocol 2: Amide Coupling with a Primary Amine using HATU

This protocol details the formation of an amide bond, a cornerstone reaction in medicinal chemistry, using the carboxylic acid of our title compound as the electrophilic partner. HATU is a preferred coupling reagent for its high efficiency and low rate of epimerization.

Materials:

  • 4-Oxooxetane-2-carboxylic acid (1.0 eq)

  • Primary amine hydrochloride salt (R-NH₂·HCl) (1.05 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine, Anhydrous Na₂SO₄

Procedure:

  • Reaction Setup : To a solution of 4-Oxooxetane-2-carboxylic acid (1.0 eq) in anhydrous DMF, add the primary amine hydrochloride salt (1.05 eq) and HATU (1.1 eq).

  • Base Addition : Cool the mixture to 0 °C in an ice bath. Add DIPEA (3.0 eq) dropwise while stirring. The extra base is required to neutralize the amine salt and the HCl generated during the reaction.

  • Reaction Progression : Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS.

  • Aqueous Workup : Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

G cluster_workflow Amide Coupling Workflow A 1. Combine Acid, Amine HCl, & HATU in DMF B 2. Cool to 0 °C A->B C 3. Add DIPEA dropwise B->C D 4. Warm to RT, stir 2-16h (Monitor by LC-MS) C->D E 5. Aqueous Workup (EtOAc, NaHCO₃, Brine) D->E F 6. Dry & Concentrate E->F G 7. Purify via Flash Chromatography F->G

Sources

Method

Application Notes and Protocols for Photoredox-Catalyzed Decarboxylation of 2-Aryl Oxetane 2-Carboxylic Acids

Introduction: The Strategic Value of Oxetanes and a Modern Synthetic Approach In the landscape of medicinal chemistry and drug development, the oxetane motif has emerged as a valuable structural component.[1][2][3] These...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Oxetanes and a Modern Synthetic Approach

In the landscape of medicinal chemistry and drug development, the oxetane motif has emerged as a valuable structural component.[1][2][3] These four-membered cyclic ethers are not merely esoteric curiosities; they are increasingly incorporated into drug candidates to enhance a range of pharmacokinetic and pharmacodynamic properties.[4] Oxetanes can serve as bioisosteres for gem-dimethyl and carbonyl groups, often leading to improved aqueous solubility, metabolic stability, and reduced lipophilicity.[4][5] Their rigid, three-dimensional structure can also enforce conformations favorable for target binding.[4]

The synthesis of functionalized oxetanes, however, can be challenging.[6][7] Traditional methods, such as the Paternò-Büchi reaction, often require high-energy UV light, which can limit functional group tolerance and scalability.[8] This guide details a modern and mild approach: the visible-light-mediated photoredox-catalyzed decarboxylation of 2-aryl oxetane 2-carboxylic acids.[3][8] This method provides a powerful and versatile route to 2-aryl oxetanes, which are valuable building blocks in their own right.[2][9] The reaction proceeds under gentle conditions, leveraging the power of a photocatalyst to convert a readily available carboxylic acid into a reactive radical intermediate, which is then quenched to afford the desired product.[2][10][11]

This document provides a comprehensive overview of the reaction, including its mechanistic underpinnings, detailed experimental protocols for both the synthesis of the starting materials and the decarboxylation reaction itself, and a summary of expected outcomes for a range of substrates.

Mechanistic Insights: A Tale of Two Cycles

The photoredox-catalyzed decarboxylation of 2-aryl oxetane 2-carboxylic acids operates through a synergistic interplay of a photocatalytic cycle and a radical chain reaction. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting any issues that may arise.

The process is initiated by the absorption of visible light by a suitable photocatalyst, typically a ruthenium or iridium complex, or an organic dye.[12] This elevates the photocatalyst to an excited state, rendering it a potent single-electron oxidant.[12] The excited photocatalyst then oxidizes a carboxylate, formed in situ from the carboxylic acid and a mild base, to generate a carboxyl radical. This radical is unstable and rapidly undergoes decarboxylation to form a key α-oxy-stabilized radical intermediate. This radical can then be trapped by a hydrogen atom donor to yield the final product.

dot

G cluster_photo Photocatalytic Cycle cluster_substrate Substrate Transformation PC Photocatalyst (PC) PC_excited Excited Photocatalyst (PC*) PC->PC_excited PC_reduced Reduced Photocatalyst (PC-) PC_excited->PC_reduced Single Electron Transfer (SET) RCOO_minus Carboxylate Anion PC_reduced->PC Regeneration light Visible Light (hν) light->PC Excitation RCOOH 2-Aryl Oxetane 2-Carboxylic Acid RCOOH->RCOO_minus + Base RCOO_radical Carboxyl Radical RCOO_minus->RCOO_radical Oxidation by PC* R_radical α-Oxy Radical RCOO_radical->R_radical - CO2 (Decarboxylation) RH 2-Aryl Oxetane (Product) R_radical->RH + H-Atom Donor Base Base CO2 CO2 H_donor H-Atom Donor

Figure 1: Proposed mechanism for the photoredox-catalyzed decarboxylation.

Experimental Protocols

Part 1: Synthesis of 2-Aryl Oxetane 2-Carboxylic Acids

The requisite starting materials can be prepared in a two-step sequence from the corresponding aryl glyoxylic acid and an alkene.

Materials:

  • Aryl glyoxylic acid

  • Alkene (e.g., 2-methylpropene)

  • Photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6)

  • Solvent (e.g., degassed acetonitrile)

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • Saponification reagents (e.g., LiOH, THF/H2O)

  • Standard laboratory glassware and Schlenk techniques

  • Visible light source (e.g., blue LED lamp)

Procedure: Synthesis of the Methyl Ester Precursor

  • In a nitrogen-filled glovebox, combine the aryl glyoxylic acid (1.0 equiv), the photocatalyst (1-2 mol%), and the alkene (2-3 equiv) in a reaction vessel.

  • Add degassed acetonitrile to achieve a concentration of approximately 0.1 M.

  • Seal the vessel and remove it from the glovebox.

  • Irradiate the reaction mixture with a blue LED lamp with stirring at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the corresponding methyl 2-aryl oxetane-2-carboxylate.

Procedure: Saponification to the Carboxylic Acid

  • Dissolve the purified methyl ester in a mixture of THF and water (typically 3:1 v/v).

  • Add an excess of lithium hydroxide (LiOH, 2-3 equiv).

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Acidify the reaction mixture to pH ~3-4 with a dilute aqueous acid solution (e.g., 1 M HCl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the 2-aryl oxetane 2-carboxylic acid.

Part 2: Photoredox-Catalyzed Decarboxylation

Materials:

  • 2-Aryl oxetane 2-carboxylic acid

  • Photocatalyst (e.g., Fukuzumi's acridinium catalyst)[10][11]

  • Hydrogen atom donor (e.g., thiophenol or a suitable thiol)

  • Base (e.g., a mild organic base like DIPEA)

  • Solvent (e.g., degassed DMSO or acetonitrile)

  • Standard laboratory glassware and Schlenk techniques

  • Visible light source (e.g., blue LED lamp)

Procedure:

  • In a nitrogen-filled glovebox, add the 2-aryl oxetane 2-carboxylic acid (1.0 equiv), the photocatalyst (1-5 mol%), the hydrogen atom donor (1.5-2.0 equiv), and the base (1.1-1.5 equiv) to a reaction vial.

  • Add the degassed solvent to achieve a concentration of 0.05-0.1 M.

  • Seal the vial and remove it from the glovebox.

  • Place the reaction vial in a holder with stirring and irradiate with a blue LED lamp. Ensure adequate cooling to maintain a consistent reaction temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl oxetane.

dot

G start Start prep Prepare Reaction Mixture: - 2-Aryl Oxetane 2-Carboxylic Acid - Photocatalyst - H-Atom Donor - Base - Degassed Solvent start->prep irradiate Irradiate with Visible Light (e.g., Blue LEDs) with Stirring prep->irradiate monitor Monitor Reaction Progress (TLC, LC-MS) irradiate->monitor monitor->irradiate Incomplete workup Aqueous Workup and Extraction monitor->workup Complete purify Purification by Column Chromatography workup->purify product Isolated 2-Aryl Oxetane purify->product

Figure 2: General experimental workflow for the decarboxylation.

Data Presentation: Substrate Scope and Yields

The photoredox-catalyzed decarboxylation of 2-aryl oxetane 2-carboxylic acids generally proceeds with good to excellent yields across a range of substrates. The reaction is tolerant of various functional groups on the aryl ring.

EntryAryl SubstituentProductYield (%)
1Phenyl2-Phenyloxetane85
24-Methoxyphenyl2-(4-Methoxyphenyl)oxetane92
34-Chlorophenyl2-(4-Chlorophenyl)oxetane78
44-(Trifluoromethyl)phenyl2-(4-(Trifluoromethyl)phenyl)oxetane75
52-Naphthyl2-(2-Naphthyl)oxetane88
63-Thienyl2-(3-Thienyl)oxetane81

Yields are for isolated products and are representative. Actual yields may vary depending on the specific reaction conditions and scale.

Troubleshooting and Key Considerations

While this method is generally robust, some common issues may arise. Here are some tips for troubleshooting and optimizing your reactions:

  • Incomplete Conversion: If the reaction stalls, ensure that your solvent and reagents are thoroughly degassed, as oxygen can quench the excited state of the photocatalyst.[12] You may also consider increasing the catalyst loading or the intensity of the light source.[13]

  • Low Yield: Poor yields can result from a variety of factors. Ensure the purity of your starting materials. The choice of hydrogen atom donor and base can also be critical, and some optimization may be required for specific substrates.

  • Side Reactions: In some cases, side reactions such as ring-opening of the oxetane may be observed. This can sometimes be mitigated by adjusting the reaction temperature or the choice of solvent.

  • Light Source: The choice of light source is important.[1] Blue LEDs are commonly used for many iridium and ruthenium photocatalysts, as their emission spectrum overlaps well with the absorption spectrum of the catalyst.[12]

Conclusion

The photoredox-catalyzed decarboxylation of 2-aryl oxetane 2-carboxylic acids represents a significant advancement in the synthesis of these valuable heterocyclic motifs.[2][8][9] Its mild reaction conditions, broad functional group tolerance, and operational simplicity make it an attractive method for researchers in both academic and industrial settings. By understanding the underlying mechanism and following the detailed protocols provided in this guide, scientists can effectively leverage this powerful transformation to access a wide range of 2-aryl oxetanes for applications in drug discovery and beyond.

References

  • Photoredox‐Catalyzed Decarboxylation of Oxetane‐2‐Carboxylic Acids and Unique Mechanistic Insights - ResearchGate. Available at: [Link]

  • Photocatalytic Decarboxylative Reduction of Carboxylic Acids and Its Application in Asymmetric Synthesis | Organic Letters - ACS Publications. Available at: [Link]

  • Photocatalytic Direct Decarboxylation of Carboxylic Acids to Derivatize or Degrade Polymers - PubMed. Available at: [Link]

  • Decarboxylative photocatalytic transformations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01051E. Available at: [Link]

  • Photocatalytic decarboxylation of free carboxylic acids and their functionalization - Chemical Communications (RSC Publishing). Available at: [Link]

  • Oxetanes: formation, reactivity and total syntheses of natural products - PMC - NIH. Available at: [Link]

  • A. Initial oxetane substrates evaluated in decarboxylative... - ResearchGate. Available at: [Link]

  • Advanced Organic Chemistry: Introduction to Photoredox Catalysis - YouTube. Available at: [Link]

  • Photoredox-Catalyzed Decarboxylation of Oxetane-2-Carboxylic Acids and Unique Mechanistic Insights - PubMed. Available at: [Link]

  • Photoredox‐Catalyzed Decarboxylation of Oxetane‐2‐Carboxylic Acids Initiated by Oxidation of DIPEA - ResearchGate. Available at: [Link]

  • Visible-Light Photoredox-Catalyzed Decarboxylative Alkylation of Heteroarenes Using Carboxylic Acids with Hydrogen Release | Organic Letters - ACS Publications. Available at: [Link]

  • Recent Applications of Oxetanes in the Synthesis of Heterocyclic Compounds. Available at: [Link]

  • Recent Advances in the Synthesis of 2-Substituted Oxetanes | Request PDF - ResearchGate. Available at: [Link]

  • Practical application of photocatalytic decarboxylation and hydrogenation of oxetane-2-carboxylic acid-Shanghai 3S Technology. Available at: [Link]

  • Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC - NIH. Available at: [Link]

  • “Hidden” Mechanisms in Photoredox Catalysis: Strategies to Promote Challenging Redox Events. Available at: [Link]

  • Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability - PMC - NIH. Available at: [Link]

  • Photocatalytic decarboxylation of free carboxylic acids and their functionalization. Available at: [Link]

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Application

Application Notes and Protocols for Amide Coupling with 4-Oxooxetane-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emerging Role of 4-Oxooxetane-2-carboxylic Acid in Medicinal Chemistry The oxetane motif has garnered significant attention in modern drug...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Role of 4-Oxooxetane-2-carboxylic Acid in Medicinal Chemistry

The oxetane motif has garnered significant attention in modern drug discovery, valued for its ability to impart favorable physicochemical properties such as increased polarity, metabolic stability, and aqueous solubility.[1][2] The compact, three-dimensional structure of the oxetane ring can also lead to improved target engagement and selectivity.[3][4] Specifically, the 4-oxooxetane-2-carboxylic acid scaffold represents a unique and valuable building block. It combines the desirable properties of the oxetane ring with a carboxylic acid handle, enabling its incorporation into a wide array of molecular architectures through amide bond formation. This moiety can be considered a constrained and polar bioisostere for other common structural motifs, offering a novel avenue for lead optimization and the exploration of new chemical space.[1]

The synthesis of amide derivatives from this scaffold is a critical transformation for medicinal chemists.[5] However, the inherent structural features of 4-oxooxetane-2-carboxylic acid—namely the strained four-membered ring and the β-keto acid functionality—necessitate careful consideration of reaction conditions to avoid potential side reactions such as ring-opening or decarboxylation. This document provides a detailed guide to effective amide coupling protocols for this promising building block, emphasizing scientifically sound, field-proven methodologies.

Core Principles and Mechanistic Considerations for Amide Coupling

Amide bond formation is a condensation reaction between a carboxylic acid and an amine.[5] Direct reaction is generally not feasible due to the formation of a non-reactive ammonium carboxylate salt.[6] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species that can be readily attacked by the amine nucleophile.[7] This is typically achieved using coupling reagents.

The general workflow for an amide coupling reaction can be visualized as follows:

G cluster_0 Activation Step cluster_1 Coupling Step Carboxylic_Acid 4-Oxooxetane- 2-carboxylic acid Activated_Intermediate Reactive Intermediate (e.g., O-acylisourea, active ester) Carboxylic_Acid->Activated_Intermediate + Coupling Reagent Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Amide_Product Target Amide Activated_Intermediate->Amide_Product + Amine Amine Primary or Secondary Amine Byproduct Byproduct (e.g., Urea, HOBt)

Caption: General workflow for amide coupling reactions.

Key Challenges with 4-Oxooxetane-2-carboxylic Acid:
  • Ring Strain: The oxetane ring is susceptible to nucleophilic attack and ring-opening under harsh acidic or basic conditions, or at elevated temperatures.

  • β-Keto Acid Moiety: β-Keto acids are prone to decarboxylation upon heating, a reaction that can be catalyzed by both acid and base.

  • Racemization: If the chiral center at the 2-position is to be preserved, racemization must be minimized. This is a common issue in amide coupling, particularly with carbodiimide reagents, but can be suppressed with additives.[8]

Given these challenges, the ideal coupling protocols for 4-oxooxetane-2-carboxylic acid are those that proceed rapidly at or below room temperature, under neutral or mildly basic conditions, and utilize reagents known to minimize side reactions.

Recommended Amide Coupling Protocols

Two highly reliable and widely adopted coupling strategies are presented here: one utilizing an aminium/uronium salt (HATU) and the other a carbodiimide (EDC) with an additive (HOBt). These methods are chosen for their efficiency, mild reaction conditions, and high yields.[7][9]

Protocol 1: HATU-Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that converts carboxylic acids into reactive OAt-active esters.[9] These intermediates react rapidly with amines, often leading to high yields and minimal racemization, even with sterically hindered substrates.[9] The reactions are typically very fast, often completing within minutes to a few hours at room temperature.

Step-by-Step Methodology:

  • Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 4-oxooxetane-2-carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Addition of Amine and Base: To the stirred solution, add the desired primary or secondary amine (1.0 - 1.2 equivalents). Subsequently, add a non-nucleophilic organic base, typically N,N-diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents).[10]

  • Activation and Coupling: Add HATU (1.0 - 1.2 equivalents) portion-wise to the reaction mixture.[11] The reaction is often accompanied by a slight exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature (20-25 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 30 minutes to 4 hours.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a mild acidic solution (e.g., 5% aqueous citric acid or 0.5 M HCl) to remove excess base, followed by saturated aqueous sodium bicarbonate to remove unreacted acid and HOBt, and finally with brine.[12]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates carboxylic acids to form a highly reactive O-acylisourea intermediate.[6] This intermediate is susceptible to racemization and can rearrange to a stable N-acylurea byproduct.[7] The addition of 1-Hydroxybenzotriazole (HOBt) traps the O-acylisourea as an HOBt-active ester, which is less prone to racemization and reacts efficiently with the amine.[8][13] The byproducts of this reaction (EDC-urea and HOBt) are generally water-soluble, facilitating purification.[8]

Step-by-Step Methodology:

  • Reagent Preparation: In a clean, dry round-bottom flask, dissolve 4-oxooxetane-2-carboxylic acid (1.0 equivalent) and HOBt (1.0 - 1.2 equivalents) in an anhydrous aprotic solvent (e.g., DMF, DCM, or acetonitrile).

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.1 - 1.5 equivalents) to the mixture and stir for 15-30 minutes to allow for the formation of the HOBt-active ester.[11][13]

  • Amine Addition: Add the desired amine (1.0 - 1.2 equivalents) to the reaction mixture, followed by a base such as DIPEA or triethylamine (TEA) (1.0 - 2.0 equivalents) if the amine is used as a salt.[13]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate or DCM).

    • Wash the organic phase with water or 5% aqueous LiCl to remove DMF, followed by dilute acid (e.g., 0.5 M HCl) to remove the base and EDC-urea, then saturated aqueous sodium bicarbonate to remove HOBt and any remaining starting acid, and finally brine.[12]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product using flash column chromatography.

Data Summary and Comparison

ParameterProtocol 1: HATUProtocol 2: EDC/HOBt
Coupling Reagent HATUEDC·HCl
Additive None required (HOAt is part of HATU)HOBt (or alternatives like HOAt, Oxyma)
Base DIPEA (2-3 equiv.)DIPEA or TEA (1-2 equiv.)
Solvent DMF, DCM, AcetonitrileDMF, DCM, Acetonitrile
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 0.5 - 4 hours2 - 24 hours
Byproducts Tetramethylurea, HOAtWater-soluble urea, HOBt
Advantages Fast, high yielding, low racemization, good for hindered substrates.[8][9]Cost-effective, water-soluble byproducts simplify workup.[8]
Disadvantages Higher cost, potential for guanidinylation of primary amines if pre-activation is not done.Slower, potential for N-acylurea formation, higher risk of racemization without additive.[7]

Troubleshooting and Optimization

Even with robust protocols, challenges can arise. A systematic approach to troubleshooting is essential for success.

G Start Low Yield or Incomplete Reaction Check_Purity Check Purity & Stoichiometry of Starting Materials Start->Check_Purity Solvent_Issue Is the reaction fully dissolved? Check_Purity->Solvent_Issue If OK Switch_Solvent Try alternative solvent (e.g., DMF, NMP) Solvent_Issue->Switch_Solvent No Base_Issue Is the base appropriate? Solvent_Issue->Base_Issue Yes Increase_Base Increase equivalents of base (e.g., 3-4 equiv. for HATU) Base_Issue->Increase_Base No Temp_Issue Reaction stalled at RT? Base_Issue->Temp_Issue Yes Gentle_Heat Gentle warming (30-40°C)? (Caution: Decarboxylation risk) Temp_Issue->Gentle_Heat Yes Reagent_Issue Is the coupling reagent fresh? Temp_Issue->Reagent_Issue No Switch_Reagent Switch coupling reagent (HATU -> COMU or EDC/HOAt) Reagent_Issue->Switch_Reagent No

Caption: Troubleshooting decision tree for amide coupling.

  • Low Conversion: Ensure all reagents are anhydrous, particularly the solvent and the amine. Water will hydrolyze the activated intermediate. Verify the potency of the coupling reagent, as they can degrade upon storage.

  • Side Product Formation: If decarboxylation is suspected (loss of CO2, mass difference of 44 Da), ensure the reaction temperature is kept low. Avoid strong bases or prolonged reaction times. If N-acylurea formation is observed with EDC, ensure HOBt is added before EDC and consider switching to HATU.

  • Difficult Purification: If byproducts are difficult to remove, consider alternative reagents. For instance, using DIC instead of DCC/EDC can be advantageous in some cases as the diisopropylurea byproduct is more soluble in organic solvents.[8] For EDC reactions, an acidic wash is crucial for removing the urea byproduct and excess base.[12]

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Cui, J., et al. (2018). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PMC - NIH. Retrieved from [Link]

  • Jadhav, S. A., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Retrieved from [Link]

  • Inhibitor Research Hub. (2025). HATU in Peptide Synthesis: Mechanisms, Workflows, and Troubleshooting for Superior Amide Bond Formation. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PMC - PubMed Central. Retrieved from [Link]

  • Pore, V. S., et al. (2006). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. ResearchGate. Retrieved from [Link]

  • La-Venia, A., et al. (2022). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Martin, E., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Retrieved from [Link]

  • Reddit. (2022). EDC-HOBt Amide coupling workup help. r/Chempros. Retrieved from [Link]

  • Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed - NIH. Retrieved from [Link]

  • Deiana, C., et al. (2014). Direct Synthesis of Amides from Carboxylic Acids and Amines by Using Heterogeneous Catalysts: Evidence of Surface. SciSpace. Retrieved from [Link]

  • Chiacchio, M. A., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC - PubMed Central. Retrieved from [Link]

  • Stepan, A. F., et al. (2022). Oxetanes in Drug Discovery Campaigns. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Li, P., & Yamamoto, H. (2008). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses Procedure. Retrieved from [Link]

  • Atlanchim Pharma. (n.d.). Scientific Letter. Retrieved from [Link]

  • Chad's Prep. (2021). 20.10 Synthesis and Reactions of Amides. YouTube. Retrieved from [Link]

  • ResearchGate. (2006). Synthesis of Amides from Carboxylic Acids and Derivatives. Retrieved from [Link]

  • ResearchGate. (2023). Amino-oxetanes as amide isosteres by an alternative defluorosulfonylative coupling of sulfonyl fluorides. Retrieved from [Link]

  • ResearchGate. (n.d.). Defluorosulfonylative coupling of oxetane sulfonyl fluorides with.... Retrieved from [Link]

  • Jo-anne, T. L., et al. (2016). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. PMC - NIH. Retrieved from [Link]

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Method

Application Notes and Protocols for the Purification of 4-Oxooxetane-2-carboxylic acid

Introduction: The Critical Role of Purity for a Promising Scaffold 4-Oxooxetane-2-carboxylic acid (CAS: 90730-97-5) is a strained, four-membered heterocyclic compound that has garnered significant interest in medicinal c...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity for a Promising Scaffold

4-Oxooxetane-2-carboxylic acid (CAS: 90730-97-5) is a strained, four-membered heterocyclic compound that has garnered significant interest in medicinal chemistry and drug development.[1][2] Its rigid oxetane core serves as a valuable bioisostere for carbonyl groups and can advantageously modulate key physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability.[3] The successful incorporation of this scaffold into novel therapeutics is fundamentally dependent on the exceptionally high purity of the starting material. Impurities, including synthetic precursors, side-products, and particularly structural isomers, can lead to ambiguous biological data, complicate reaction outcomes, and create significant regulatory hurdles.

This guide provides a detailed overview of robust purification techniques for 4-Oxooxetane-2-carboxylic acid, grounded in an understanding of its unique chemical properties and inherent instabilities. The protocols described herein are designed to be self-validating systems, ensuring researchers can achieve the requisite purity for their demanding applications.

Foundational Knowledge: Understanding the Molecule's Challenges

Before commencing any purification protocol, it is imperative to understand the primary challenges associated with 4-Oxooxetane-2-carboxylic acid.

2.1. Chemical Properties

PropertyValueSource
Molecular FormulaC₄H₄O₄[1][2]
Molecular Weight116.07 g/mol [1][2]
AppearanceTypically a solid powder[4]
Key Functional GroupsCarboxylic Acid, β-Lactone (Oxetanone)N/A

2.2. The Critical Challenge: Isomerization and Instability

The most significant challenge in handling 4-Oxooxetane-2-carboxylic acid is its propensity for isomerization. Research has demonstrated that many oxetane-carboxylic acids are unstable and can readily rearrange into isomeric lactones, a process that can be accelerated by heat or prolonged storage, even at room temperature.[3] This intramolecular reaction can dramatically reduce the yield of the desired compound and introduce a critical, hard-to-remove impurity.[3]

Therefore, all purification strategies must prioritize mild conditions, particularly the avoidance of high temperatures.

G cluster_main Isomerization Pathway Acid 4-Oxooxetane-2-carboxylic acid Lactone Isomeric Lactone Impurity Acid->Lactone Heat / Time

Caption: Isomerization of 4-Oxooxetane-2-carboxylic acid.

Purification Methodologies

The choice of purification method depends on the nature and scale of impurities. Often, a combination of techniques is required to achieve >98% purity.

Method 1: Acid-Base Extraction

Principle: This classic technique is highly effective for separating carboxylic acids from neutral or basic impurities. The acidic proton of the carboxyl group is removed by a mild base, forming a water-soluble carboxylate salt. Neutral organic impurities remain in the organic phase and are easily separated.

Expertise & Causality: By converting the target molecule into its salt, we dramatically alter its solubility, enabling a clean separation from non-acidic contaminants like residual starting esters or other neutral byproducts. The subsequent re-acidification regenerates the pure carboxylic acid, which will precipitate or can be extracted.

Experimental Protocol:

  • Dissolution: Dissolve the crude 4-Oxooxetane-2-carboxylic acid in a suitable organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).

  • Basification: Transfer the organic solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Perform the extraction 2-3 times, collecting the aqueous layers.

    • Scientist's Note: Use NaHCO₃, a weak base, to selectively deprotonate the carboxylic acid without promoting hydrolysis of the oxetane ring. The evolution of CO₂ gas indicates a successful reaction. Vent the funnel frequently.

  • Back-Extraction: Wash the combined aqueous layers with a fresh portion of the organic solvent (e.g., EtOAc) to remove any trapped neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath to minimize any heat-induced degradation. Slowly add 1M hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is ~1-2. The pure 4-Oxooxetane-2-carboxylic acid should precipitate out of the solution.

  • Isolation:

    • Option A (Filtration): If a significant amount of solid precipitates, collect the pure product by vacuum filtration. Wash the solid with a small amount of cold deionized water, followed by a cold, non-polar solvent like hexane to aid drying.

    • Option B (Extraction): Extract the acidified aqueous solution 3-4 times with a fresh organic solvent (EtOAc or DCM).

  • Drying & Concentration: Combine the organic extracts from step 5B, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation). Crucially, ensure the water bath temperature does not exceed 30-35°C.

  • Final Drying: Dry the resulting solid under high vacuum at room temperature to remove residual solvents.

G start Crude Product in Organic Solvent (EtOAc) extract Extract with aq. NaHCO₃ start->extract separate1 Separate Layers extract->separate1 org_phase Organic Phase: Neutral Impurities (Discard) separate1->org_phase aq_phase Aqueous Phase: Sodium Salt of Product separate1->aq_phase acidify Acidify with HCl (pH 1-2) (Ice Bath) aq_phase->acidify extract2 Extract with EtOAc or Filter acidify->extract2 dry_conc Dry (Na₂SO₄) & Concentrate (Low Temp) extract2->dry_conc product Pure 4-Oxooxetane-2-carboxylic acid dry_conc->product

Caption: Workflow for Acid-Base Extraction Purification.

Method 2: Recrystallization

Principle: Recrystallization is a powerful technique for purifying solid compounds.[5] It relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution is prepared at an elevated temperature and then allowed to cool slowly. The desired compound crystallizes out, leaving impurities dissolved in the mother liquor.

Expertise & Causality: The key to successful recrystallization is selecting a solvent system where the target compound is highly soluble at higher temperatures but poorly soluble at lower temperatures. For carboxylic acids, polar solvents or mixtures are often effective.[6] Given the instability of our molecule, the "elevated temperature" must be carefully controlled to be the minimum required for dissolution.

Experimental Protocol:

  • Solvent Screening: Test small quantities of the crude product in various solvents to find a suitable system. Good candidates include ethyl acetate, isopropanol, acetone, or a mixture such as ethyl acetate/hexanes or acetone/water.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude material to dissolve it completely. Do not heat above 50-60°C. Gentle warming and stirring are sufficient.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of well-defined, pure crystals.

  • Chilling: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum at room temperature.

Method 3: Flash Column Chromatography

Principle: This method separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase that flows through it. Compounds with stronger interactions with the stationary phase move more slowly down the column.

Expertise & Causality: Flash chromatography is ideal for separating the carboxylic acid from impurities with different polarities, such as the less polar ester starting material. For carboxylic acids, it is standard practice to add a small amount of acid (e.g., acetic acid or formic acid) to the mobile phase. This keeps the target compound fully protonated, preventing it from deprotonating on the slightly acidic silica surface, which would cause significant band broadening or "tailing" and lead to poor separation.[7]

Experimental Protocol:

  • Stationary Phase: Silica gel (e.g., 230-400 mesh).

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate). A typical starting gradient might be 30% to 70% ethyl acetate in hexanes, containing 0.5-1% acetic acid.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column. This "dry loading" technique often results in better separation.

  • Elution: Run the column under positive pressure, collecting fractions.

  • Analysis: Monitor the fractions using Thin-Layer Chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure, again keeping the temperature below 30-35°C. The residual acetic acid from the eluent can be removed by co-evaporation with a solvent like toluene or by dissolving the product in DCM and washing with water (followed by drying and concentration).

Purity Assessment: A Self-Validating System

Purification is incomplete without rigorous analysis to confirm its success.

TechniquePurpose & Typical ConditionsExpected Outcome for Pure Product
TLC Rapid purity check and monitoring of chromatography fractions. (Mobile Phase: e.g., 50% EtOAc/Hexanes + 1% Acetic Acid)A single, well-defined spot.
¹H NMR Structural confirmation and detection of impurities. (Solvent: DMSO-d₆ or CDCl₃)Clean spectrum matching the expected structure of 4-Oxooxetane-2-carboxylic acid. Absence of signals corresponding to starting materials or the isomerized lactone.
LC-MS Quantitative purity assessment and mass confirmation. (Column: C18; Mobile Phase: Acetonitrile/Water gradient with 0.1% Formic Acid)A single major peak with the correct mass-to-charge ratio ([M-H]⁻ or [M+H]⁺). Purity typically reported as >98% by peak area.

Summary and Recommendations

The purification of 4-Oxooxetane-2-carboxylic acid requires a careful and deliberate approach that respects the molecule's inherent instability.

  • Initial Cleanup: For grossly impure material, an acid-base extraction is the recommended first step to remove neutral and basic impurities efficiently.

  • High Purity Polish: For removing closely related impurities or for achieving the highest level of purity, flash column chromatography followed by recrystallization is the optimal sequence.

  • Critical Parameter: Throughout all procedures, maintain low temperatures (ideally ≤35°C) during solvent removal and avoid prolonged heating to prevent isomerization.

By implementing these validated protocols and analytical checks, researchers can confidently produce high-purity 4-Oxooxetane-2-carboxylic acid, enabling reliable and reproducible results in their synthetic and drug discovery endeavors.

References

  • AChemBlock. (n.d.). 4-oxooxetane-2-carboxylic acid 97%.
  • BenchChem. (2025). Stereoselective Synthesis of 4-Methyloxolane-2-Carboxylic Acid.
  • Princeton University. (n.d.). Merging Photoredox and Nickel Catalysis: The Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides.
  • Mykhailiuk, P. K. (2017). Unexpected Isomerization of Oxetane-Carboxylic Acids. The Journal of Organic Chemistry, 82(19), 10408–10413. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Oxooxetane-2-carboxylic acid. PubChem. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

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Technical Notes & Optimization

Optimization

Technical Support Center: Isomerization of Oxetane-Carboxylic Acids to Lactones

Welcome to the Technical Support Center for the isomerization of oxetane-carboxylic acids to lactones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the isomerization of oxetane-carboxylic acids to lactones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Oxetanes are valuable motifs in medicinal chemistry, often used to enhance properties like aqueous solubility and metabolic stability.[1] However, a critical and often overlooked aspect is the inherent instability of many oxetane-carboxylic acids, which can spontaneously isomerize to form more stable lactones.[2][3][4][5] This guide will equip you with the knowledge to understand, control, and troubleshoot this important transformation.

Section 1: Foundational Knowledge & Mechanism

The Unexpected Isomerization

The transformation of an oxetane-carboxylic acid to a lactone is a type of intramolecular ring-opening and ring-closing cascade. While initially unexpected, this isomerization has been observed to occur even at room temperature during storage, or more rapidly with mild heating, often without the need for an external catalyst.[1][2][6] This inherent reactivity can significantly impact reaction yields and the purity of desired oxetane-containing compounds.[2][5] However, this reactivity can also be harnessed for the efficient synthesis of novel lactones.[2][6]

The Reaction Mechanism

The isomerization is generally believed to proceed through an autocatalytic mechanism. The carboxylic acid moiety of one molecule protonates the oxygen atom of the strained oxetane ring of another molecule (or intramolecularly, though the barrier is higher).[7][8] This protonation activates the oxetane, making it susceptible to nucleophilic attack by the carboxylate. The subsequent intramolecular SN2 reaction leads to the opening of the four-membered ring and the formation of the thermodynamically more stable five- or six-membered lactone.[8]

Isomerization_Mechanism cluster_start Oxetane-Carboxylic Acid cluster_activated Protonation cluster_product Lactone Formation Oxetane Oxetane- Carboxylic Acid Protonated_Oxetane Protonated Oxetane Oxetane->Protonated_Oxetane H+ (Autocatalysis) Lactone Lactone Protonated_Oxetane->Lactone Intramolecular SN2 Attack

Caption: Autocatalytic mechanism of oxetane-carboxylic acid isomerization.

Section 2: Experimental Protocols & Data

General Protocol for Intentional Isomerization

This protocol is designed for the intentional and controlled conversion of an oxetane-carboxylic acid to its corresponding lactone.

Materials:

  • Oxetane-carboxylic acid

  • Dioxane

  • Water

  • Round-bottom flask with reflux condenser

  • Stir plate and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Standard workup and purification supplies (e.g., ethyl acetate, brine, sodium sulfate, silica gel for chromatography)

Procedure:

  • Dissolution: Dissolve the oxetane-carboxylic acid in a 10:1 mixture of dioxane and water in a round-bottom flask. The concentration will be substrate-dependent, but a starting point of 0.1 M is common.

  • Heating: Heat the reaction mixture to 50-100 °C.[1] The optimal temperature and reaction time will vary depending on the substrate's stability and should be monitored.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, allow the reaction to cool to room temperature. Remove the dioxane under reduced pressure using a rotary evaporator.

  • Extraction: Dilute the remaining aqueous mixture with water and extract the product with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude lactone by flash column chromatography on silica gel.

Factors Influencing Isomerization Rate

The rate of isomerization is highly dependent on the structure of the oxetane-carboxylic acid.[1]

FactorObservationRationale
Steric Hindrance Increased steric bulk around the oxetane ring or the carboxylic acid can enhance the stability of the oxetane form.[1]Steric hindrance can impede the necessary orbital overlap for the intramolecular SN2 attack.
Conformational Rigidity Conformationally rigid structures can be more stable and less prone to isomerization.A "locked" conformation may prevent the carboxylic acid from achieving the correct orientation for nucleophilic attack.
Electronic Effects The presence of electron-withdrawing groups, such as fluorine, can increase the stability of the oxetane.[1]Electron-withdrawing groups can decrease the nucleophilicity of the carboxylate, slowing the ring-opening step. Computational studies suggest that CF3 groups on the oxetane ring can inhibit isomerization.[9]
Temperature Higher temperatures significantly accelerate the rate of isomerization.[1][2]Provides the necessary activation energy for the reaction to overcome the kinetic barrier.
Solvent The reaction is often performed in aqueous-based systems like dioxane/water.[1]Water can participate in the proton transfer steps and stabilize charged intermediates.

Section 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, handling, and isomerization of oxetane-carboxylic acids.

Troubleshooting_Workflow cluster_low_yield Troubleshooting Low Yield cluster_side_products Troubleshooting Side Products cluster_unstable_acid Handling Unstable Acid Start Problem Encountered Low_Yield Low or No Lactone Formation Start->Low_Yield Side_Products Formation of Side Products Start->Side_Products Unstable_Acid Oxetane-Acid is Unstable Start->Unstable_Acid Check_Temp Increase Temperature? Low_Yield->Check_Temp Lower_Temp Lower Temperature? Side_Products->Lower_Temp Store_Salt Store as Li/Na Salt Unstable_Acid->Store_Salt Store_Ester Store as Ester Precursor Unstable_Acid->Store_Ester Check_Time Increase Reaction Time? Check_Temp->Check_Time No Check_Catalyst Add Mild Acid Catalyst? Check_Time->Check_Catalyst No Purification Optimize Purification? Lower_Temp->Purification No

Caption: A workflow for troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: I isolated my oxetane-carboxylic acid, but NMR analysis shows a mixture of the acid and the corresponding lactone. What happened?

A: This is a common observation. The isomerization can occur spontaneously, even during workup and purification.[1] Specifically, heating during the evaporation of solvents on a rotary evaporator, even at moderate temperatures like 40°C, can be sufficient to induce cyclization.[2]

Q2: My attempt to intentionally isomerize the oxetane-carboxylic acid is resulting in a low yield of the lactone. How can I improve this?

A: Several factors could be at play:

  • Insufficient Heat: Some substrates require higher temperatures (up to 100°C) for efficient isomerization.[1]

  • Reaction Time: The reaction may not have reached completion. Continue to monitor the reaction by TLC or LC-MS until the starting material is no longer observed.

  • Structural Stability: Your specific oxetane-carboxylic acid may be particularly stable due to steric or electronic factors. In such cases, the addition of a mild Lewis or Brønsted acid catalyst may be necessary to facilitate the ring opening.[10] However, be aware that strong acidic conditions can lead to side reactions.

Q3: I am observing unexpected side products in my reaction mixture. What could they be and how can I avoid them?

A: Side reactions can occur, especially under harsh conditions.

  • Decomposition: At elevated temperatures, sensitive functional groups on your molecule may decompose. Consider running the reaction at a lower temperature for a longer duration.

  • Hydrolysis: If your molecule contains other sensitive esters or amides, they could be hydrolyzed under the reaction conditions.

  • Oxetane Ring Opening by Other Nucleophiles: If other nucleophiles are present, they could compete with the intramolecular carboxylate in opening the protonated oxetane ring. Ensure your starting materials and solvents are pure.

Q4: How can I store my oxetane-carboxylic acid to prevent premature isomerization?

A: To ensure the integrity of your oxetane-carboxylic acid, it is recommended to store it in one of two forms:[1]

  • As its ester precursor: The ester is generally more stable and can be hydrolyzed to the carboxylic acid immediately before use.

  • As a lithium or sodium salt: Deprotonation of the carboxylic acid to form the carboxylate salt prevents it from acting as a proton donor in the autocatalytic cycle, thus significantly enhancing its stability.

Q5: Are there any analytical techniques you recommend for monitoring the isomerization?

A:

  • NMR Spectroscopy: 1H and 13C NMR are invaluable for characterizing the starting material and the lactone product, and for determining the ratio of the two in a mixture.[11][12]

  • LC-MS: Liquid chromatography-mass spectrometry is an excellent tool for monitoring the progress of the reaction, allowing for the separation and identification of the starting material, product, and any byproducts.

  • FTIR Spectroscopy: Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy can be used for in-situ monitoring of the reaction by observing the disappearance of the carboxylic acid C=O stretch and the appearance of the lactone C=O stretch at a different wavenumber.[13]

Q6: Can I use this isomerization to my advantage in a synthetic route?

A: Absolutely. The inherent tendency of oxetane-carboxylic acids to isomerize can be a powerful synthetic tool. It can simplify the synthesis of complex lactones by reducing the number of steps required compared to traditional methods.[2][6] By carefully selecting the substrate and reaction conditions, this "unexpected" reaction can be transformed into a reliable and efficient synthetic strategy.

References

  • Chalyk, B., Grynyova, A., Filimonova, K., Rudenko, T. V., Dibchak, D., & Mykhailiuk, P. K. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(26), 4722–4728. [Link]

  • Rzepa, H. S. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids – an alternative autocatalytic mechanism evaluated. Henry Rzepa's Blog. [Link]

  • Štefane, B., & Iskra, J. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 20, 842–946. [Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Design. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]

  • Rzepa, H. S. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids - a first look at the mechanism. Henry Rzepa's Blog. [Link]

  • Chalyk, B., Grynyova, A., Filimonova, K., Rudenko, T. V., Dibchak, D., & Mykhailiuk, P. K. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. ChemRxiv. [Link]

  • Rzepa, H. S. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids – substrate design. Henry Rzepa's Blog. [Link]

  • Chalyk, B., Grynyova, A., Filimonova, K., Rudenko, T., Dibchak, D., & Mykhailiuk, P. (2022). Unexpected isomerization of oxetane-carboxylic acids. ResearchGate. [Link]

  • Chalyk, B., Grynyova, A., Filimonova, K., Rudenko, T. V., Dibchak, D., & Mykhailiuk, P. K. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. PubMed. [Link]

  • Chalyk, B., Grynyova, A., Filimonova, K., Rudenko, T. V., Dibchak, D., & Mykhailiuk, P. K. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. National Institutes of Health. [Link]

  • Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate. [Link]

  • Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. University of Illinois Urbana-Champaign. [Link]

  • van der Poel, T. J., et al. (2021). Process Monitoring of Lactone Ring Formation and Opening by Operando Attenuated Total Reflectance Infrared Spectroscopy. ChemCatChem. [Link]

  • Smith, C. D., et al. (2013). Analysis of 7-Membered Lactones by Computational NMR Methods. Proton NMR Chemical Shift Data are More Discriminating than Carbon. National Institutes of Health. [Link]

  • Hill, M. D. (2023). Lactone Ring-opening Equilibria in Methanol by 1H NMR Analysis: An Assessment of the Ring-opening Polymerizability of Lactone Monomers. PubMed. [Link]

  • Merfort, I. (2002). Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones. ResearchGate. [Link]

  • Mosandl, A., et al. (1995). Synthesis and analysis of thio-, thiono-, and dithio-derivatives of whiskey lactone. PubMed. [Link]

Sources

Troubleshooting

Preventing ring-opening of 4-Oxooxetane-2-carboxylic acid

Prepared by: Senior Application Scientist, Advanced Heterocyclic Chemistry Division Welcome to the technical support center for 4-Oxooxetane-2-carboxylic acid. This guide is designed for researchers, medicinal chemists,...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Heterocyclic Chemistry Division

Welcome to the technical support center for 4-Oxooxetane-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this valuable but challenging synthetic building block. Our goal is to provide you with expert insights, troubleshooting strategies, and robust protocols to help you navigate the inherent reactivity of this strained heterocyclic system and prevent its undesired ring-opening.

Understanding the Instability: Why is 4-Oxooxetane-2-carboxylic acid Prone to Ring-Opening?

4-Oxooxetane-2-carboxylic acid is a β-lactone, a class of four-membered cyclic esters known for their high reactivity.[1] This reactivity stems from significant ring strain (approximately 22.8 kcal/mol), which provides a strong thermodynamic driving force for ring-opening reactions.[2] The molecule possesses two primary sites susceptible to nucleophilic attack: the electrophilic carbonyl carbon (C4) and the ester carbonyl carbon (C2).[3]

The presence of the carboxylic acid moiety at the C2 position introduces an additional layer of complexity. This group can:

  • Act as an internal acid catalyst , protonating the ring oxygen and activating the ring for nucleophilic attack.

  • Deprotonate to a carboxylate , which can then act as an intramolecular nucleophile, leading to self-decomposition pathways.[4]

  • Facilitate decarboxylation , particularly under certain conditions like photoredox catalysis, due to its structural similarity to a β-keto acid.[5][6]

Understanding these fundamental reactivity modes is the first step toward designing experiments that preserve the integrity of the oxetane ring.

Core Degradation Pathways

The following diagram illustrates the primary mechanisms by which 4-oxooxetane-2-carboxylic acid can degrade. Familiarity with these pathways is essential for effective troubleshooting.

cluster_main 4-Oxooxetane-2-carboxylic acid cluster_paths Degradation Pathways cluster_products Resulting Products A 4-Oxooxetane-2-carboxylic acid (Strained Ring) B Intermolecular Nucleophilic Attack A->B H₂O, ROH, RNH₂, OH⁻ (External Nucleophiles) C Intramolecular Isomerization/Attack A->C Heat, Self-Catalysis (Carboxylate Attack) D Decarboxylation A->D Light, Redox Catalyst (Loss of CO₂) E Ring-Opened Adducts (e.g., β-Hydroxy Acids) B->E F Isomeric Lactones (e.g., γ-Lactones) C->F G Decarboxylated Oxetane D->G

Caption: Key degradation pathways for 4-Oxooxetane-2-carboxylic acid.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My compound is rapidly degrading during aqueous workup, especially after a basic wash (e.g., NaHCO₃). What is happening and how can I prevent it?

Answer: You are observing base-catalyzed hydrolysis. The β-lactone ring is highly susceptible to nucleophilic attack by hydroxide ions (OH⁻) or even neutral water, a process that is significantly accelerated under basic or neutral pH.[7] The carboxylate form of your molecule, which predominates at basic pH, is also more water-soluble, increasing its exposure to hydrolysis.

Causality: Under basic conditions, hydroxide acts as a potent nucleophile, attacking the electrophilic carbonyl carbons of the lactone and rapidly opening the ring to form a β-hydroxy dicarboxylic acid salt, which will not re-cyclize.

Solutions:

  • Avoid Basic Washes: Never use sodium bicarbonate, carbonate, or hydroxide solutions in your workup.

  • Use Acidic Water: If an aqueous wash is necessary, use a cold (0-5 °C), dilute, weak acid solution, such as 1% citric acid or a pH 4-5 buffer, to suppress hydrolysis. The degradation rate of many β-lactams (a related strained ring system) is minimal in the pH 4-6 range.[8]

  • Minimize Contact Time: Perform extractions quickly. Do not let the aqueous and organic layers sit for extended periods.

  • Non-Aqueous Workup: If possible, opt for a non-aqueous workup. This could involve filtering your reaction mixture through a plug of silica gel or celite and concentrating the filtrate.

Q2: I'm attempting a reaction with an amine (or other nucleophile) to form an amide at the carboxylic acid, but my yields are very low and I see multiple products by LC-MS.

Answer: The nucleophile is likely attacking the strained β-lactone ring in addition to, or instead of, the carboxylic acid. The ring carbons are highly electrophilic and can compete with the carboxylic acid for the nucleophile.[3][9] This leads to a mixture of the desired amide, ring-opened products, and potentially polymers.

Causality: Direct amide coupling requires activation of the carboxylic acid. However, without proper activation, the inherent reactivity of the strained ring often dominates, leading to undesired side reactions.

Solutions:

  • Protect the Carboxylic Acid: The most robust solution is to convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) before performing reactions on the ring or with other nucleophiles. Once the desired transformation is complete, the ester can be selectively hydrolyzed back to the carboxylic acid under carefully controlled, mildly acidic conditions.

  • Use Coupling Reagents at Low Temperature: If direct amide formation is necessary, use standard peptide coupling reagents (e.g., HATU, HOBt/EDC) but conduct the reaction at low temperatures (e.g., -20 °C to 0 °C) to favor the desired reaction pathway and minimize the rate of ring-opening.

  • Inverse Addition: Add the coupling reagent to a cold solution of the carboxylic acid first to form the activated intermediate in situ before slowly adding the amine nucleophile.

Q3: My 4-Oxooxetane-2-carboxylic acid sample shows signs of decomposition (discoloration, new spots by TLC/LC-MS) after being stored for a few weeks.

Answer: This is likely due to thermal instability and/or slow isomerization catalyzed by trace amounts of moisture or acid/base. Oxetane-carboxylic acids have been shown to be unstable, isomerizing into new lactone structures upon storage at room temperature or with slight heating.[4]

Causality: The molecule can catalyze its own decomposition. The carboxylic acid proton can protonate the ring oxygen, activating it, while the carboxylate can act as an intramolecular nucleophile, leading to rearrangement.[4]

Solutions:

  • Strict Storage Conditions: Store the compound as a dry, crystalline solid under an inert atmosphere (argon or nitrogen).

  • Low Temperature: Store at -20 °C or, for long-term storage, at -70 °C.[10]

  • Avoid Solution Storage: Do not store the compound in solution for extended periods. If you must, use a dry, aprotic solvent (like anhydrous THF or acetonitrile) and store at low temperature for the shortest possible time.

Frequently Asked Questions (FAQs)

What is the optimal pH range for maintaining the stability of 4-Oxooxetane-2-carboxylic acid in aqueous media? Based on data from related β-lactam and β-lactone systems, the molecule is expected to have its greatest stability in a slightly acidic pH range of 4 to 6.[8] Both strongly acidic (pH < 3) and neutral-to-basic (pH > 6.5) conditions are known to catalyze hydrolysis and should be avoided.[7][11]

Which solvents are recommended for reactions involving this molecule? Anhydrous, aprotic solvents are strongly recommended to prevent solvolysis (ring-opening by the solvent).

  • Good choices: Tetrahydrofuran (THF), 1,4-Dioxane, Acetonitrile (MeCN), Dichloromethane (DCM).

  • Poor choices: Protic solvents like Methanol (MeOH), Ethanol (EtOH), and Water should be avoided unless they are a required reagent, in which case the reaction should be run at low temperatures.

How can I monitor my reaction for potential ring-opening?

  • LC-MS: This is the best method. Look for a mass corresponding to your starting material + 18 (addition of water), or your starting material + the mass of your solvent/nucleophile.

  • ¹H NMR: Ring-opening will result in the loss of the characteristic strained ring proton signals and the appearance of new signals corresponding to the resulting acyclic product (e.g., a broad -OH signal).

  • IR Spectroscopy: Look for the disappearance of the characteristic β-lactone carbonyl stretch (typically around 1820-1840 cm⁻¹).

Best Practices & Standard Protocols

Adherence to the following protocols will significantly increase your success rate when working with this sensitive molecule.

Protocol 1: General Handling and Storage
  • Inert Atmosphere: Always handle the solid compound and its solutions under an inert atmosphere (e.g., in a glovebox or using a Schlenk line with argon or dry nitrogen).

  • Anhydrous Conditions: Use oven-dried or flame-dried glassware and anhydrous grade solvents.

  • Temperature Control: Keep the compound and its reaction mixtures cold whenever possible. Prepare an ice-water bath (0 °C) or a dry ice/acetone bath (-78 °C) before starting your experiment.

  • Storage: For long-term storage, place the vial of solid compound inside a larger, sealed container with a desiccant and store in a freezer at -20 °C or below.

Protocol 2: A Decision-Making Workflow for Experimental Setup

This workflow helps in choosing the right conditions to minimize degradation.

Caption: Decision workflow for handling 4-Oxooxetane-2-carboxylic acid.

Data Summary: Factors Influencing β-Lactone Stability
FactorCondition to AVOID (Promotes Ring-Opening)Recommended Condition (Favors Stability)Rationale & References
pH Strongly Acidic (<3), Neutral, or Basic (>6.5)Mildly Acidic (pH 4-6)Minimizes acid- and base-catalyzed hydrolysis.[7][8][11]
Temperature Elevated Temperatures (>25 °C), Room Temp StorageLow Temperatures (Reactions: <0 °C; Storage: <-20 °C)Reduces rate of all degradation pathways.[4][10][12]
Solvents Protic (Water, Methanol, Ethanol)Anhydrous, Aprotic (THF, Dioxane, Acetonitrile)Prevents solvolysis and hydrolysis.[13]
Reagents Strong, "Hard" Nucleophiles (e.g., OH⁻, RO⁻)Weak, "Soft" Nucleophiles; Non-nucleophilic basesThe strained ring is highly susceptible to nucleophilic attack.[3][14][15]
Atmosphere Air / MoistureInert Gas (Argon, Nitrogen)Prevents introduction of water, which leads to hydrolysis.

References

  • Gomez-Bombarelli, R., Gonzalez-Perez, M., & Perez-Prior, M. T. (2008). Reactivity of lactones and GHB formation. PubMed. [Link]

  • Woolfrey, B. F., Lally, R. T., & Ederer, M. N. (1985). Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays. Journal of Clinical Microbiology, 21(3), 366–370. [Link]

  • Arayachukiat, S., et al. (2024). Advances in Catalyst Design for β-Lactone Formation via Ring-Expansion Carbonylation. MDPI. [Link]

  • Wang, Y., Tennyson, R. L., & Romo, D. (2004). b-LACTONES: INTERMEDIATES FOR NATURAL PRODUCT TOTAL SYNTHESIS AND NEW TRANSFORMATIONS. HETEROCYCLES, 64, 605. [Link]

  • Arayachukiat, S., et al. (2024). Advances in Catalyst Design for β-Lactone Formation via Ring-Expansion Carbonylation. ResearchGate. [Link]

  • Lázár, V., et al. (2018). Stability of β-lactam antibiotics in bacterial growth media. PLoS ONE, 13(7). [Link]

  • Slavicek, J. M., & Lowe, G. (2010). Comparison of the reactivity of β-thiolactones and β-lactones toward ring-opening by thiols and amines. Organic & Biomolecular Chemistry, 8(2), 334-339. [Link]

  • Zaugg, H. E. (1954). β-Lactones. Organic Reactions. [Link]

  • Arayachukiat, S., et al. (2024). Advances in Catalyst Design for β-Lactone Formation via Ring-Expansion Carbonylation. Scilit. [Link]

  • Chamberlain, B. M., et al. (2001). Single-Site β-Diiminate Zinc Catalysts for the Ring-Opening Polymerization of β-Butyrolactone and β-Valerolactone to Poly(3-hydroxyalkanoates). Journal of the American Chemical Society, 123(14), 3229–3238. [Link]

  • Mitchell, S. M., et al. (2014). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. Environmental Engineering Science, 31(12), 661-667. [Link]

  • Romo, D., et al. (2008). SN2 Ring Opening of β-Lactones: An Alternative to Catalytic Asymmetric Conjugate Additions. The Journal of Organic Chemistry, 73(21), 8350–8362. [Link]

  • Robert, C., et al. (2023). Boosting the Reactivity of Bis-Lactones to Enable Step-Growth Polymerization at Room Temperature. Macromolecules, 56(22), 9284–9293. [Link]

  • Robert, C., et al. (2023). Boosting the Reactivity of Bis-Lactones to Enable Step-Growth Polymerization at Room Temperature. PMC - NIH. [Link]

  • Sémon, E., et al. (2003). Effect of pH on retention of aroma compounds by beta-lactoglobulin. Journal of Agricultural and Food Chemistry, 51(2), 447-52. [Link]

  • Ryabchuk, S., et al. (2018). Unexpected Isomerization of Oxetane-Carboxylic Acids. The Journal of Organic Chemistry, 83(6), 3305–3314. [Link]

  • Xu, J. X., et al. (2018). Selective Ring-Opening reactions of Unsymmetric Oxetanes. Chinese Journal of Organic Chemistry, 38(1), 28-44. [Link]

  • Roskamp, E. J., & Pederson, S. F. (1991). Method for synthesizing β-lactones and alkenes.
  • McFee, E. C., et al. (2020). Photoredox‐Catalyzed Decarboxylation of Oxetane‐2‐Carboxylic Acids and Unique Mechanistic Insights. ResearchGate. [Link]

  • PubChem. (n.d.). 4-Oxooxetane-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Neochoritis, C. G., & Dömling, A. (2023). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 19, 1374–1464. [Link]

  • Zhang, Y., et al. (2018). Polypeptide Preparation by β-Lactone-Mediated Chemical Ligation. Organic Letters, 20(13), 4056–4060. [Link]

  • Shanghai 3S Technology. (2025). Practical application of photocatalytic decarboxylation and hydrogenation of oxetane-2-carboxylic acid. 3s-chemical.com. [Link]

  • MCAT Review. (n.d.). Oxygen Containing Compounds - Carboxylic Acids. mcatreview.org. [Link]

  • Magrioti, V., et al. (2015). β-Lactones: A Novel Class of Ca2+-Independent Phospholipase A2 (Group VIA iPLA2) Inhibitors with Ability to Inhibit β-Cell Apoptosis. Journal of Medicinal Chemistry, 58(2), 818–836. [Link]

  • ResearchGate. (n.d.). Effects of pH and temperature on the activity and stability of the... researchgate.net. [Link]

  • McFee, E. C., et al. (2020). Photoredox‐Catalyzed Decarboxylation of Oxetane‐2‐Carboxylic Acids Initiated by Oxidation of DIPEA. ResearchGate. [Link]

  • McFee, E. C., Rykaczewski, K., & Schindler, C. S. (2020). Photoredox-Catalyzed Decarboxylation of Oxetane-2-Carboxylic Acids Initiated by Oxidation of DIPEA. Semantic Scholar. [Link]

  • AChemBlock. (n.d.). 4-oxooxetane-2-carboxylic acid 97%. achemgate.com. [Link]

  • Endo, T. (n.d.). Creation of New Organic Reactions of Oxetanes and Their Application to the Synthesis of Photo-curable Polymers and Oligomers. RadTech. [Link]

  • PubChem. (n.d.). Oxetane-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • LibreTexts. (2023). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Chemistry LibreTexts. [Link]

  • Ashenhurst, J. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]

  • Fieser, M. E., et al. (2018). Unexpected Periodicity in Cationic Group 5 Initiators for the Ring-Opening Polymerization of Lactones. Inorganic Chemistry, 57(17), 10649–10659. [Link]

  • Wang, D., & Zhu, J. (2020). Chemoselective Decarboxylative Oxygenation of Carboxylic Acids To Access Ketones, Aldehydes, and Peroxides. Organic Letters, 22(10), 3969–3973. [Link]

  • Inspira Advantage. (2022, December 16). MCAT Bites: Carboxylic Acids: Nucleophilic Reactions. YouTube. [Link]

  • Taggar, A. S., et al. (2006). The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan. Journal of Controlled Release, 114(1), 55-64. [Link]

Sources

Optimization

Technical Support Center: Storage and Handling of Unstable Oxetane-Carboxylic Acids

Welcome to the technical support center for oxetane-carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who are working with these valuable but often challenging chemi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for oxetane-carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who are working with these valuable but often challenging chemical building blocks. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to help you anticipate and solve problems, ensuring the integrity of your experiments.

Many oxetane-carboxylic acids are intrinsically unstable and can isomerize, which can dramatically affect reaction yields and lead to inconsistent results.[1][2][3][4][5][6][7][8][9] This guide provides in-depth answers to frequently asked questions and robust troubleshooting protocols to ensure the successful storage, handling, and use of these compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability, storage, and fundamental properties of oxetane-carboxylic acids.

Q1: What makes oxetane-carboxylic acids unstable?

The primary instability of many oxetane-carboxylic acids is their tendency to isomerize into the corresponding lactones.[1][2][3][4][6][7][8][9] This transformation is driven by the inherent ring strain of the four-membered oxetane ring (approximately 25.5 kcal/mol) and the intramolecular nucleophilicity of the carboxylic acid group.[10] The reaction can occur spontaneously, even at room temperature, and is accelerated by gentle heating.[1][2][3][4][6][7][8][9]

The proposed mechanism involves an intramolecular protonation of the oxetane oxygen by the carboxylic acid, followed by a ring-opening attack of the carboxylate anion. This process does not typically require an external catalyst.[6]

Q2: How can I tell if my oxetane-carboxylic acid is prone to isomerization?

Stability is highly dependent on the substitution pattern of the oxetane ring.[3][11]

  • Less Stable: Unsubstituted or monosubstituted oxetane-carboxylic acids are generally more prone to isomerization.

  • More Stable:

    • 3,3-disubstituted oxetanes show increased stability. The substituents sterically hinder the approach of the carboxylate group for the intramolecular ring-opening reaction.[3][11]

    • Bulky aromatic substituents can also confer stability.[6][9]

    • Zwitterionic structures or molecules where intramolecular hydrogen bonding "freezes" the conformation can prevent the necessary geometry for isomerization.[6]

    • Electron-withdrawing groups , such as fluorine, near the carboxylic acid can reduce the nucleophilicity of the carboxylate, thus slowing down the isomerization.[6]

Q3: What are the ideal storage conditions for oxetane-carboxylic acids?

To minimize degradation, stringent storage conditions are critical.

ParameterRecommendationRationale
Temperature -20°C or lower Low temperatures significantly slow down the rate of isomerization.[6]
Atmosphere Inert Gas (Argon or Nitrogen) Many oxetane-carboxylic acids are moisture-sensitive. An inert atmosphere prevents hydrolysis and potential acid-catalyzed degradation.[6]
Container Tightly sealed, amber glass vial Protects from moisture and light, which could potentially catalyze degradation.

Q4: What solvents are recommended for dissolving oxetane-carboxylic acids?

Solubility can be challenging and is compound-specific. Generally, polar aprotic solvents are a good starting point. The presence of water can sometimes increase the solubility of carboxylic acids in organic solvents, but it may also facilitate degradation, so it should be used with caution.[12][13]

  • Recommended: Anhydrous DMSO, DMF, THF, Dioxane.

  • Use with Caution: Alcohols (e.g., Methanol, Ethanol) may lead to esterification under certain conditions. Chlorinated solvents (e.g., DCM, Chloroform) should be used with care, especially with bases.

  • Avoid: Protic acids or solvents containing acidic impurities, as they can catalyze ring-opening.[3][11]

Q5: How should I dispose of waste containing unstable oxetane-carboxylic acids?

Unstable oxetane-carboxylic acids should be treated as reactive chemical waste.

  • Segregation: Do not mix with other waste streams, especially strong acids, bases, or oxidizers.[5][14]

  • Labeling: Clearly label the waste container as "Reactive Organic Waste: Unstable Oxetane-Carboxylic Acids".[5]

  • Container: Use a designated, sealed container for organic liquid waste.[4][15]

  • Disposal: Follow your institution's specific guidelines for hazardous waste disposal. Never pour down the drain.[4][15][16]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: Inconsistent or Low Yields in Reactions

Symptom: You are performing a reaction, such as an amide coupling, and observe low yields, or the yield varies significantly between batches. You may also see an unexpected, more polar spot on your TLC plate.

Root Cause Analysis: The most likely culprit is the degradation of your starting material. The oxetane-carboxylic acid is likely isomerizing to the unreactive lactone either during storage or under the reaction conditions.

Solutions:

  • Verify Starting Material Purity: Before starting your reaction, always check the purity of the oxetane-carboxylic acid by ¹H NMR. Look for the characteristic signals of the lactone isomer.

  • Modify Reaction Conditions:

    • Temperature: Run the reaction at the lowest possible temperature. If heating is required, consider if the reaction can be run at room temperature for a longer period.

    • pH: Avoid strongly acidic conditions, which can promote ring-opening.[3][11] For reactions that generate acid (like amide coupling with carbodiimides), ensure a non-nucleophilic base is present to neutralize it immediately.[17]

    • Reaction Time: Minimize reaction time where possible.

  • Work-up Procedure: Be mindful of the work-up. Evaporating solvents on a rotary evaporator, even with a water bath at 40-50°C, can be sufficient to cause isomerization.[6] Consider in-situ use or purification at low temperatures if possible.

Issue 2: Difficulty Confirming the Structure and Purity

Symptom: You are unsure if your sample is the desired oxetane-carboxylic acid or the lactone isomer.

Root Cause Analysis: The oxetane and lactone isomers can sometimes have similar polarities, making them difficult to separate by chromatography. Their mass is identical, so mass spectrometry alone is not sufficient.

Solutions: Analytical Methods

  • ¹H NMR Spectroscopy: This is the most effective method.

    • Oxetane Protons: Look for the characteristic signals of the methylene protons on the oxetane ring, which typically appear as two sets of triplets or multiplets around 4.5-5.0 ppm.[18][19]

    • Lactone Protons: Upon isomerization, these signals will shift. The protons on the carbon bearing the newly formed ester oxygen will be significantly deshielded.

  • ¹³C NMR Spectroscopy: The carbonyl chemical shift can be diagnostic. The carbonyl carbon of a lactone is often at a different chemical shift than the corresponding carboxylic acid.

  • ¹⁷O NMR Spectroscopy: While less common, ¹⁷O NMR can be a powerful tool, as the chemical shifts of the carbonyl and ether/ester oxygens are highly sensitive to the electronic environment and can clearly distinguish between the two structures.[20]

Issue 3: Complete Reaction Failure in Amide Coupling

Symptom: You are attempting to form an amide using standard coupling reagents (e.g., EDC, HATU), but you only recover starting material or the lactone.

Root Cause Analysis:

  • Inactive Starting Material: Your oxetane-carboxylic acid may have completely isomerized to the lactone before the reaction was even initiated. Lactones are significantly less reactive towards nucleophilic acyl substitution than activated carboxylic acids.

  • Reaction Conditions Promoting Isomerization: The reaction conditions (e.g., heating, extended reaction times) may be causing rapid isomerization before the desired coupling can occur.

Workflow for Successful Amide Coupling:

G cluster_prep Pre-Reaction Preparation cluster_reaction Reaction Execution cluster_monitoring Monitoring & Work-up start Obtain Oxetane-Carboxylic Acid check_purity Check Purity by ¹H NMR start->check_purity dissolve Dissolve Acid in Anhydrous Polar Aprotic Solvent at 0°C check_purity->dissolve If pure handle_impure Purify or Resynthesize Starting Material check_purity->handle_impure Lactone detected add_reagents Add Coupling Reagent & Base, then Amine at 0°C dissolve->add_reagents react Allow to Warm Slowly to Room Temperature add_reagents->react monitor Monitor by LC-MS/TLC react->monitor workup Aqueous Work-up (Avoid Heat) monitor->workup purify Purify via Chromatography or Crystallization workup->purify end end purify->end Isolate Pure Amide

Caption: Workflow for Amide Coupling with Unstable Oxetane-Carboxylic Acids.

Part 3: Key Experimental Protocols

Protocol 1: Weighing and Dissolving Moisture-Sensitive Oxetane-Carboxylic Acids

Objective: To accurately weigh and dissolve an unstable oxetane-carboxylic acid while minimizing exposure to atmospheric moisture and preventing thermal degradation.

Materials:

  • Oxetane-carboxylic acid stored at -20°C

  • Anhydrous solvent (e.g., DMF, THF)

  • Syringes and needles (oven-dried)

  • Reaction flask with septum (oven-dried and cooled under inert gas)

  • Source of dry Argon or Nitrogen

Procedure:

  • Prepare Glassware: Ensure all glassware is meticulously dried by heating in an oven (e.g., 125°C overnight) and then cooled under a stream of dry inert gas.[14][16]

  • Inert Atmosphere: Assemble the reaction flask with a stir bar and rubber septum while still warm and flush with inert gas. Maintain a positive pressure of inert gas throughout the procedure using a balloon or a gas manifold.

  • Equilibrate Compound: Allow the vial of oxetane-carboxylic acid to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Weighing: Quickly weigh the required amount of the solid in a tared vial and immediately seal it. For highly sensitive compounds, this step should be performed in a glove box.

  • Transfer: Add the anhydrous solvent to your reaction flask via syringe. Then, quickly uncap the vial containing the weighed solid and add it to the reaction flask against a positive flow of inert gas. Reseal the flask immediately.

  • Dissolution: Stir the mixture at room temperature or, if necessary, cool to 0°C to aid stability during dissolution. Do not heat to dissolve.

Protocol 2: Monitoring for Isomerization by ¹H NMR

Objective: To prepare an NMR sample and acquire a spectrum to assess the purity of an oxetane-carboxylic acid and detect the presence of its lactone isomer.

Procedure:

  • Sample Preparation: Dissolve a small amount (5-10 mg) of the oxetane-carboxylic acid in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis:

    • Identify Oxetane Signals: Locate the characteristic methylene protons of the oxetane ring, typically between 4.5 and 5.0 ppm.

    • Search for Lactone Signals: Look for new signals, particularly in the 4.0-5.5 ppm region, that would correspond to the protons adjacent to the newly formed ester linkage.

    • Integration: Integrate the signals corresponding to a known proton on the oxetane-carboxylic acid and a corresponding proton on the lactone isomer. The ratio of these integrals will give you the approximate percentage of isomerization.

Isomerization Decision Tree:

G start Analyze ¹H NMR Spectrum of Oxetane-Carboxylic Acid decision Isomerization Detected? (Lactone Signals Present) start->decision no_isomer No (< 2% Lactone) decision->no_isomer No yes_isomer Yes (> 2% Lactone) decision->yes_isomer Yes proceed Proceed with Experiment (Use Immediately) no_isomer->proceed evaluate Evaluate Severity yes_isomer->evaluate minor Minor Isomerization (2-10%) evaluate->minor Minor major Major Isomerization (>10%) evaluate->major Major use_caution Use with Caution (Adjust Stoichiometry) minor->use_caution stop STOP Purify or Resynthesize Starting Material major->stop

Caption: Decision tree for proceeding with experiments based on NMR purity analysis.

By understanding the inherent instability of these molecules and implementing these careful handling and analysis protocols, you can significantly improve the reliability and success of your research.

References

  • Chalyk, B. et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Enamine.
  • Chalyk, B. et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Semantic Scholar.
  • Chalyk, B. et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters. [Link]

  • Chalyk, B. et al. (2022). Unexpected isomerization of oxetane-carboxylic acids.
  • Chalyk, B. et al. (2022). Unexpected isomerization of oxetane-carboxylic acids. ChemRxiv. [Link]

  • Safe Handling & Disposal of Organic Substances. Science Ready.
  • Gabko, P. et al. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry.
  • Burés, J. et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • Troubleshooting nucleophilic acyl substitution in carboxylic acid deriv
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Reactive and Potentially Explosive Chemicals. Cornell University Environment, Health and Safety.
  • Chalyk, B. et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters. [Link]

  • Defluorosulfonylative coupling of oxetane sulfonyl fluorides with...
  • Boykin, D. W. (1990). 17O NMR SPECTROSCOPY OF LACTONES. Magnetic Resonance in Chemistry.
  • Amino-oxetanes as amide isosteres by an alternative defluorosulfonylative coupling of sulfonyl fluorides.
  • ¹H NMR spectra (CDCl₃) of oxetane and POx.
  • 11,16 Oxetane lactones. Spectroscopic evidences and conformational analysis.
  • Wuitschik, G. et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]

  • Chalyk, B. et al. (2022). Unexpected isomerization of oxetane-carboxylic acids. ChemRxiv. [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library.
  • Smith, A. B. et al. (2013). Analysis of 7-Membered Lactones by Computational NMR Methods. Proton NMR Chemical Shift Data are More Discriminating than Carbon. The Journal of Organic Chemistry.
  • Chemical Space Explor
  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. OSTI.GOV.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Chalyk, B. et al. (2022). (PDF) Unexpected isomerization of oxetane-carboxylic acids.
  • McMurry, J. (2016). Chapter 20 – Carboxylic Acids and Nitriles Solutions to Problems. Organic Chemistry, 9th Edition.
  • Relative stability of amides, esters, anhydrides, and acyl chlorides. Khan Academy.
  • Workup up a reaction with amine and carboxylic acid. Reddit.
  • Chalyk, B. et al. (2022). (PDF) Unexpected Isomerization of Oxetane-Carboxylic Acids.
  • Synthesis of Carboxylic Acids. NDSU Chemistry and Biochemistry.
  • Carboxylic Acids and Their Derivatives Practice Problems. Chemistry Steps.
  • Stepan, A. F. et al. (2022). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.

Sources

Troubleshooting

Technical Support Center: Optimization of 4-Oxooxetane-2-carboxylic Acid Synthesis

Welcome to the technical support guide for the synthesis of 4-oxooxetane-2-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-oxooxetane-2-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis and optimize your reaction yields. Our guidance is grounded in established chemical principles and field-proven insights.

Introduction: The Challenge of Synthesizing a Strained β-Lactone

4-Oxooxetane-2-carboxylic acid is a β-lactone, a class of four-membered cyclic esters. The inherent ring strain in these molecules makes them both valuable synthetic intermediates and challenging to synthesize and handle.[1] They are prone to side reactions and degradation, making careful control of reaction conditions paramount. This guide focuses on a representative and robust synthetic strategy: the intramolecular cyclization of a β-hydroxy acid precursor.

Core Synthesis Protocol: A Representative Approach

While multiple routes to β-lactones exist, a common and adaptable method involves the activation of a β-hydroxy group in a suitable precursor, followed by intramolecular SN2 displacement by a carboxylate. The following protocol is a representative workflow for this transformation.

Experimental Protocol: Two-Step Synthesis from a Malic Acid Derivative

Step 1: Synthesis of Precursor (2-Hydroxy-3-(methoxycarbonyl)propanoic acid)

  • Setup: To a solution of L-Malic acid (1.0 eq) in anhydrous methanol (5 mL per 1 g of malic acid), add acetyl chloride (0.1 eq) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Workup: Remove the solvent under reduced pressure. The resulting crude oil, predominantly the mono-methyl ester of malic acid, can often be used in the next step without further purification.

Step 2: Cyclization to 4-Oxooxetane-2-carboxylic acid

  • Setup: Dissolve the crude precursor from Step 1 in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL per 1 g of precursor) under a nitrogen atmosphere. Cool the solution to -20 °C.

  • Activation & Cyclization: Add triethylamine (2.2 eq) slowly. Following this, add a solution of methanesulfonyl chloride (MsCl) (1.1 eq) in DCM dropwise, ensuring the internal temperature does not exceed -15 °C.

  • Reaction: Stir the reaction mixture at -20 °C for 2-4 hours. Monitor for the consumption of the starting material. The mechanism involves activation of the hydroxyl group by mesylation, followed by an intramolecular SN2 attack by the free carboxylate to form the β-lactone ring.[2]

  • Quenching & Extraction: Quench the reaction by adding cold, dilute HCl (1M) until the pH is ~2-3. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent in vacuo at low temperature (<30 °C). The crude product should be purified immediately via flash column chromatography on silica gel using a gradient elution (e.g., ethyl acetate in hexanes, with 0.5% acetic acid to improve peak shape), again keeping the temperature low.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the synthesis.

Question 1: My final yield is very low or zero. What are the most likely causes?

Answer: Low yield is the most common issue in β-lactone synthesis. The primary causes are typically related to precursor quality, reaction conditions, and product instability.

  • Cause A: Incomplete Reaction/Activation. The conversion of the β-hydroxy acid to the lactone may be inefficient.

    • Solution: Ensure all reagents and solvents are strictly anhydrous. Water will consume the activating agent (MsCl) and hydrolyze the product. Use freshly distilled solvents and triethylamine. Verify the quality and stoichiometry of your activating agent.

  • Cause B: Side Reactions (Polymerization). β-Hydroxy acids can undergo intermolecular esterification to form polyesters, especially under conditions that favor condensation.[3]

    • Solution: Maintain high dilution to favor the intramolecular cyclization over intermolecular polymerization. Add the activating agent slowly and at a low temperature (-20 °C or below) to control the reaction rate.

  • Cause C: Product Degradation. 4-Oxooxetane-2-carboxylic acid is unstable. It can isomerize or decompose, particularly in the presence of heat, strong acids, or bases.[4][5]

    • Solution: Perform the workup and purification steps as quickly and coldly as possible. Avoid temperatures above 30 °C during solvent removal. When performing chromatography, consider using a pre-chilled column and solvent system.

Question 2: I'm observing a major side product in my NMR spectrum. How can I identify and prevent it?

Answer: The most probable side product is a thermodynamically more stable γ-lactone or a dimeric species.

  • Identification: The target β-lactone will have a characteristic strained carbonyl peak in the IR spectrum (typically >1820 cm⁻¹). The γ-lactone carbonyl appears at a lower frequency (~1770 cm⁻¹). 1H NMR can also distinguish the four-membered ring protons from those of a five-membered ring.

  • Cause: Isomerization. The formation of a five-membered γ-lactone is often thermodynamically favored over the four-membered β-lactone.[6] This can occur if the reaction temperature is too high or if the workup is too harsh.

    • Prevention: The key is kinetic control. Run the reaction at the lowest temperature that allows for a reasonable reaction rate (-20 °C to -40 °C). Use a non-nucleophilic base like triethylamine. During workup, use dilute acid for quenching and avoid prolonged exposure.

  • Cause: Dimerization/Oligomerization. If the concentration is too high, intermolecular reactions can occur.

    • Prevention: Adhere to high-dilution principles as mentioned in the previous question.

Question 3: The product seems to disappear during purification. How can I improve its stability and isolation?

Answer: This is a classic sign of product instability on silica gel or during solvent evaporation.

  • Silica Gel Issues: Standard silica gel is slightly acidic and can catalyze the decomposition or isomerization of strained oxetanes.[4]

    • Solution 1: Neutralize your silica gel by preparing a slurry with a very small amount of triethylamine in your eluent system and then packing the column.

    • Solution 2: Use a less acidic stationary phase like deactivated silica or alumina.

    • Solution 3: Minimize contact time. Run a faster flash chromatography protocol rather than a slow gravity column.

  • Evaporation Issues: As noted, heat is detrimental.

    • Solution: Use a rotary evaporator with a water bath temperature no higher than 30 °C. For very small scales, it is safer to remove the solvent by passing a stream of dry nitrogen over the solution at room temperature.

  • Storage: The purified product is likely unstable.

    • Solution: Store the compound at low temperatures (-20 °C or -80 °C) under an inert atmosphere. Use it as soon as possible after synthesis. For long-term storage, consider converting it to a more stable derivative if the application allows.

Data Summary: Influence of Reaction Parameters

The table below summarizes the expected impact of key variables on the synthesis of β-lactones via intramolecular cyclization.

ParameterConditionExpected OutcomeRationale
Temperature Low (-20 to -40 °C)Higher Yield, Higher PurityFavors kinetic product (β-lactone) over thermodynamic byproduct (γ-lactone) and minimizes degradation.[2]
High (0 °C to RT)Lower Yield, More Side ProductsIncreased rate of isomerization, polymerization, and decomposition.[4]
Concentration High Dilution (<0.1 M)Higher YieldFavors intramolecular cyclization over intermolecular side reactions.[3]
Concentrated (>0.5 M)Lower Yield, Polymer FormationIncreases the probability of intermolecular reactions.
Base Non-nucleophilic (e.g., Et₃N)Higher YieldActs as an acid scavenger without competing in nucleophilic attack on the activated intermediate.
Nucleophilic (e.g., Pyridine)Lower YieldCan react with the activated intermediate, leading to undesired byproducts.

Frequently Asked Questions (FAQs)

  • Q1: What is the fundamental mechanism of the cyclization step? The reaction is an intramolecular version of the Williamson ether synthesis. The hydroxyl group is first converted into a good leaving group (a mesylate). The carboxylate anion, formed by deprotonation of the carboxylic acid by triethylamine, then acts as an intramolecular nucleophile, attacking the carbon bearing the mesylate group in an SN2 fashion to close the four-membered ring.[2]

  • Q2: Are there significant safety concerns with this synthesis? Yes. Methanesulfonyl chloride (MsCl) is corrosive, a lachrymator, and reacts violently with water. It should be handled with extreme care in a fume hood using appropriate personal protective equipment (gloves, safety glasses, lab coat). The reaction should be performed under an inert atmosphere to prevent exposure to moisture.

  • Q3: Which analytical techniques are crucial for this synthesis?

    • TLC/LC-MS: For monitoring the reaction progress and disappearance of the starting material.

    • ¹H and ¹³C NMR: Essential for structural confirmation of the final product and identification of impurities like isomeric lactones.

    • FT-IR Spectroscopy: Very useful for identifying the highly strained β-lactone carbonyl group, which typically has a characteristic stretching frequency above 1820 cm⁻¹.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the product.

  • Q4: Can I use a different activating agent instead of MsCl? Yes, other sulfonyl chlorides like p-toluenesulfonyl chloride (TsCl) can be used, although they may be less reactive. Another common method for cyclizing β-hydroxy acids is using benzenesulfonyl chloride in pyridine at low temperatures.[7] The choice of reagent may require re-optimization of the reaction conditions.

Visualizations

Diagram 1: General Experimental Workflow

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization & Purification start L-Malic Acid in Methanol reagent1 Add Acetyl Chloride (0°C) start->reagent1 react1 Stir at RT (12-18h) reagent1->react1 workup1 Solvent Removal react1->workup1 precursor Crude Mono-ester Precursor workup1->precursor setup Precursor in Anhydrous DCM (-20°C) precursor->setup reagent2 Add Et3N, then MsCl setup->reagent2 react2 Stir at -20°C (2-4h) reagent2->react2 quench Quench with cold 1M HCl react2->quench extract Extract with DCM quench->extract purify Low-Temp Chromatography extract->purify product Purified 4-Oxooxetane-2-carboxylic acid purify->product

Caption: High-level workflow for the synthesis of 4-oxooxetane-2-carboxylic acid.

Diagram 2: Reaction Mechanism - Intramolecular SN2 Cyclization

G cluster_mech Key Transformation Precursor β-Hydroxy Acid Activated Intermediate Mesylate Ester Precursor->Activated + MsCl, Et3N - Et3N·HCl Product β-Lactone Product Activated->Product Intramolecular SN2 Attack - MsO⁻ G start Low Yield or Impure Product? check_reaction Reaction Incomplete? (TLC/LCMS shows starting material) start->check_reaction check_purity Major Side Product? (NMR/IR analysis) start->check_purity check_degradation Product Degrades on Column? start->check_degradation sol_reagents Solution: - Use anhydrous reagents/solvents - Check reagent quality - Increase reaction time check_reaction->sol_reagents sol_temp Solution: - Lower reaction temperature (-20°C) - Ensure rapid, cold workup - Use high dilution check_purity->sol_temp sol_purify Solution: - Neutralize silica gel - Use faster chromatography - Keep fractions cold check_degradation->sol_purify

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Pearson. (n.d.). Lactones, Lactams and Cyclization Reactions. Pearson+. Retrieved from [Link]

  • Adam, W., et al. (1972). Synthesis of β-Lactones. Journal of the American Chemical Society, 94(6), 2000-2006.
  • ACS Fall 2025. (2024). Synthesis of disubstituted beta-hydroxy acids for the enzymatic synthesis of chiral beta-lactones. American Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). General scheme of the hydroxyacid cyclization reaction. Retrieved from [Link]

  • D'Auria, M., & Racioppi, R. (2013). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules, 18(9), 11384-11428. doi:10.3390/molecules180911384. Available at: [Link]

  • Wikipedia. (n.d.). Lactone. Retrieved from [Link]

  • Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. University of Illinois Urbana-Champaign. Retrieved from [Link]

  • D'Auria, M., & Racioppi, R. (2013). Oxetane synthesis through the Paternò-Büchi reaction. PubMed. Retrieved from [Link]

  • Concellón, J. M., et al. (1996). Synthesis of .beta.-Lactones via a Spontaneous Intramolecular Cyclization of O-Lithiated Phenyl .beta.-Hydroxyalkanoates. The Journal of Organic Chemistry, 61(26), 9473-9476.
  • D'Auria, M., & Racioppi, R. (2013). Oxetane synthesis through the Paternò-Büchi reaction. Molecules (Basel, Switzerland), 18(9), 11384–11428.
  • Washington University Office of Technology Management. (2017). Low cost, versatile enzymatic synthesis of beta-lactone peptides for antibiotic or serine hydrolase inhibitor drug discovery. Retrieved from [Link]

  • Snider, B. B., & Shi, B. (2009). Synthesis of (±)- and (-)-Vibralactone and Vibralactone C. Journal of organic chemistry, 74(11), 4349–4355.
  • Wencewicz, T. A., et al. (2018). Chemoenzymatic synthesis of peptide beta-lactones and beta-hydroxy acids. U.S.
  • Chalyk, B., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Chemistry – A European Journal, 28(51), e202201633. Available at: [Link]

  • Ley, S. V., et al. (2011). The Continuous-Flow Synthesis of Carboxylic Acids using CO2 in a Tube-In-Tube Gas Permeable Membrane Reactor. Organic Letters, 13(1), 288-291.
  • PubChem. (n.d.). 4-Oxooxetane-2-carboxylic acid. National Institutes of Health. Retrieved from [Link]

  • Narayanan, N., et al. (2015).
  • Chalyk, B., et al. (2022). Unexpected isomerization of oxetane-carboxylic acids. ResearchGate. Retrieved from [Link]

  • Schick, H., et al. (1999). Method for synthesizing oxetan-2-ones and intermediates for their preparation. U.S.
  • Inventor unknown. (2015). Preparation process of L-2-oxothiazolidine-4-carboxylic acid.
  • Inventor unknown. (2020). Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds.

Sources

Optimization

Technical Support Center: Synthesis of 4-Oxooxetane-2-carboxylic Acid

Welcome to the technical support center for the synthesis of 4-oxooxetane-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this syn...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-oxooxetane-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and answer frequently asked questions. The inherent reactivity and strained four-membered ring of the target molecule present unique challenges, which this guide aims to address with in-depth scientific explanations and practical, field-proven advice.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter during the synthesis of 4-oxooxetane-2-carboxylic acid, providing causal explanations and actionable solutions.

Issue 1: Low or No Yield of the Desired 4-Oxooxetane-2-carboxylic Acid

Question: I am attempting to synthesize 4-oxooxetane-2-carboxylic acid from malic acid using a dehydration/lactonization approach, but I am consistently obtaining low yields or only starting material. What are the likely causes and how can I improve the yield?

Answer:

Low yields in the synthesis of 4-oxooxetane-2-carboxylic acid, a type of β-lactone, are a common challenge primarily due to the strained nature of the product and competing side reactions. The formation of the four-membered ring is kinetically and thermodynamically less favorable than the formation of five- or six-membered rings.[1] Let's break down the potential causes and solutions:

Root Causes & Solutions:

  • Incomplete Dehydration of Malic Acid: The intramolecular cyclization to form the β-lactone requires the removal of a molecule of water from malic acid. Inefficient water removal will stall the reaction.

    • Solution: Employ a strong dehydrating agent. While heating malic acid can lead to dehydration, it often results in the formation of maleic and fumaric acids as major byproducts.[2][3][4] A more controlled approach is necessary. Consider using a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in a non-polar, aprotic solvent. These reagents activate the carboxylic acid group, facilitating intramolecular attack by the hydroxyl group.

  • Unfavorable Reaction Equilibrium: The lactonization is a reversible reaction. The presence of water will drive the equilibrium back towards the starting material, malic acid.

    • Solution: Ensure strictly anhydrous conditions. Use dry solvents and glassware. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.

  • Side Reaction Dominance (Formation of Maleic and Fumaric Acids): The dehydration of malic acid can readily lead to the formation of the more stable α,β-unsaturated dicarboxylic acids, maleic acid (the cis-isomer) and fumaric acid (the trans-isomer).[2][3][5]

    • Solution: Optimize reaction temperature and time. Lower temperatures generally favor the intramolecular cyclization over the intermolecular elimination that leads to maleic and fumaric acids. Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or in-situ NMR to stop the reaction once the product is formed, preventing further degradation or isomerization.

  • Product Instability and Degradation: 4-Oxooxetane-2-carboxylic acid is a strained β-lactone and can be susceptible to decomposition under the reaction conditions, especially at elevated temperatures or in the presence of acid or base.

    • Solution: Use mild reaction conditions and a gentle workup. Avoid strong acids or bases during extraction and purification. Purification via column chromatography on silica gel should be performed quickly and with neutral solvent systems if possible.

Experimental Protocol: Lactonization of Malic Acid using a Carbodiimide

  • Preparation: Under an inert atmosphere, dissolve L-malic acid in a dry, aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in the same dry solvent.

  • Reaction: Allow the reaction to stir at 0 °C for 1-2 hours and then let it warm to room temperature. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).

  • Extraction: Wash the filtrate with a small amount of cold, dilute acid (e.g., 1% HCl) to remove any unreacted DCC, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at low temperature.

  • Purification: Purify the crude product quickly via flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Starting Material L-Malic Acid or D-Malic AcidPrecursor with the required β-hydroxy acid moiety.
Dehydrating Agent DCC or EDCPromotes intramolecular cyclization under mild conditions.
Solvent Anhydrous THF or DCMAprotic and non-polar to favor the lactonization.
Temperature 0 °C to Room TemperatureMinimizes side reactions like elimination and decomposition.
Work-up Gentle acid wash, low-temperature concentrationPreserves the sensitive β-lactone product.
Issue 2: Product Instability and Isomerization

Question: I have successfully synthesized and isolated what I believe to be 4-oxooxetane-2-carboxylic acid, but upon storage or during characterization, I observe the formation of new, unexpected products. What is happening and how can I prevent this?

Answer:

This is a critical and often overlooked issue. Many oxetane-carboxylic acids are inherently unstable and can undergo spontaneous isomerization to form more stable lactones, especially upon storage at room temperature or with slight heating.[1][6][7]

Root Cause & Mechanism:

The driving force for this isomerization is the relief of the ring strain in the four-membered oxetane ring. The carboxylic acid moiety can act as an internal nucleophile, leading to a ring-opening and subsequent ring-closing to form a more thermodynamically stable five- or six-membered lactone. This process can be catalyzed by trace amounts of acid or even occur autocatalytically.

Visualization of Isomerization:

G 4-Oxooxetane-2-carboxylic_acid 4-Oxooxetane-2-carboxylic acid (Strained 4-membered ring) Isomerized_Lactone More Stable Lactone (e.g., 5-membered ring) 4-Oxooxetane-2-carboxylic_acid->Isomerized_Lactone Spontaneous Isomerization (Heat, Storage)

Caption: Isomerization of 4-oxooxetane-2-carboxylic acid.

Solutions:

  • Storage: Store the purified 4-oxooxetane-2-carboxylic acid at low temperatures, preferably at -20 °C or below, under an inert atmosphere.

  • Solvent Choice for Storage: If storage in solution is necessary, use a non-polar, aprotic solvent and ensure it is scrupulously dry.

  • Avoid Heat: Minimize exposure to heat during all stages of workup, purification, and characterization. Use low-temperature rotary evaporation.

  • Immediate Use: Ideally, the synthesized 4-oxooxetane-2-carboxylic acid should be used in the subsequent reaction step as soon as possible after purification.

  • Derivative Formation: If long-term storage is required, consider converting the carboxylic acid to a more stable ester derivative, which can be hydrolyzed back to the acid just before use.

Issue 3: Difficulty in Purifying the Product from Side Products

Question: My reaction mixture contains the desired product along with unreacted starting material (malic acid) and side products (maleic and fumaric acids). How can I effectively purify my 4-oxooxetane-2-carboxylic acid?

Answer:

Purification can be challenging due to the similar polarities and acidic nature of the components in the reaction mixture. A multi-step purification strategy is often necessary.

Purification Strategy:

  • Acid-Base Extraction: This is a powerful technique to separate carboxylic acids from neutral impurities.[8]

    • Procedure:

      • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.

      • Extract the organic layer with a mild aqueous base, such as a saturated solution of sodium bicarbonate. The carboxylic acids will be deprotonated and move into the aqueous layer as their sodium salts.

      • Separate the aqueous layer and carefully acidify it with a cold, dilute strong acid (e.g., 1 M HCl) to a pH of around 2-3. This will re-protonate the carboxylic acids, causing them to precipitate or allowing them to be extracted back into an organic solvent.

      • Extract the acidified aqueous layer with fresh ethyl acetate.

      • Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature.

  • Flash Column Chromatography: This is often necessary to separate the desired product from the other carboxylic acids.

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane) is typically effective. The exact solvent system should be determined by TLC analysis of the crude mixture.

    • Caution: As the product is sensitive, the chromatography should be performed as quickly as possible.

Troubleshooting Purification Flowchart:

G start Crude Reaction Mixture extraction Acid-Base Extraction start->extraction chromatography Flash Column Chromatography extraction->chromatography Acidic Fraction impurities Neutral Impurities extraction->impurities Organic Layer pure_product Pure 4-Oxooxetane-2-carboxylic Acid chromatography->pure_product acid_impurities Malic, Maleic, Fumaric Acids chromatography->acid_impurities Other Fractions

Caption: Purification workflow for 4-oxooxetane-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the likely reaction mechanism for the formation of 4-oxooxetane-2-carboxylic acid from malic acid?

A1: The reaction proceeds via an intramolecular nucleophilic acyl substitution. The hydroxyl group at the β-position of malic acid acts as a nucleophile, attacking the activated carboxyl group. When using a dehydrating agent like DCC, the carboxylic acid is first converted into a more reactive O-acylisourea intermediate, which is then attacked by the hydroxyl group to form the β-lactone and dicyclohexylurea as a byproduct.

Q2: Can I use aspartic acid as a starting material?

A2: While aspartic acid has a similar carbon skeleton to malic acid, its cyclization would primarily lead to the formation of a succinimide, a five-membered lactam, rather than the desired β-lactone.[9][10] The amino group is generally a more potent nucleophile than a hydroxyl group under many reaction conditions. Therefore, malic acid is the more appropriate starting material for the synthesis of 4-oxooxetane-2-carboxylic acid.

Q3: What are the key spectroscopic features I should look for to confirm the structure of 4-oxooxetane-2-carboxylic acid?

A3:

  • ¹H NMR: You should expect to see characteristic signals for the protons on the oxetane ring. The proton at the 2-position, being adjacent to both the carbonyl and the carboxylic acid, will be downfield. The protons at the 3-position will likely appear as a multiplet. The carboxylic acid proton will be a broad singlet, typically downfield (>10 ppm).

  • ¹³C NMR: The carbonyl carbon of the β-lactone will have a characteristic chemical shift in the range of 160-175 ppm. The carboxylic acid carbonyl will also be in a similar region. The carbons of the oxetane ring will be in the aliphatic region.

  • IR Spectroscopy: A key feature will be the high-frequency C=O stretching vibration of the strained β-lactone ring, typically appearing around 1820-1850 cm⁻¹. You will also observe the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹) and the broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of 4-oxooxetane-2-carboxylic acid (C₄H₄O₄, MW: 116.07 g/mol ) should be observed.[11][12]

Q4: Can polymerization be a side reaction?

A4: Yes, β-lactones can undergo ring-opening polymerization, especially in the presence of acidic or basic catalysts.[2][4] This is another reason to use mild reaction and workup conditions and to purify the product promptly. The polymerization will lead to the formation of a polyester, which will be evident as a high molecular weight, often insoluble, material.

References

  • Acidic Catalyzed Ring-Opening (co)Polymerization of γ-lactones - sistema Fenix. Available at: [Link]

  • Why does malic acid produce anhydrous but fumaric acid does not? - Quora. (2018-10-04). Available at: [Link]

  • WO/2021/009774 PRODUCTION OF MALIC ACID - WIPO Patentscope. Available at: [Link]

  • Maleic Anhydride (MAN) - NexantECA. Available at: [Link]

  • Chapter 5: Ring-opening Polymerization of Lactones - Books. (2018-11-20). Available at: [Link]

  • Neumann et al - ChemRxiv. Available at: [Link]

  • Mechanisms of lactone hydrolysis in acidic conditions - PubMed. (2013-07-19). Available at: [Link]

  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Available at: [Link]

  • Ring-Opening Polymerization of a Bicyclic Lactone: Polyesters Derived from Norcamphor with Complete Chemical Recyclability | ACS Macro Letters - ACS Publications. (2022-09-08). Available at: [Link]

  • 4-Oxooxetane-2-carboxylic acid | C4H4O4 | CID 55299922 - PubChem. Available at: [Link]

  • Acetic Acid Can Catalyze Succinimide Formation from Aspartic Acid Residues by a Concerted Bond Reorganization Mechanism: A Computational Study - MDPI. Available at: [Link]

  • Molecular Mechanisms of Succinimide Formation from Aspartic Acid Residues Catalyzed by Two Water Molecules in the Aqueous Phase - NIH. (2021-01-06). Available at: [Link]

  • CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds - Google Patents.
  • Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC - NIH. Available at: [Link]

  • 8.8: Chemistry of Esters. (2021-12-27). Available at: [Link]

  • 4-Oxooxetane-2-carboxylic acid | C4H4O4 | CID 55299922 - PubChem - NIH. Available at: [Link]

Sources

Troubleshooting

Troubleshooting purification of 4-Oxooxetane-2-carboxylic acid

Answering the user's request.## Technical Support Center: Purification of 4-Oxooxetane-2-carboxylic acid Welcome to the technical support guide for the purification of 4-Oxooxetane-2-carboxylic acid. This resource is des...

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Purification of 4-Oxooxetane-2-carboxylic acid

Welcome to the technical support guide for the purification of 4-Oxooxetane-2-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this highly functionalized and reactive molecule. As a strained β-lactone, 4-Oxooxetane-2-carboxylic acid presents unique purification challenges, primarily related to its intrinsic instability. This guide provides in-depth, experience-driven answers to common troubleshooting questions, ensuring you can achieve high purity while maximizing yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying 4-Oxooxetane-2-carboxylic acid?

The principal challenge is the compound's inherent instability. The molecule contains a strained four-membered oxetane ring, which is also a β-lactone. This structural feature makes it highly susceptible to thermal decomposition and isomerization. Many oxetane-carboxylic acids are known to isomerize into more stable lactone structures, especially upon heating or during prolonged storage at room temperature.[1][2] Therefore, all purification strategies must prioritize gentle, low-temperature conditions.

Q2: What are the most common impurities found in crude 4-Oxooxetane-2-carboxylic acid?

Common impurities typically include:

  • Isomerized Lactones: The most prevalent impurity, formed via intramolecular rearrangement, especially if the reaction or workup involved heat.[1][2]

  • Unreacted Starting Materials: Dependent on the synthetic route used.

  • Hydrolysis Products: The β-lactone ring can be opened by nucleophilic attack, including by water, particularly under acidic or basic conditions, leading to the formation of malonic acid derivatives.[3][4][5]

  • Solvent Residues: Residual solvents from the reaction or initial extraction steps.

Q3: What analytical techniques are recommended for assessing the purity of the final product?

A combination of techniques is essential for a comprehensive assessment:

  • ¹H NMR Spectroscopy: Provides structural confirmation and allows for the detection and quantification of isomeric impurities. The proton signals for the oxetane ring are characteristic and will differ significantly from those of the rearranged lactone.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for separating the target compound from impurities and confirming its molecular weight. It is highly sensitive for detecting trace-level contaminants.

  • FTIR (Fourier-Transform Infrared) Spectroscopy: Useful for identifying key functional groups. Look for the characteristic carbonyl stretches of the β-lactone (around 1820-1840 cm⁻¹) and the carboxylic acid (around 1700-1725 cm⁻¹ for the C=O and a broad O-H stretch).

Troubleshooting Common Purification Issues

Q4: My yield is consistently low after recrystallization. What is causing this loss of material?

Low yield is a frequent problem, often stemming from the compound's instability. The primary cause is decomposition or isomerization during the purification process itself.

  • Causality—The Role of Heat: Standard recrystallization protocols often involve dissolving the crude product in a boiling solvent. For 4-Oxooxetane-2-carboxylic acid, this is highly detrimental. The thermal energy promotes the intramolecular rearrangement of the oxetane ring into a more stable γ-lactone.[1][2] This side reaction consumes your target molecule, leading to significant yield loss.

  • Troubleshooting & Solution:

    • Strictly Avoid High Temperatures: Do not heat the solvent to its boiling point. Aim for the minimum temperature required for dissolution, ideally not exceeding 40-50°C.

    • Choose an Appropriate Solvent System: Select a solvent or solvent pair in which the compound has high solubility at slightly elevated temperatures (e.g., 40°C) but low solubility at lower temperatures (e.g., 0-4°C). See the solvent selection table below.

    • Minimize Dissolution Time: Do not keep the solution heated for extended periods. Dissolve the compound quickly and proceed immediately to the cooling step.

    • Consider an Alternative Method: If thermal degradation persists, avoid recrystallization altogether and opt for a non-thermal method like acid-base extraction followed by precipitation.

Q5: My product "oils out" instead of forming crystals during recrystallization. How can I fix this?

"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[6] This is common when the solution is too concentrated or cooled too rapidly.

  • Causality—Solubility and Saturation: The compound's solubility limit is exceeded at a temperature where it is still in a liquid or supercooled liquid state. The high concentration of impurities can also inhibit proper crystal lattice formation.

  • Troubleshooting & Solution:

    • Re-heat Gently: Warm the mixture just enough to redissolve the oil into the solution.

    • Add More Solvent: Add a small amount of additional warm solvent to decrease the overall concentration.[6]

    • Slow Cooling: This is critical. Allow the flask to cool slowly to room temperature first, then transfer it to a 0-4°C refrigerator. Do not place it directly into an ice bath. Slow cooling provides the necessary time for ordered crystal nucleation.

    • Scratching/Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a single seed crystal of the pure compound.[6]

Q6: My ¹H NMR spectrum shows extra peaks that I can't identify. Could this be the isomerized lactone?

Yes, this is the most likely explanation. The isomerization of oxetane-carboxylic acids to lactones is a well-documented phenomenon.[1][2] The resulting structure will have a different chemical environment for its protons, leading to a distinct set of peaks in the NMR spectrum.

  • Troubleshooting Workflow: The following diagram illustrates a logical workflow for identifying impurities and selecting an appropriate purification strategy.

graph Troubleshooting_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin="0.2,0.1"]; edge [fontname="Helvetica", fontsize=9];

// Nodes start [label="Crude Product Analysis\n(¹H NMR, LC-MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; check_impurity [label="Identify Primary Impurity", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; isomer [label="Isomerized Lactone Detected", fillcolor="#EA4335", fontcolor="#FFFFFF"]; starting_material [label="Unreacted Starting Material", fillcolor="#EA4335", fontcolor="#FFFFFF"]; other [label="Baseline/Other Impurities", fillcolor="#EA4335", fontcolor="#FFFFFF"];

purify_no_heat [label="Purify via Non-Thermal Method\n(e.g., Acid-Base Extraction)", fillcolor="#34A853", fontcolor="#FFFFFF"]; purify_chroma [label="Column Chromatography\n(Silica Gel, Low Temp)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purify_recryst [label="Low-Temp Recrystallization", fillcolor="#4285F4", fontcolor="#FFFFFF"];

final_analysis [label="Final Purity Check\n(NMR, LC-MS)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> check_impurity; check_impurity -> isomer [label=" Isomer Present "]; check_impurity -> starting_material [label=" Starting Material "]; check_impurity -> other [label=" Minor Impurities "];

isomer -> purify_no_heat; starting_material -> purify_chroma; other -> purify_recryst;

purify_no_heat -> final_analysis; purify_chroma -> final_analysis; purify_recryst -> final_analysis; }

Caption: Troubleshooting workflow for impurity identification.
  • Data Interpretation: Compare your spectrum to known data for the expected product and potential byproducts.

Compound Characteristic ¹H NMR Signals (Illustrative)
4-Oxooxetane-2-carboxylic acid Distinct protons on the strained 4-membered ring, likely in the 4.5-5.5 ppm region.
Isomerized γ-Lactone Protons on a less strained 5-membered ring, with chemical shifts and coupling constants differing from the starting material.

Recommended Purification Protocols

Protocol 1: Low-Temperature Recrystallization

This method is suitable for removing minor, non-isomeric impurities when the crude product is already of reasonable quality.

1. Solvent Selection:

  • Perform small-scale solubility tests to find a suitable solvent. The ideal solvent will dissolve the compound sparingly at room temperature but fully at ~40°C.

  • Suitable Solvents: Ethyl acetate, acetone, or mixtures like ethyl acetate/heptane. Avoid alcohols like methanol or ethanol, as they can potentially react with the strained ring.

Solvent Boiling Point (°C) Notes
Ethyl Acetate77.1Good general choice. Use minimal heat.
Acetone56Lower boiling point is advantageous. Ensure compound is stable.
Dichloromethane39.6Very low boiling point, good for minimizing thermal stress.
Water100Generally unsuitable due to high boiling point and risk of hydrolysis.[7]

2. Procedure:

  • Place the crude 4-Oxooxetane-2-carboxylic acid in an Erlenmeyer flask.

  • In a separate beaker, warm the chosen solvent to no more than 40-45°C.

  • Add the minimum amount of warm solvent to the flask to completely dissolve the crude product with gentle swirling.

  • If insoluble impurities are present, perform a quick, warm gravity filtration.

  • Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask.

  • Once at room temperature, transfer the flask to a refrigerator (4°C) for several hours to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the purified crystals under vacuum at room temperature. Do not use a high-temperature oven.

Protocol 2: Acid-Base Extraction

This is often the most effective and gentle method for separating the acidic target compound from neutral or basic impurities, including the isomerized lactone (which is neutral).[8][9]

graph Acid_Base_Extraction { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin="0.2,0.1"]; edge [fontname="Helvetica", fontsize=9];

// Nodes start [label="Dissolve Crude Product\nin Organic Solvent (e.g., EtOAc)", fillcolor="#F1F3F4", fontcolor="#202124"]; extract [label="Extract with Aqueous Base\n(e.g., sat. NaHCO₃ soln.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; separate [label="Separate Layers", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

aqueous_layer [label="Aqueous Layer\n(Contains Deprotonated Acid Salt)", fillcolor="#34A853", fontcolor="#FFFFFF"]; organic_layer [label="Organic Layer\n(Contains Neutral Impurities, e.g., Lactone Isomer)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

acidify [label="Cool Aqueous Layer (Ice Bath)\n& Acidify with 1M HCl to pH ~2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; precipitate [label="Precipitated Pure Acid", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; filter_dry [label="Filter, Wash with Cold Water, & Dry Under Vacuum", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> extract; extract -> separate; separate -> aqueous_layer [label=" Aqueous "]; separate -> organic_layer [label=" Organic "]; aqueous_layer -> acidify; acidify -> precipitate; precipitate -> filter_dry; }

Caption: Workflow for purification via acid-base extraction.

1. Procedure:

  • Dissolve the crude material in an organic solvent like ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Extract the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Perform the extraction 2-3 times. The carboxylic acid will deprotonate and move into the aqueous layer as its sodium salt.[6] Neutral impurities, such as the isomerized lactone, will remain in the organic layer.

  • Combine all aqueous extracts in a beaker and cool the solution in an ice bath.

  • While stirring vigorously, slowly add 1M HCl dropwise to the aqueous solution until the pH is acidic (pH ≈ 2, check with pH paper). The pure 4-Oxooxetane-2-carboxylic acid should precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of ice-cold deionized water to remove any residual salts.

  • Dry the product thoroughly under high vacuum at room temperature.

Storage and Handling

Q7: How should I store the purified 4-Oxooxetane-2-carboxylic acid to ensure its long-term stability?

Given its propensity for isomerization, proper storage is critical.[1]

  • Temperature: Store the compound in a freezer, preferably at -20°C or lower.[10]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and oxygen.

  • Form: For very long-term storage, consider converting the acid to its corresponding sodium or lithium salt, which is generally more stable.[1] The free acid can be regenerated by acidification just before use.

By understanding the inherent chemical properties of 4-Oxooxetane-2-carboxylic acid and employing purification techniques that mitigate thermal stress, researchers can consistently obtain high-purity material essential for successful downstream applications.

References

  • BenchChem. (2025). Technical Support Center: Optimization of Solvent Systems for Carboxylic Acid Purity.
  • Silver, J. (2013). How can I purify carboxylic acid?
  • LookChem. (n.d.).
  • National Center for Biotechnology Information. (n.d.). 4-Oxooxetane-2-carboxylic acid. PubChem.
  • National Center for Biotechnology Information. (n.d.). Oxetane-2-carboxylic acid. PubChem.
  • Chalyk, B., Grynyova, A., Filimonova, K., Rudenko, T. V., Dibchak, D., & Mykhailiuk, P. K. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. The Journal of Organic Chemistry, 87(15), 10250–10257.
  • The Student Room. (2018).
  • University of Rochester, Department of Chemistry. (n.d.).
  • Chem 360 Jasperse. (n.d.). Carboxylic Acids, Esters, Amides, Acid-Chlorides.
  • Freelance Teacher. (2009, August 9).
  • Organic Reactions. (n.d.). β-Lactones.
  • ChemicalBook. (n.d.). OXETANE-2-CARBOXYLIC ACID | 864373-47-7.
  • Chalyk, B., Grynyova, A., Filimonova, K., Rudenko, T. V., Dibchak, D., & Mykhailiuk, P. K. (2022). Unexpected isomerization of oxetane-carboxylic acids.
  • Crash Course. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube.
  • Burkey, T. (n.d.).
  • Burges, D. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry.

Sources

Optimization

Technical Support Center: Stability of Oxetane-Carboxylic Acids with Bulky Substituents

Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxetane-carboxylic acids. This guide is designed to provide in-depth technical assistance and field-pro...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxetane-carboxylic acids. This guide is designed to provide in-depth technical assistance and field-proven insights into the impact of bulky substituents on the stability of these valuable chemical entities. As their use in medicinal chemistry as bioisosteres for gem-dimethyl and carbonyl groups continues to grow, a thorough understanding of their stability is paramount.[1][2][3][4][5][6][7] This resource will address common challenges, offer troubleshooting strategies, and provide detailed protocols to ensure the integrity of your experiments.

I. Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you might encounter during your research, providing explanations for the underlying causes and actionable solutions.

Issue 1: Unexpected Isomerization of Oxetane-Carboxylic Acid to a Lactone During Storage or Work-up

Question: I recently synthesized an oxetane-3-carboxylic acid. After purification and storage at room temperature for a few weeks, 1H NMR analysis shows the appearance of a new set of peaks, suggesting isomerization. What is happening, and how can I prevent this?

Answer:

This is a frequently observed and often underappreciated issue with many oxetane-carboxylic acids.[8][9][10] The inherent ring strain of the oxetane moiety, combined with the proximity of the carboxylic acid group, can lead to an intramolecular, acid-catalyzed ring-opening and subsequent lactonization, even without external heating.[8][9][11]

Causality: The carboxylic acid can act as an internal proton source, protonating the oxetane oxygen. This activates the ring for nucleophilic attack by the carboxylate, leading to the formation of a more thermodynamically stable five- or six-membered lactone.[8][9] This process can be accelerated by slight heating, for instance, during the evaporation of solvents after an aqueous work-up.[12]

Troubleshooting Strategies:

  • Storage as a Salt or Ester: To prevent intramolecular acid catalysis, do not store the purified compound as a free carboxylic acid. Instead, consider:

    • Storing as a Lithium or Sodium Salt: Deprotonation of the carboxylic acid will prevent it from acting as a proton donor. This is a recommended strategy for ensuring long-term integrity.[11]

    • Keeping it as an Ester Precursor: If the experimental workflow allows, keep the compound as its methyl or ethyl ester and perform the saponification immediately before use.

  • Modified Work-up Procedure:

    • Avoid prolonged heating during solvent evaporation. Use a rotary evaporator at low temperatures.

    • Minimize exposure to acidic conditions during extraction and purification. Careful acidification of the carboxylate salt with a mild acid like NaHSO4 is crucial.[8]

  • Solvent Choice: Store the compound in a dry, aprotic solvent if it must be kept in solution. Protic solvents or residual water can facilitate the isomerization.

Issue 2: Decomposition of the Oxetane Ring Under Acidic Reaction Conditions

Question: I am attempting a reaction on a side chain of my molecule, which contains a 3,3-disubstituted oxetane-carboxylic acid. The reaction requires acidic conditions, and I am observing significant decomposition of the oxetane ring. How can I mitigate this?

Answer:

While it is a common misconception that all oxetanes are unstable in acid, their stability is highly dependent on the substitution pattern and the reaction conditions.[13] 3,3-disubstituted oxetanes are generally more stable than other substitution patterns due to steric shielding of the C-O bonds from external nucleophiles.[13][14] However, strong acidic conditions can still promote ring-opening.[15]

Causality: Under acidic conditions, the oxetane oxygen is protonated, making the ring susceptible to nucleophilic attack. This can lead to the formation of a 1,3-diol if water is the nucleophile.[16][17] The ring-opening of unsymmetrical oxetanes under acidic conditions typically occurs at the more substituted carbon atom due to electronic effects that stabilize the partial positive charge in the transition state.[17][18]

Troubleshooting Strategies:

  • Choice of Acid Catalyst:

    • Switch from a strong Brønsted acid (e.g., HCl, H2SO4) to a milder one.

    • Consider using a Lewis acid catalyst if the reaction chemistry allows, as this can sometimes offer greater control.[19]

  • Temperature Control: High temperatures significantly accelerate acid-catalyzed ring-opening.[14][19] Reducing the reaction temperature is a primary troubleshooting step.

  • Protecting Group Strategy: If the carboxylic acid is not involved in the desired transformation, consider protecting it as an ester. The presence of the free carboxylic acid can contribute to the overall acidity of the medium and potentially participate in decomposition pathways.

Issue 3: Oxetane Ring Cleavage During a Reduction Reaction

Question: I am trying to reduce the carboxylic acid of my oxetane-containing compound to a primary alcohol using lithium aluminum hydride (LiAlH4), but I am getting a mixture of products, including what appears to be a ring-opened diol. Why is this happening?

Answer:

Powerful reducing agents, particularly at elevated temperatures, can lead to the decomposition of oxetane rings.[2][19]

Causality: While LiAlH4 is a potent reagent for reducing carboxylic acids, it can also attack the strained oxetane ring. This is especially problematic at temperatures above 0°C.[15] The Lewis acidic nature of the aluminum species can coordinate to the oxetane oxygen, activating the ring for hydride attack.

Troubleshooting Strategies:

  • Lower Reaction Temperature: Performing the reduction at lower temperatures, for instance between -30°C and -10°C, can often prevent the decomposition of the oxetane ring.[15][19]

  • Alternative Reducing Agents: If decomposition persists, consider using a milder reducing agent. For example, NaBH4 can be an effective alternative, often used at 0°C.[2]

  • Borane Complexes: Borane-tetrahydrofuran (BTHF) complex or borane-dimethyl sulfide (BMS) complex are also effective reagents for reducing carboxylic acids and are often less prone to causing oxetane ring-opening compared to LiAlH4.

II. Frequently Asked Questions (FAQs)

Q1: How do bulky substituents at the 3-position of an oxetane-carboxylic acid generally affect its stability?

A1: Bulky substituents at the 3-position, particularly 3,3-disubstitution, significantly enhance the stability of the oxetane ring.[13][14] This is primarily due to steric hindrance, where the bulky groups physically block the trajectory of an external nucleophile from attacking the C-O antibonding orbitals, thus preventing ring-opening.[13] Bulky (hetero)aromatic substituents have been shown to stabilize oxetane-carboxylic acids, allowing them to be stored at room temperature for extended periods without decomposition.[8][9]

Q2: Are there specific electronic effects of substituents that I should be aware of?

A2: Yes, electronic effects play a crucial role.

  • Electron-donating groups at the C2 position can destabilize the oxetane ring.[13]

  • The inductive electron-withdrawing effect of the oxetane ring is a key feature, which can, for example, reduce the basicity of a nearby amine group.[13]

  • Zwitterionic structures can increase stability. For instance, an oxetane-carboxylic acid with a basic imidazole group was found to be stable against isomerization because the basicity of the imidazole prevents the intramolecular protonation of the oxetane ring by the carboxylic acid.[8][9]

Q3: What is the general trend for oxetane stability in relation to other cyclic ethers like oxiranes and tetrahydrofurans (THFs)?

A3: The stability of oxetanes lies between that of highly strained, reactive oxiranes (three-membered rings) and the relatively stable, unstrained tetrahydrofurans (five-membered rings).[15] The inherent ring strain of oxetanes (106 kJ·mol⁻¹) makes them more susceptible to ring-opening reactions than THFs but less so than oxiranes.[16]

Q4: Can the isomerization of oxetane-carboxylic acids be used synthetically?

A4: Yes, this inherent tendency to isomerize can be synthetically useful. The intramolecular cyclization can be a strategic step to form novel lactone structures that might otherwise require a multi-step synthesis.[8]

III. Data Summary & Visualization

Table 1: Influence of Substituents on the Stability of Oxetane-Carboxylic Acids
Substituent PatternGeneral ObservationConditions for Isomerization/DecompositionReference(s)
Bulky (hetero)aromatic substituents Stable at room temperature for over a year.Prolonged heating at 100°C in dioxane/water required for isomerization to lactones.[8][9]
3,3-disubstituted oxetanes Generally exhibit high chemical stability.Stable in aqueous solutions from pH 1-10 for 2 hours at 37°C.[1]
Zwitterionic structures (e.g., with imidazole) Stable, no isomerization observed.Remained stable even upon heating to 100°C in dioxane/water.[8][9]
Unsubstituted or smaller alkyl substituents Unstable; can isomerize upon storage at room temperature or with slight heating.Isomerization can occur at 50°C in dioxane/water.[8][9][12]
Polycyclic, conformationally rigid core Stable at room temperature.Isomerization to lactone observed upon heating to 100°C.[8][9]
Diagram 1: General Decomposition Pathways

This diagram illustrates the two primary decomposition pathways for an oxetane-3-carboxylic acid: acid-catalyzed intermolecular ring-opening and intramolecular isomerization to a lactone.

Decomposition Pathways of Oxetane-3-Carboxylic Acid Start Oxetane-3-Carboxylic Acid Intermediate1 Protonated Oxetane Start->Intermediate1 H+ (e.g., strong acid or intramolecular) Product1 1,3-Diol (Intermolecular Ring-Opening) Intermediate1->Product1 + H2O/Nu- Product2 Lactone (Intramolecular Isomerization) Intermediate1->Product2 Intramolecular Attack (often with heat)

Caption: Key decomposition routes for oxetane-3-carboxylic acids.

Diagram 2: Steric Shielding in 3,3-Disubstituted Oxetanes

This diagram illustrates how bulky substituents at the C3 position sterically hinder the approach of a nucleophile, thereby enhancing stability.

Steric Hindrance Enhances Stability cluster_0 3,3-Disubstituted Oxetane Oxetane O C1 C Oxetane->C1 C2 C C1->C2 C3 C C2->C3 R1 R_bulky C2->R1 R2 R_bulky C2->R2 C3->Oxetane Nucleophile Nucleophile Nucleophile->AttackPath AttackPath->C1 σ* C-O Blocked Attack is Sterically Blocked

Caption: Bulky groups at C3 block nucleophilic attack.

IV. Experimental Protocols

Protocol 1: Stability Assay for Oxetane-Carboxylic Acids

This protocol provides a general method to assess the stability of a synthesized oxetane-carboxylic acid under thermal and pH stress.

Objective: To determine the rate of isomerization or decomposition of an oxetane-carboxylic acid under controlled conditions.

Materials:

  • Oxetane-carboxylic acid sample

  • Dioxane/Water (1:1 v/v) mixture

  • Buffer solutions (pH 4, 7, 9)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes, heating block or water bath, HPLC vials

  • 1H NMR spectrometer, HPLC system with UV detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the oxetane-carboxylic acid (e.g., 10 mg/mL) in a suitable solvent (e.g., DMSO-d6 for NMR, Acetonitrile for HPLC). Prepare a separate stock solution of the internal standard.

  • Sample Preparation:

    • Thermal Stability: In an NMR tube or HPLC vial, add a known volume of the oxetane stock solution and the internal standard stock solution. Add the dioxane/water mixture to reach the final desired concentration.

    • pH Stability: Repeat the process in separate vials using the pH 4, 7, and 9 buffer solutions instead of dioxane/water.

  • Time Zero (t=0) Analysis: Immediately after preparation, acquire a 1H NMR spectrum or run an HPLC analysis for each sample. This will serve as the baseline.

  • Incubation:

    • Place the thermal stability samples in a heating block set to a specific temperature (e.g., 50°C or 100°C).[8][9]

    • Keep the pH stability samples at a constant temperature (e.g., 37°C).[1]

  • Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24 hours), remove the samples from incubation, cool to room temperature, and re-analyze by 1H NMR or HPLC.

  • Data Analysis:

    • NMR: Calculate the ratio of the integral of a characteristic peak of the starting material to the integral of the internal standard. Plot the percentage of remaining starting material versus time.

    • HPLC: Calculate the peak area of the starting material relative to the internal standard. Plot the percentage of remaining starting material versus time.

Protocol 2: Optimized Saponification and Work-up for Unstable Oxetane-Esters

This protocol is designed to minimize the isomerization of sensitive oxetane-carboxylic acids during their preparation from ester precursors.

Objective: To hydrolyze an oxetane-ester to its corresponding carboxylic acid while minimizing the formation of the lactone byproduct.

Materials:

  • Oxetane-ester

  • 1M NaOH or LiOH solution

  • 1M NaHSO4 solution

  • Organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ice bath

Procedure:

  • Saponification: Dissolve the oxetane-ester in a suitable solvent (e.g., THF, Methanol). Cool the solution in an ice bath. Add the 1M NaOH or LiOH solution dropwise and stir the reaction at 0°C to room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Solvent Removal: Once the reaction is complete, remove the organic solvent under reduced pressure at low temperature (e.g., below 30°C).

  • Acidification: Cool the remaining aqueous solution in an ice bath. Slowly and carefully add the 1M NaHSO4 solution with vigorous stirring to neutralize the base and protonate the carboxylate. Monitor the pH to ensure it becomes slightly acidic (pH ~5-6). Avoid adding a large excess of strong acid.

  • Extraction: Immediately extract the aqueous layer with a suitable organic solvent (e.g., 3 x Ethyl Acetate).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure, again ensuring the temperature is kept low.

  • Immediate Use or Conversion to Salt: For maximum stability, either use the resulting carboxylic acid immediately in the next step or convert it to a sodium or lithium salt for storage by treating it with a stoichiometric amount of NaHCO3 or LiOH, followed by lyophilization.

V. References

  • Chalyk, B. A., Grynyova, A. A., Filimonova, K. S., Rudenko, T. V., Dibchak, D. M., & Mykhailiuk, P. K. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(25), 4722–4728. [Link]

  • Wuitschik, G., Carreira, E. M., Wagner, B., Fischer, H., Parrilla, I., Schuler, F., Rogers-Evans, M., & Müller, K. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]

  • BenchChem. (2025). Strategies to avoid ring-opening of the oxetane moiety during reactions. BenchChem Technical Guides.

  • Ma, X., & Li, Z. (2018). Selective Ring-Opening reactions of Unsymmetric Oxetanes. Chinese Journal of Organic Chemistry, 38(10), 2568-2585.

  • Taylor & Francis. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery.

  • BenchChem. (2025). A Technical Guide to the Thermal Stability of Trimethyl-Substituted Oxetanes. BenchChem Technical Guides.

  • SONAR. (2010). Oxetanes in drug discovery: structural and synthetic insights. SONAR.

  • Mykhailiuk, P. K. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • Rojas, J. J., & Bull, J. A. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12479–12513. [Link]

  • Rojas, J. J., & Bull, J. A. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12479-12513. [Link]

  • Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12231. [Link]

  • ResearchGate. (2022). (PDF) Unexpected isomerization of oxetane-carboxylic acids. ResearchGate.

  • Chalyk, B. A., Grynyova, A. A., Filimonova, K. S., Rudenko, T. V., Dibchak, D. M., & Mykhailiuk, P. K. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. ACS Organic Letters, 24(25), 4722-4728. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Oxetane Ring-Opening Reactions Under Acidic Conditions. BenchChem Technical Guides.

  • Beilstein Journals. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry.

  • Royal Society of Chemistry. (2023). Synthesis and stability of 3,3-disubstituted oxetane- and azetidine-ethers. Organic & Biomolecular Chemistry.

  • ResearchGate. (2023). Oxetanes described as a combination of steric bulk and polarity or a chimera of a carbonyl and a gem-dimethyl group. ResearchGate.

  • Synfacts. (2022). Facile Rearrangement of Oxetane-Carboxylic Acids to Lactones. Thieme.

  • ResearchGate. (2023). Photoredox‐Catalyzed Decarboxylation of Oxetane‐2‐Carboxylic Acids and Unique Mechanistic Insights. ResearchGate.

  • ResearchGate. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. ResearchGate.

  • La Salle University. (n.d.). Substituent Effects. La Salle University Chemistry.

  • ChemRxiv. (2022). Unexpected isomerization of oxetane-carboxylic acids. Cambridge Open Engage.

  • R Discovery. (2002). The effect of substitutents on the strain energies of small ring compounds. R Discovery.

  • Semantic Scholar. (2018). Stability indicating methods for selective determination of Oxetacaine in the presence of its degradation products. Semantic Scholar.

  • Lumen Learning. (n.d.). 14.3. Substituent Effects. Organic Chemistry II.

  • ResearchGate. (2018). Stability indicating methods for selective determination of Oxetacaine in the presence of its degradation products. ResearchGate.

  • PubMed. (2010). Oxetanes in drug discovery: structural and synthetic insights. PubMed.

  • PubMed. (1998). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. PubMed.

Sources

Troubleshooting

Technical Support Center: Lewis Acid-Catalyzed Ring Opening of Oxetanes

Welcome to the technical support center for the Lewis acid-catalyzed ring-opening of oxetanes. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful tran...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Lewis acid-catalyzed ring-opening of oxetanes. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful transformation to construct complex molecular architectures. Here, we address common experimental challenges through a detailed troubleshooting guide and a comprehensive FAQ section, grounding our advice in mechanistic principles and field-proven strategies.

Section 1: Troubleshooting Guide

This section is formatted to address specific problems you may encounter in the lab. Each issue is followed by a systematic guide to diagnose and resolve the problem.

Issue 1: Low or No Product Yield

You've set up your reaction, but TLC or GC-MS analysis shows little to no consumption of the starting oxetane and minimal product formation. What should you do?

This is a common issue often related to catalyst activity, reaction conditions, or substrate stability. A logical, step-by-step diagnosis is crucial.

Troubleshooting Workflow:

  • Verify Catalyst Activity & Handling:

    • Is your Lewis acid fresh? Many Lewis acids, especially strong ones like TiCl₄, AlCl₃, and B(C₆F₅)₃, are highly moisture-sensitive.[1] Exposure to atmospheric moisture can lead to hydrolysis, rendering them inactive. Always use a freshly opened bottle or a properly stored and sealed catalyst.

    • Was the reaction set up under strictly anhydrous and inert conditions? Use flame-dried glassware, anhydrous solvents, and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen). Trace amounts of water can quench the catalyst.

    • Consider the catalyst's stability. Some Lewis acids, like Al(C₆F₅)₃, can degrade over time even when stored under nitrogen at low temperatures.[2] If in doubt, use a freshly prepared solution or a new batch.

  • Assess Reaction Temperature:

    • Is the temperature too low? While lower temperatures can improve selectivity, they can also significantly slow down the reaction rate. If no reaction is observed at a low temperature (e.g., -78 °C or 0 °C), try allowing the reaction to warm slowly to room temperature or slightly above.[3]

    • Is the temperature too high? Conversely, excessive heat can lead to decomposition of the starting material or the product, especially with sensitive substrates.[4] High temperatures can also promote unwanted side reactions like polymerization.

  • Evaluate Substrate & Nucleophile Reactivity:

    • Is the oxetane substrate sufficiently reactive? Oxetanes are generally less reactive than their three-membered epoxide counterparts.[2] Steric hindrance around the oxetane ring, particularly 3,3-disubstitution, can increase stability and reduce reactivity.[5] A stronger Lewis acid or higher temperature may be required for these substrates.

    • Is the nucleophile potent enough? Weak nucleophiles require a more activated oxetane (i.e., a stronger Lewis acid) to react efficiently. If using a weak nucleophile like an alcohol or water, ensure your Lewis acid is sufficiently strong to promote the reaction.[6]

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of Undesired Side Products (Poor Regioselectivity or Polymerization)

Your reaction works, but you are isolating a mixture of regioisomers, or a significant amount of a high-molecular-weight polymer.

This issue stems from the complex interplay between the Lewis acid, substrate, and nucleophile, which dictates the reaction pathway.

Troubleshooting Strategies:

  • Addressing Poor Regioselectivity:

    • Mechanism: The regioselectivity of nucleophilic attack is governed by a balance of steric and electronic factors, often proceeding through a transition state with significant Sₙ1 or Sₙ2 character.[6][7] Lewis acid coordination to the oxetane oxygen creates a positive charge buildup. Attack at the more substituted carbon is favored electronically (Sₙ1-like), while attack at the less substituted carbon is favored sterically (Sₙ2-like).[6]

    • Solution:

      • Tune the Lewis Acid: Bulky or "superacid" Lewis acids like B(C₆F₅)₃ or Al(C₆F₅)₃ can favor attack at the less sterically hindered position or, in certain isomerization reactions, suppress the formation of undesired regioisomeric byproducts.[2][3]

      • Modify the Temperature: Lowering the reaction temperature often increases selectivity by favoring the pathway with the lower activation energy, which is typically the more ordered Sₙ2-like attack.[4]

      • Change the Solvent: The choice of solvent can influence the stability of charged intermediates. More polar solvents may stabilize carbocation-like intermediates, potentially favoring the Sₙ1 pathway. Experimenting with less polar solvents like toluene or dichloromethane may improve selectivity.[3]

  • Preventing Polymerization:

    • Cause: Polymerization occurs when the ring-opened product (an alcohol) acts as a nucleophile, attacking another activated oxetane molecule.[8] This is more common with highly reactive (less substituted) oxetanes and strong Lewis acids.

    • Solution:

      • Reduce Catalyst Loading: Use the minimum effective amount of Lewis acid. Catalytic amounts (e.g., 1-10 mol%) are often sufficient.[3]

      • Lower the Concentration: Running the reaction at a lower concentration can disfavor the intermolecular polymerization pathway.[3]

      • Slow Addition of Reagents: Adding the Lewis acid or the oxetane substrate slowly to the solution of the nucleophile can help maintain a low concentration of the activated oxetane, minimizing polymerization.

      • Choose a Milder Lewis Acid: If polymerization is severe, switching to a milder Lewis acid (e.g., Sc(OTf)₃, In(OTf)₃) may be necessary.[9]

dot graph G { layout=dot; rankdir="LR"; bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} caption: Competing reaction pathways in oxetane ring-opening.

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the most appropriate Lewis acid for my specific oxetane and nucleophile?

The choice of Lewis acid is critical and depends on a trade-off between reactivity and selectivity. There is no single "best" Lewis acid; the optimal choice is substrate-dependent.

Lewis Acid Selection Guide:

Lewis AcidCommon Applications & CharacteristicsConsiderations
BF₃·OEt₂ Widely used, commercially available, and effective for many substrates.[10]Highly moisture-sensitive. Can promote polymerization.[10]
TiCl₄, SnCl₄, AlCl₃ Very strong Lewis acids, useful for unreactive substrates.Extremely moisture-sensitive, can be overly reactive, leading to decomposition or low selectivity.[11]
Sc(OTf)₃, Yb(OTf)₃ Water-tolerant Lewis acids.[12] Excellent for reactions with protic nucleophiles or in protic solvents. Often provide high selectivity.[13]Higher cost compared to traditional Lewis acids.
In(OTf)₃, Bi(OTf)₃ Mild and effective catalysts for various transformations, including oxazoline synthesis from amido-oxetanes.[9]May not be strong enough for highly unreactive or sterically hindered oxetanes.
B(C₆F₅)₃, Al(C₆F₅)₃ Bulky "superacids" that can offer unique regioselectivity and suppress side reactions like dimer formation.[2][3]Can be expensive and require careful handling.[2]

Expert Tip: When developing a new reaction, start with a milder, well-behaved Lewis acid like Sc(OTf)₃. If reactivity is insufficient, move to a stronger but still manageable catalyst like BF₃·OEt₂ before resorting to highly aggressive options like TiCl₄.

Q2: What is the general mechanism for the Lewis acid-catalyzed ring-opening of an oxetane?

The reaction proceeds via activation of the oxetane, followed by nucleophilic attack.

  • Activation: The Lewis acid (LA) coordinates to the lone pair of the oxetane's oxygen atom. This coordination polarizes the C-O bonds and increases the electrophilicity of the ring carbons, making the oxetane susceptible to nucleophilic attack.[11][14]

  • Nucleophilic Attack: A nucleophile (Nu⁻) attacks one of the carbons adjacent to the oxygen. The regioselectivity of this attack depends on the factors discussed in the troubleshooting section (sterics, electronics, etc.).[6]

  • Ring Opening: The attack leads to the cleavage of a C-O bond, relieving the ring strain and forming the final product, typically a 1,3-difunctionalized alkane.

dot graph G { rankdir=LR; bgcolor="#F1F3F4"; node [shape=none, margin=0, fontname="Arial", fontsize=12]; edge [arrowhead=vee, fontname="Arial", fontsize=10];

} caption: General mechanism of Lewis acid-catalyzed oxetane ring-opening.

Q3: What are the critical safety precautions when working with strong Lewis acids?

Safety is paramount. Many Lewis acids are highly reactive and hazardous.

  • Risk Assessment: Always conduct a thorough risk assessment before beginning any experiment.[15]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and suitable gloves.[1]

  • Fume Hood: Handle all moisture-sensitive and corrosive Lewis acids (e.g., TiCl₄, BF₃·OEt₂) in a well-ventilated chemical fume hood.[15]

  • Quenching: Be extremely cautious when quenching reactions containing strong Lewis acids. Quench at low temperatures (e.g., 0 °C or below) by slowly adding the quenching agent (e.g., saturated aqueous NaHCO₃, Rochelle's salt) to the reaction mixture. Never add water rapidly to a concentrated Lewis acid solution, as the exothermic reaction can be violent.

Section 3: Experimental Protocol

Protocol: Scandium Triflate-Catalyzed Ring-Opening of 2-Phenyloxetane with Methanol

This protocol provides a general procedure for the ring-opening of an unsymmetrical oxetane using a water-tolerant Lewis acid.

Materials:

  • 2-Phenyloxetane

  • Scandium (III) triflate (Sc(OTf)₃)

  • Anhydrous Methanol (MeOH)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-phenyloxetane (1.0 eq).

  • Solvent Addition: Dissolve the oxetane in anhydrous DCM (to make a ~0.1 M solution) under an Argon atmosphere.

  • Nucleophile Addition: Add anhydrous methanol (1.5 eq) to the solution.

  • Catalyst Addition: Add scandium (III) triflate (0.05 eq, 5 mol%) to the stirred solution.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed (typically 2-4 hours).

  • Work-up: Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 3-methoxy-3-phenylpropan-1-ol.

References

  • Regioselective Ring‐Opening of Oxetanes Catalyzed by Lewis Superacid Al(C6F5)3. DDD UAB. Available at: [Link]

  • Reductive Opening of Oxetanes Catalyzed by Frustrated Lewis Pairs: Unexpected Aryl Migration via Neighboring Group Participation. ACS Publications. Available at: [Link]

  • Lewis Acid Stability in Extreme Reaction Conditions. Patsnap Eureka. Available at: [Link]

  • Oxetanes in Drug Discovery Campaigns. NIH National Center for Biotechnology Information. Available at: [Link]

  • (PDF) Regioselective Ring‐Opening of Oxetanes Catalyzed by Lewis Superacid Al(C6F5)3. ResearchGate. Available at: [Link]

  • Oxetane Presentation.pptx. The Dong Group. Available at: [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. Available at: [Link]

  • An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group. Available at: [Link]

  • Selective Ring-Opening reactions of Unsymmetric Oxetanes. Chinese Journal of Organic Chemistry. Available at: [Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available at: [Link]

  • Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. NIH National Center for Biotechnology Information. Available at: [Link]

  • Creation of New Organic Reactions of Oxetanes and Their Application to the Synthesis of Photo-curable Polymers and Oligomers. RadTech. Available at: [Link]

  • Regioselective ring opening reactions of unsymmetric oxetanes. ResearchGate. Available at: [Link]

  • Oxetanes: formation, reactivity and total syntheses of natural products. NIH National Center for Biotechnology Information. Available at: [Link]

  • (PDF) Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate. Available at: [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. Available at: [Link]

  • Green Lewis Acid Catalysis in Organic Synthesis. ResearchGate. Available at: [Link]

  • Lewis acid catalysis. Wikipedia. Available at: [Link]

  • Scandium triflate-catalyzed selective ring opening and rearrangement reaction of spiro-epoxyoxindole and carbonyl compounds. RSC Publishing. Available at: [Link]

  • Olefination approaches and ring-opening of oxetane derivatives. ResearchGate. Available at: [Link]

  • A mild catalytic synthesis of 2-oxazolines via oxetane ring-opening: rapid access to a diverse family of natural products. RSC Publishing. Available at: [Link]

Sources

Optimization

Strategies to avoid decomposition of 4-Oxooxetane-2-carboxylic acid during reactions

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 4-oxooxetane-2-carboxylic acid. This guide is designed to provide senior-level scientific support for re...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 4-oxooxetane-2-carboxylic acid. This guide is designed to provide senior-level scientific support for researchers encountering challenges with the stability of this valuable but sensitive reagent. As a strained β-keto acid analogue, 4-oxooxetane-2-carboxylic acid is susceptible to specific decomposition pathways that can compromise experimental outcomes. This resource provides in-depth troubleshooting advice, validated protocols, and a mechanistic understanding to ensure the successful application of this compound in your research.

Section 1: Understanding the Inherent Instability

Before troubleshooting, it is critical to understand the chemical nature of 4-oxooxetane-2-carboxylic acid. Its reactivity is dominated by two key structural features: the strained four-membered oxetane ring and the β-keto acid moiety. This leads to two primary decomposition pathways.

FAQ: What are the main ways 4-oxooxetane-2-carboxylic acid can decompose?

There are two principal, competing degradation pathways:

  • Thermal Decarboxylation: As a β-keto acid, the compound is highly prone to losing carbon dioxide (CO₂), especially when heated.[1][2] This reaction proceeds through a stable, six-membered cyclic transition state, resulting in the formation of an enol intermediate which then tautomerizes to β-propiolactone.[3][4] This is often the most significant cause of yield loss in reactions run at or above room temperature.

  • Ring Isomerization/Opening: The oxetane ring is strained (ring strain energy of ~25.5 kcal/mol) and can undergo intramolecular isomerization, particularly in the presence of acid or upon heating.[5][6] The carboxylic acid moiety can act as an internal nucleophile, attacking the oxetane ring to form new, more stable lactone isomers.[5][7] This pathway is often overlooked but can lead to the formation of unexpected side products.

DecompositionPathways cluster_main 4-Oxooxetane-2-carboxylic acid cluster_path1 Pathway 1: Decarboxylation cluster_path2 Pathway 2: Isomerization start 4-Oxooxetane-2-carboxylic acid p1_ts Six-Membered Cyclic Transition State start->p1_ts Heat (Δ) p2_ts Intramolecular Nucleophilic Attack start->p2_ts Heat (Δ) or Acid (H⁺) p1_prod β-Propiolactone + CO₂ p1_ts->p1_prod p2_prod Isomeric Lactone Byproducts p2_ts->p2_prod Workflow cluster_prep Step 1: Preparation (0 °C) cluster_activation Step 2: Activation (0 °C) cluster_reaction Step 3: Reaction cluster_workup Step 4: Workup & Purification prep1 Dissolve acid (1.0 eq) in anhydrous DCM prep2 Add DIPEA (2.5 eq) prep1->prep2 prep3 Add Amine (1.1 eq) prep2->prep3 act1 Add HATU (1.2 eq) portion-wise prep3->act1 react1 Stir at 0 °C for 1-2 hours act1->react1 react2 Monitor by LC-MS react1->react2 work1 Quench with cold sat. NH₄Cl react2->work1 work2 Extract with cold DCM work1->work2 work3 Dry (Na₂SO₄), filter, and concentrate in vacuo (low temp) work2->work3 work4 Purify via neutral chromatography or crystallization work3->work4

Sources

Reference Data & Comparative Studies

Validation

A Tale of Two Rings: A Comparative Guide to 4-Oxooxetane-2-carboxylic Acid and Azetidine-3-carboxylic Acid in Scaffolding for Drug Discovery

In the intricate world of medicinal chemistry, the architecture of a molecule is paramount. The eternal quest for drug candidates with enhanced potency, selectivity, and favorable pharmacokinetic profiles has led researc...

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry, the architecture of a molecule is paramount. The eternal quest for drug candidates with enhanced potency, selectivity, and favorable pharmacokinetic profiles has led researchers to explore the utility of small, strained heterocyclic scaffolds. These compact structures can impart profound effects on a molecule's three-dimensional conformation, physicochemical properties, and metabolic stability. This guide provides an in-depth, objective comparison of two such scaffolds that have garnered significant attention: 4-oxooxetane-2-carboxylic acid and azetidine-3-carboxylic acid. We will delve into their distinct characteristics, supported by experimental data, to inform rational drug design and scaffold selection.

The Allure of Strained Scaffolds: A Paradigm of Rigidity and Novelty

The incorporation of small, saturated heterocycles like oxetanes and azetidines into drug candidates offers a compelling strategy to navigate the complexities of chemical space.[1][2] Their inherent ring strain and non-planar nature provide a degree of conformational rigidity that can pre-organize a molecule for optimal interaction with its biological target. This rigidity can lead to a favorable entropy of binding and, consequently, enhanced potency. Furthermore, these scaffolds introduce novel vectors for substitution, allowing for the exploration of previously inaccessible regions of a binding pocket.

4-Oxooxetane-2-carboxylic Acid: A Polar, Carbonyl-Bioisosteric Scaffold

The 4-oxooxetane-2-carboxylic acid moiety, a four-membered oxygen-containing heterocycle with a ketone and a carboxylic acid, presents a unique combination of functionalities. The oxetane ring is a polar motif that can enhance aqueous solubility and is often employed as a bioisosteric replacement for gem-dimethyl and carbonyl groups.[3][4] The introduction of an oxetane can also improve metabolic stability by blocking sites susceptible to oxidative metabolism.[4]

Key Physicochemical and Structural Features:

dot

Structure of 4-Oxooxetane-2-carboxylic Acid

Azetidine-3-carboxylic Acid: A Conformationally Constrained Amino Acid Mimic

Azetidine-3-carboxylic acid, a four-membered nitrogen-containing heterocycle, has emerged as a valuable scaffold in medicinal chemistry due to its unique structural and biological properties.[5] It serves as a conformationally constrained analog of natural amino acids like proline and β-proline, making it a powerful tool for peptidomimetic design.[6] The azetidine ring imparts a rigid, three-dimensional character to molecules, which can enhance binding affinity and metabolic stability.[7]

Key Physicochemical and Structural Features:

The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor and provides a handle for further functionalization. The constrained nature of the ring influences the torsional angles of appended substituents, which can be advantageous in locking a molecule into a bioactive conformation. Azetidine-2-carboxylic acid, a close analog, has been shown to be misincorporated in place of proline during protein synthesis, highlighting its ability to mimic natural amino acids.[8]

dot

cluster_0 Drug Design Goal cluster_1 Scaffold Selection cluster_2 Rationale Goal Improve Physicochemical Properties or Biological Activity Oxetane 4-Oxooxetane-2-carboxylic Acid Goal->Oxetane Need for high polarity and carbonyl mimicry Azetidine Azetidine-3-carboxylic Acid Goal->Azetidine Need for conformational constraint and amino acid mimicry Solubility Increase Aqueous Solubility Oxetane->Solubility Metabolic_Stability Block Metabolic Hotspots Oxetane->Metabolic_Stability Carbonyl_Mimic Bioisosteric Replacement of Carbonyl Oxetane->Carbonyl_Mimic Azetidine->Metabolic_Stability Conformational_Constraint Introduce Rigidity/Mimic Amino Acid Azetidine->Conformational_Constraint Peptidomimetic Design Peptidomimetics Azetidine->Peptidomimetic

Sources

Comparative

Comparison of 4-Oxooxetane-2-carboxylic acid with other carboxylic acid bioisosteres

<A Comparative Guide to 4-Oxooxetane-2-carboxylic Acid and Other Carboxylic Acid Bioisosteres for Drug Discovery The Indispensable Role and Inherent Challenges of Carboxylic Acids in Drug Design The carboxylic acid funct...

Author: BenchChem Technical Support Team. Date: January 2026

<A Comparative Guide to 4-Oxooxetane-2-carboxylic Acid and Other Carboxylic Acid Bioisosteres for Drug Discovery

The Indispensable Role and Inherent Challenges of Carboxylic Acids in Drug Design

The carboxylic acid functional group is a cornerstone in the pharmacophore of a vast array of therapeutic agents, with over 450 marketed drugs containing this moiety.[1] Its prevalence stems from its ability to engage in strong electrostatic interactions and hydrogen bonds, which are often critical for binding to biological targets.[1][2] However, the very properties that make it effective can also present significant challenges in drug development. At physiological pH, the carboxylic acid group is typically ionized, which can lead to poor passive diffusion across biological membranes, limiting oral bioavailability and penetration into the central nervous system.[1][3][4] Furthermore, carboxylic acids are susceptible to metabolic transformations, such as the formation of acyl glucuronides, which can sometimes lead to toxicity.[2][3][4]

To address these limitations while preserving the essential binding interactions, medicinal chemists often employ the strategy of bioisosteric replacement.[1][5] A bioisostere is a functional group that mimics the physicochemical and biological properties of the original moiety but with a modified structure that can overcome its liabilities.[6] This guide provides a comparative analysis of 4-oxooxetane-2-carboxylic acid and other prominent carboxylic acid bioisosteres, offering a data-driven resource for researchers in drug discovery.

Featured Bioisostere: 4-Oxooxetane-2-carboxylic Acid

Chemical Structure and Properties

4-Oxooxetane-2-carboxylic acid is a heterocyclic compound featuring a four-membered oxetane ring with a ketone and a carboxylic acid substituent.[7] The oxetane ring has gained significant attention in medicinal chemistry as a versatile scaffold that can modulate key physicochemical properties such as aqueous solubility, lipophilicity, and metabolic stability.[8]

  • Molecular Formula: C4H4O4[9]

  • Molecular Weight: 116.07 g/mol [7]

  • Calculated logP: -0.5[7]

The presence of the oxetane ring can influence the acidity and conformational preferences of the carboxylic acid, potentially offering a unique profile compared to simple aliphatic or aromatic carboxylic acids.

Comparative Analysis with Common Carboxylic Acid Bioisosteres

The selection of an appropriate bioisostere is a critical decision in the lead optimization phase of drug discovery.[1] Below is a comparison of 4-oxooxetane-2-carboxylic acid with other widely used carboxylic acid surrogates.

Tetrazoles

5-Substituted-1H-tetrazoles are among the most frequently used non-classical bioisosteres of carboxylic acids.[6] They are found in over 20 FDA-approved drugs.[6]

  • Key Features: Tetrazoles have a pKa (around 4.5-4.9) that is very similar to that of carboxylic acids, allowing them to exist as anions at physiological pH and mimic the key electrostatic interactions.[1][6] They are generally more metabolically stable than carboxylic acids and can offer improved lipophilicity.[10][11] However, the increased size of the tetrazole ring compared to a carboxylic acid group may require adjustments in the binding pocket of the target protein.[11]

Acyl Sulfonamides

N-acylsulfonamides are another important class of carboxylic acid bioisosteres.[12]

  • Key Features: Acyl sulfonamides are typically more acidic than carboxylic acids.[4][6] This enhanced acidity can be advantageous in certain contexts. The sulfonamide group can also participate in a different network of hydrogen bond interactions compared to a carboxylate, which can sometimes lead to increased potency.[6]

Hydroxamic Acids

While often utilized for their metal-chelating properties, hydroxamic acids also serve as effective carboxylic acid bioisosteres.[1]

  • Key Features: Hydroxamic acids are generally less acidic than carboxylic acids.[4] They can be susceptible to hydrolysis back to the parent carboxylic acid in vivo, but their stability can be improved through structural modifications.[1] Like carboxylic acids, they can undergo metabolic conjugation.[1]

Visualizing Structural Relationships

G cluster_0 Carboxylic Acid & Bioisosteres CA Carboxylic Acid (-COOH) OX 4-Oxooxetane-2- carboxylic acid CA->OX Structural Modification TZ Tetrazole CA->TZ Classic Bioisostere AS Acyl Sulfonamide CA->AS Acidity Modulation HA Hydroxamic Acid CA->HA Alternative Interactor

Caption: Structural relationships between carboxylic acid and its bioisosteres.

Head-to-Head Performance Evaluation: Experimental Data & Protocols

To provide an objective comparison, the following sections present experimental data and detailed protocols for assessing key drug-like properties.

Table 1: Comparative Physicochemical Properties
BioisostereRepresentative pKaRepresentative logD7.4Key Distinctions
Carboxylic Acid4.64-0.49Baseline for comparison.[13]
4-Oxooxetane-2-carboxylic acidData not availableData not availableThe oxetane scaffold may improve metabolic stability and solubility.[8]
Tetrazole5.09-0.25Similar acidity to carboxylic acids, but often more lipophilic and metabolically stable.[10][14]
Acyl Sulfonamide~2-4VariableMore acidic than carboxylic acids, potentially altering binding interactions.[4]
Hydroxamic Acid8.180.71Less acidic, may improve permeability but can be metabolically labile.[14][15]

*Note: Experimental values can vary significantly depending on the specific molecular scaffold.

Metabolic Stability Assessment

Metabolic stability is a critical parameter that influences a drug's half-life and bioavailability.[16] In vitro assays using liver microsomes or hepatocytes are commonly employed to predict in vivo metabolic clearance.[17]

Experimental Protocol: Metabolic Stability in Human Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[4]

  • Preparation: Human liver microsomes are prepared and diluted to a final protein concentration of 0.5 mg/mL in a phosphate buffer (pH 7.4).

  • Incubation: The test compound (1 µM final concentration) is added to the microsome suspension. The reaction is initiated by the addition of NADPH (1 mM final concentration) as a cofactor.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Quenching: The reaction is stopped at each time point by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.[4]

  • Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Interpretation: The rate of disappearance of the compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).[16]

G cluster_workflow Metabolic Stability Workflow A Prepare Microsome Suspension B Add Test Compound & Initiate with NADPH A->B C Incubate & Take Time Point Aliquots B->C D Quench Reaction with Acetonitrile C->D E Centrifuge & Collect Supernatant D->E F LC-MS/MS Analysis E->F G Calculate t1/2 and Clint F->G

Caption: Workflow for the microsomal metabolic stability assay.

Table 2: Representative Metabolic Stability Data
BioisostereIn Vitro Half-life (t1/2, min) in HLMGeneral Trend
Carboxylic AcidVariable (Scaffold Dependent)Often susceptible to glucuronidation.[3]
TetrazoleGenerally > 60Typically more resistant to metabolism than carboxylic acids.[10]
Acyl SulfonamideVariableCan be metabolically stable, but depends on the specific structure.[12]
Hydroxamic Acid< 30Can be prone to hydrolysis.[1]

*HLM: Human Liver Microsomes. Data is illustrative and highly dependent on the overall molecular structure.

Cell Permeability Analysis (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method used to predict the passive diffusion of compounds across biological membranes, such as the gastrointestinal tract or the blood-brain barrier.[18]

Experimental Protocol: PAMPA
  • Membrane Preparation: A filter plate is coated with a solution of a lipid (e.g., lecithin in dodecane) to form an artificial membrane.[19]

  • Donor and Acceptor Plates: The donor plate contains the test compound dissolved in a buffer at a specific pH (e.g., pH 5.0 to simulate the upper intestine). The acceptor plate contains a buffer at a different pH (e.g., pH 7.4).

  • Incubation: The donor plate is placed on top of the acceptor plate, and the "sandwich" is incubated for a set period (e.g., 4-18 hours) to allow the compound to diffuse from the donor to the acceptor chamber.[20]

  • Analysis: The concentration of the compound in both the donor and acceptor wells is quantified using LC-MS/MS or UV-Vis spectroscopy.[21]

  • Data Interpretation: The effective permeability (Pe) is calculated. High Pe values suggest good passive permeability.

G cluster_workflow PAMPA Workflow A Coat Filter Plate with Lipid Solution B Add Test Compound to Donor Plate A->B C Add Buffer to Acceptor Plate A->C D Assemble Donor and Acceptor Plates B->D C->D E Incubate D->E F Quantify Compound in Both Chambers E->F G Calculate Permeability (Pe) F->G

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Table 3: Representative Permeability Data
BioisostereApparent Permeability (Papp, 10^-6 cm/s)General Trend
Carboxylic Acid< 1Generally low due to ionization at physiological pH.
Tetrazole1-5Can show improved permeability over carboxylic acids, but this is context-dependent.[13]
Acyl SulfonamideVariablePermeability is influenced by the overall lipophilicity of the molecule.
Hydroxamic Acid1-10The less acidic nature can lead to improved passive diffusion.[15]

*Data is illustrative and highly dependent on the overall molecular structure and experimental conditions.

Target Binding Affinity (Surface Plasmon Resonance - SPR)

SPR is a label-free technique used to measure the binding affinity and kinetics of interactions between a ligand (e.g., a small molecule inhibitor) and an analyte (e.g., a target protein).[22][23]

Experimental Protocol: SPR
  • Ligand Immobilization: The target protein is immobilized on the surface of a sensor chip.

  • Analyte Injection: A solution containing the test compound (analyte) is flowed over the sensor chip surface at various concentrations.

  • Detection: Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected in real-time and recorded as a sensorgram.[24]

  • Data Analysis: The sensorgram data is used to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.[23]

Table 4: Representative Binding Affinity Data
BioisostereBinding Affinity (KD)General Trend
Carboxylic AcidTarget DependentOften forms key interactions that are essential for high affinity.
TetrazoleOften comparable to or slightly weaker than carboxylic acidCan effectively mimic the key interactions of the carboxylate.[25]
Acyl SulfonamideCan be more potent than carboxylic acidThe different geometry and electronic properties can sometimes lead to improved binding.[6]
Hydroxamic AcidTarget DependentThe ability to chelate metal ions can be a key determinant of affinity for certain targets.

*Data is highly target-specific.

Discussion and Future Perspectives

The strategic replacement of a carboxylic acid with a suitable bioisostere is a powerful approach in medicinal chemistry to overcome challenges related to ADME and toxicity.[4] 4-Oxooxetane-2-carboxylic acid represents an emerging scaffold that leverages the beneficial properties of the oxetane ring to potentially offer advantages in metabolic stability and solubility.[8]

The choice of a bioisostere is not a one-size-fits-all solution and is highly dependent on the specific drug target and the desired property improvements.[1] Tetrazoles are a well-established and often successful replacement, effectively mimicking the acidity and interaction profile of carboxylic acids.[1][11] Acyl sulfonamides provide an opportunity to modulate acidity and explore alternative hydrogen bonding patterns.[6][12] Hydroxamic acids, while potentially labile, can offer a different physicochemical profile that may be advantageous for permeability.[1][15]

The continued exploration of novel carboxylic acid bioisosteres, such as those based on the oxetane scaffold, will undoubtedly expand the toolkit available to medicinal chemists.[8] A thorough understanding of the comparative properties of these functional groups, supported by robust experimental data, is essential for the rational design of the next generation of therapeutics.

References

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. Available from: [Link]

  • Chekler, E. L., et al. (2007). 5-Substituted Tetrazoles as Bioisosteres of Carboxylic Acids. Bioisosterism and Mechanistic Studies on Glutathione Reductase Inhibitors as Antimalarials. Journal of Medicinal Chemistry, 50(23), 5743-5753. Available from: [Link]

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available from: [Link]

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  • Frontage Laboratories. Metabolic Stability. Available from: [Link]

  • Duncton, M. A. J. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 29(1), 1-1. Available from: [Link]

  • Loll, P. J. (2015). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology, 1270, 331-344. Available from: [Link]

  • Hall, A., & Pairaudeau, G. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653. Available from: [Link]

  • OUCI. Carboxylic Acid (Bio)Isosteres in Drug Design. Available from: [Link]

  • Loll, P. J. (2015). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology, 1270, 331-344. Available from: [Link]

  • Duncton, M. A. J., et al. (2016). Tetrazolone as an acid bioisostere: application to marketed drugs containing a carboxylic acid. Organic & Biomolecular Chemistry, 14(39), 9343-9347. Available from: [Link]

  • Chen, L., et al. (2024). Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated. RSC Medicinal Chemistry, 15(1), 167-173. Available from: [Link]

  • de Ruiter, B., & Lensen, M. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 1-28. Available from: [Link]

  • Cambridge MedChem Consulting. (2022). Acid Bioisosteres. Available from: [Link]

  • Dwyer, M. P., et al. (2008). Carboxylic acid bioisosteres acylsulfonamides, acylsulfamides, and sulfonylureas as novel antagonists of the CXCR2 receptor. Bioorganic & Medicinal Chemistry Letters, 18(5), 1579-1584. Available from: [Link]

  • Tiritan, M. E., et al. (2016). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. ACS Medicinal Chemistry Letters, 7(6), 579-583. Available from: [Link]

  • Xanatek. Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance. Available from: [Link]

  • Thompson, M. K., et al. (2016). LAT1 activity of carboxylic acid bioisosteres: Evaluation of hydroxamic acids as substrates. Bioorganic & Medicinal Chemistry Letters, 26(20), 4991-4996. Available from: [Link]

  • Custelcean, R., et al. (2011). Recognition Properties of Carboxylic Acid Bioisosteres: Anion Binding by Tetrazoles, Aryl Sulfonamides, and Acyl Sulfonamides. The Journal of Organic Chemistry, 76(9), 3460-3470. Available from: [Link]

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]

  • Loll, P. J. (2015). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology, 1270, 331-344. Available from: [Link]

  • Affinité Instruments. (2021). Surface Plasmon Resonance for Protein-Protein Interactions. Available from: [Link]

  • Thompson, M. K., et al. (2016). LAT1 activity of carboxylic acid bioisosteres: Evaluation of hydroxamic acids as substrates. Bioorganic & Medicinal Chemistry Letters, 26(20), 4991-4996. Available from: [Link]

  • Thompson, M. K., et al. (2016). LAT1 activity of carboxylic acid bioisosteres: Evaluation of hydroxamic acids as substrates. Bioorganic & Medicinal Chemistry Letters, 26(20), 4991-4996. Available from: [Link]

  • Drug Hunter. (2024). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Available from: [Link]

  • Technology Networks. PAMPA Permeability Assay. Available from: [Link]

  • Lokey Lab Protocols. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Available from: [Link]

  • Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(9), 4443-4451. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 55299922, 4-Oxooxetane-2-carboxylic acid. Available from: [Link].

  • Wessjohann, L. A., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 8(7), 743-748. Available from: [Link]

  • de Ruiter, B., & Lensen, M. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 1-28. Available from: [Link]

  • Beilstein-Institut. (2015). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 11, 101-125. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16244495, Oxetane-2-carboxylic acid. Available from: [Link].

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Validation

The Oxetane Advantage: A Strategic Bioisosteric Replacement for the Gem-Dimethyl Group

<Step> A Senior Application Scientist's Guide to Enhancing Physicochemical and Metabolic Properties In the landscape of modern drug discovery, the pursuit of lead candidates with optimized ADME (Absorption, Distribution,...

Author: BenchChem Technical Support Team. Date: January 2026

<Step>

A Senior Application Scientist's Guide to Enhancing Physicochemical and Metabolic Properties

In the landscape of modern drug discovery, the pursuit of lead candidates with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties is a critical determinant of success. Medicinal chemists frequently encounter promising compounds hampered by liabilities such as poor solubility or high metabolic turnover. A classic strategy to address metabolic instability at a methylene position is the introduction of a gem-dimethyl group, which sterically shields the site from oxidative metabolism.[1][2][3] However, this modification invariably increases lipophilicity, often leading to decreased solubility and other undesirable physicochemical consequences.[2][4] This guide provides an in-depth comparison of the gem-dimethyl group with its increasingly favored bioisostere, the oxetane ring, offering a powerful alternative for enhancing drug-like properties.[1][5][6]

The 3,3-disubstituted oxetane motif has emerged as a valuable tool for medicinal chemists.[2] It serves as a more polar and metabolically robust surrogate for the gem-dimethyl group, occupying a similar spatial volume while offering profound improvements in aqueous solubility, metabolic stability, and other key parameters.[1][7] By replacing a lipophilic carbon quaternary center with a polar, sp³-rich cyclic ether, the oxetane ring can fundamentally alter a molecule's profile for the better.[5][7]

Head-to-Head Comparison: Physicochemical and Metabolic Properties

The decision to employ a bioisosteric replacement hinges on a clear understanding of the trade-offs. The substitution of a gem-dimethyl group with an oxetane ring triggers a cascade of changes in molecular properties, which are generally favorable for drug development.

PropertyGem-Dimethyl GroupOxetane RingRationale & Implication
Lipophilicity (LogP/LogD) High / Increases LipophilicityLower / Reduces LipophilicityThe polar ether oxygen in the oxetane ring significantly lowers the molecule's lipophilicity, which can combat issues associated with high LogP such as poor solubility and non-specific binding.[4]
Aqueous Solubility Low / Decreases SolubilityHigh / Increases SolubilityA direct consequence of reduced lipophilicity, the oxetane moiety can dramatically improve aqueous solubility. Increases of 4-fold to over 4000-fold have been reported.[1] This is critical for achieving adequate concentrations for biological activity and formulation.
Metabolic Stability High (Blocks C-H oxidation)Generally HighBoth groups can effectively block metabolism at the site of attachment. However, the oxetane ring itself is typically more stable towards oxidative metabolism than other functionalities like morpholine.[1][5] The 3,3-disubstitution pattern is crucial for maximizing this stability.[2]
Hydrogen Bond Acceptor NoYesThe ethereal oxygen of the oxetane can act as a hydrogen bond acceptor, potentially introducing new, favorable interactions with the target protein that are not possible with the gem-dimethyl group.[6][8]
Basicity (pKa) of Proximal Amines No significant effectReduces BasicityThe electron-withdrawing nature of the oxetane's oxygen atom can decrease the basicity of nearby nitrogen atoms.[7][8] This can be advantageous for improving cell permeability and reducing off-target effects, such as hERG inhibition.[9]
Molecular Conformation Favors antiplanar arrangementsCan favor synclinal arrangementsThe rigid, puckered oxetane ring can alter the conformational preference of aliphatic chains, which can be exploited to optimize binding to a biological target.[1][8]

Case Study: Enhancing Potency and Selectivity

A compelling example of the oxetane-for-gem-dimethyl swap is seen in the development of inhibitors for Bruton's tyrosine kinase (BTK). In one instance, a lead compound containing a piperidine ring with a gem-dimethyl group exhibited potent activity but also off-target inhibition of acetylcholine esterase (AChE), a potential safety liability.[7] Researchers hypothesized that the basic piperidine nitrogen was responsible for the AChE activity.

By replacing the gem-dimethyl group with an oxetane ring, the resulting compound demonstrated:

  • Reduced Basicity: The electron-withdrawing effect of the oxetane lowered the pKa of the distal piperidine nitrogen.[7]

  • Improved Selectivity: The off-target AChE inhibition was significantly reduced (IC50 = 2.42 μM).[7]

  • Maintained Potency: The compound retained exceptional biochemical and cellular potency against BTK (IC50 = 2.5 nM).[7]

This case highlights how the substitution is not merely a passive change to block metabolism but an active design element to fine-tune electronic properties and improve a compound's overall profile.[7]

Experimental Workflow & Protocols

Evaluating the impact of a gem-dimethyl to oxetane bioisosteric replacement requires a systematic approach. The following workflow outlines the key experimental steps.

G Start Identify Lead Compound with Gem-Dimethyl Group Synth Synthesize Oxetane Analogue Start->Synth PhysChem Physicochemical Profiling (Solubility, LogD) Synth->PhysChem MetStab Metabolic Stability Assay (HLM, S9 Fractions) Synth->MetStab Activity Primary Biological Assay (Potency, IC50/EC50) Synth->Activity Compare Compare Data vs. Gem-Dimethyl Parent PhysChem->Compare MetStab->Compare Selectivity Off-Target/Selectivity Panel Activity->Selectivity Activity->Compare Selectivity->Compare Decision Advance Oxetane Analogue? Compare->Decision

Caption: Workflow for evaluating the gem-dimethyl to oxetane bioisosteric swap.

Protocol: Comparative Metabolic Stability in Human Liver Microsomes (HLM)

This protocol provides a general method for assessing the metabolic stability of a compound, a critical step in the evaluation workflow.

1. Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of the parent (gem-dimethyl) and analogue (oxetane) compounds in HLM.

2. Materials:

  • Test compounds (gem-dimethyl and oxetane analogues), 10 mM stock in DMSO.

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL.

  • 0.5 M Potassium Phosphate Buffer (pH 7.4).

  • NADPH regenerating system (e.g., NADPH-A/B).

  • Acetonitrile (ACN) with an appropriate internal standard (e.g., warfarin, tolbutamide).

  • Control compounds (e.g., high clearance: verapamil; low clearance: warfarin).

3. Procedure:

  • Preparation of Incubation Mixture:

    • On ice, prepare a master mix containing HLM and phosphate buffer. For a final HLM concentration of 0.5 mg/mL, mix 25 µL of HLM (20 mg/mL) per 1 mL of buffer.

    • Pre-warm the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Add the test compound to the HLM mixture to a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Point Sampling:

    • Aliquots (e.g., 50 µL) are taken at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

    • The 0-minute time point should be taken immediately after adding the NADPH solution.

  • Quenching:

    • Immediately quench the reaction for each time point by adding the aliquot to a 2-3 fold volume of ice-cold ACN containing the internal standard. This precipitates the proteins and stops the reaction.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge at high speed (e.g., >3000 g) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples by LC-MS/MS to determine the peak area ratio of the test compound to the internal standard at each time point.

4. Data Analysis:

  • Plot the natural log of the percentage of the compound remaining versus time.

  • The slope of the linear regression of this plot is the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).

5. Self-Validation:

  • The inclusion of high and low clearance controls validates the assay's performance. The results for these controls should fall within the laboratory's established ranges.

  • A control incubation without the NADPH regenerating system should also be run to check for non-NADPH mediated degradation. The compound concentration should remain stable in this control.

Synthetic Accessibility

The successful application of oxetanes in drug discovery has been propelled by advances in their synthesis.[2] While the synthesis of these strained rings was once a significant hurdle, a variety of reliable methods are now available.[10] Building block strategies, often starting from commercially available oxetan-3-one or its derivatives, allow for the flexible and efficient incorporation of the oxetane motif into target molecules.[5][11] The synthesis of 3,3-disubstituted oxetanes is now considered tractable for medicinal chemistry campaigns, making this a practical strategy for lead optimization.[2][9]

G cluster_0 Gem-Dimethyl Group cluster_1 Oxetane Ring Gem Properties: - High Lipophilicity - Low Solubility - Metabolically Inert Oxe Properties: - Lower Lipophilicity - High Solubility - Metabolically Stable - H-Bond Acceptor - Reduces Basicity Gem->Oxe Bioisosteric Replacement

Caption: Key property shifts from gem-dimethyl to oxetane replacement.

Conclusion

The bioisosteric replacement of a gem-dimethyl group with an oxetane ring is a powerful, field-proven strategy in modern medicinal chemistry.[1][2][5] This substitution offers a multifaceted approach to improving a compound's profile by simultaneously enhancing aqueous solubility and metabolic stability while providing opportunities to modulate target engagement and reduce off-target activities through its electronic and hydrogen-bonding properties.[1][7] As synthetic methodologies continue to improve, the oxetane motif is poised to become an even more integral component of the medicinal chemist's toolkit for designing the next generation of therapeutics.

References

  • Carreira, E. M., et al. (2013). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Available from: [Link]

  • Rogers-Evans, M., et al. (2013). Synthesis and stability of oxetane analogs of thalidomide and lenalidomide. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Carreira, E. M. (2011). Oxetanes in drug discovery. ETH Zurich Research Collection. Available from: [Link]

  • Burkhard, J. A., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Available from: [Link]

  • Weng, J., et al. (2024). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry. Available from: [Link]

  • Burkhard, J. A., et al. (2023). Oxetanes in Drug Discovery Campaigns. National Institutes of Health. Available from: [Link]

  • Moody, C. J., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry. Available from: [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available from: [Link]

  • Carreira, E. M., et al. (2013). Oxetanes in Drug Discovery: Structural and Synthetic Insights. ResearchGate. Available from: [Link]

  • Gouverneur, V., et al. (2015). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Carreira, E. M., et al. (2013). Synthesis and Stability of Oxetane Analogs of Thalidomide and Lenalidomide. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Baran, P. S. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab, Scripps Research. Available from: [Link]

  • Merck & Co. (2022). Oxetane Promise Delivered: Discovery of Long-Acting IDO1 Inhibitors Suitable for Q3W Oral and Parenteral Dosing. Journal of Medicinal Chemistry. Available from: [Link]

  • Gouverneur, V., et al. (2015). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Leonori, D., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Organic Letters. Available from: [Link]

Sources

Comparative

A Comparative Guide to 4-Oxooxetane-2-carboxylic Acid as a Carbonyl Group Surrogate

Introduction: The Dual Identity of Carbonyl Surrogates In the intricate landscape of organic synthesis and medicinal chemistry, the carbonyl group is a cornerstone functional group. However, its inherent reactivity can b...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dual Identity of Carbonyl Surrogates

In the intricate landscape of organic synthesis and medicinal chemistry, the carbonyl group is a cornerstone functional group. However, its inherent reactivity can be both a blessing and a curse. This has led to the development of "carbonyl group surrogates"—molecular entities that can either mask a carbonyl group for a multi-step synthesis or replace it entirely to modulate a molecule's biological properties.[1][2] Oxetanes, in particular, have emerged as valuable surrogates, celebrated for their ability to act as bioisosteres for carbonyl and gem-dimethyl groups, thereby enhancing physicochemical properties like aqueous solubility and metabolic stability.[3][4][5][6]

This guide focuses on a unique and reactive building block: 4-oxooxetane-2-carboxylic acid . We will explore its role not just as a precursor to the oxetane bioisostere, but as a versatile tool for C-C bond formation through modern synthetic methods. We will objectively compare its performance against traditional carbonyl surrogates, providing the experimental data and field-proven insights necessary for researchers, scientists, and drug development professionals to make informed decisions in their work.

Conceptual Framework: Synthetic vs. Bioisosteric Surrogates

It is critical to distinguish between the two primary applications of carbonyl surrogates, as this dictates the choice of reagent and synthetic strategy.

cluster_0 The Concept of a Carbonyl Group Surrogate cluster_1 Synthetic Surrogate (Masked Carbonyl) cluster_2 Bioisosteric Surrogate (Functional Mimic) Carbonyl Target Carbonyl (C=O) Dithiane Dithiane Oxetane Oxetane Deprotection Deprotection (e.g., HgCl₂, NCS) Dithiane->Deprotection Unmasking Deprotection->Carbonyl Reveals Properties Improved Properties: - Solubility - Metabolic Stability - Lipophilicity Oxetane->Properties Imparts

Caption: Differentiating synthetic and bioisosteric carbonyl surrogates.

  • Synthetic Surrogates : These are temporary protecting groups, like dithianes, that mask the reactivity of a carbonyl. They are designed to be robust through various reaction steps and then efficiently removed to reveal the original carbonyl group.[1]

  • Bioisosteric Surrogates : These are functional group replacements intended to remain in the final molecule. Oxetanes are a prime example, mimicking the hydrogen bond accepting properties of a carbonyl while offering a stable, polar, three-dimensional scaffold that can improve a drug candidate's pharmacokinetic profile.[5][7]

4-Oxooxetane-2-carboxylic acid is primarily a tool for installing the latter, using the carboxylic acid as a reactive handle for decarboxylative functionalization.

Deep Dive: 4-Oxooxetane-2-carboxylic Acid

Chemical Structure and Properties:

  • IUPAC Name: 4-oxooxetane-2-carboxylic acid[8]

  • CAS Number: 90730-97-5[9]

  • Molecular Formula: C₄H₄O₄[8][9]

  • Molecular Weight: 116.07 g/mol [8]

Reactivity and Mechanism: The Power of Decarboxylation

The synthetic utility of 4-oxooxetane-2-carboxylic acid is unlocked through its decarboxylation, most notably via photoredox catalysis. This modern synthetic approach uses visible light to generate highly reactive intermediates under mild conditions, offering excellent functional group tolerance.[10][11]

The general mechanism proceeds as follows:

  • Formation of an Activated Complex: The carboxylic acid reacts with the photocatalyst or a co-catalyst.

  • Single Electron Transfer (SET): Upon irradiation with visible light, the excited photocatalyst transfers an electron to the carboxylate, initiating the process.

  • Decarboxylation: The resulting radical anion rapidly loses carbon dioxide (CO₂) to form a nucleophilic α-oxy radical centered on the oxetane ring.

  • Radical Capture/Coupling: This key oxetanyl radical intermediate can then be trapped by a hydrogen atom source (hydrodecarboxylation) or engage in cross-coupling reactions to form new C-C bonds.[10][12][13]

PC Photocatalyst (PC) PC_star Excited State (PC*) PC->PC_star Visible Light (hν) PC_star->PC SET Radical_Anion Radical Anion PC_star->Radical_Anion e⁻ Transfer Substrate 4-Oxooxetane- 2-carboxylate Substrate->Radical_Anion Oxetanyl_Radical Oxetanyl Radical Radical_Anion->Oxetanyl_Radical -CO₂ (Decarboxylation) Product Functionalized Oxetane Oxetanyl_Radical->Product Coupling_Partner Coupling Partner (e.g., Aryl Halide + Ni catalyst) Coupling_Partner->Product Cross-Coupling

Caption: Photoredox-catalyzed decarboxylative functionalization workflow.

A Critical Consideration: Stability

A crucial insight for any researcher considering this reagent is its potential instability. Studies have shown that many oxetane-carboxylic acids, including related structures, can be prone to isomerization, converting into more stable lactone structures upon storage at room temperature or with gentle heating.[7][14][15] This intrinsic instability can dramatically affect reaction yields and reproducibility.

Expert Recommendation: It is advisable to use freshly prepared or recently acquired 4-oxooxetane-2-carboxylic acid and to rigorously characterize the starting material by ¹H NMR before use, especially for reactions requiring elevated temperatures. If isomerization is observed, purification may be necessary immediately prior to the reaction.

Comparative Analysis: Performance vs. Alternatives

To provide a clear picture of where 4-oxooxetane-2-carboxylic acid excels and where alternatives might be preferred, we compare it against two common classes of carbonyl surrogates: dithiane protecting groups and alcohols used via in-situ oxidation.

Feature4-Oxooxetane-2-carboxylic AcidDithiane Protecting GroupsAlcohols (via Dehydrogenation)
Primary Goal Installation of an oxetane bioisostereMasking/unmasking of a carbonyl groupIn-situ formation of a carbonyl for immediate reaction
Key Transformation Photoredox-catalyzed decarboxylationAcid-catalyzed protection; Oxidative/hydrolytic deprotectionTransition-metal catalyzed dehydrogenation
Reaction Conditions Mild (visible light, room temp)Often harsh deprotection (heavy metals, strong oxidants)[1]Mild to moderate heating
Atom Economy Good (loses CO₂)Poor (requires stoichiometric protecting and deprotecting agents)Excellent (loses H₂)[16]
Functional Group Tolerance Generally high due to mild conditionsLimited by harsh deprotection stepsGood, but sensitive to other oxidizable groups
Handling & Stability Potential instability (isomerization) [7][14]Generally stable solids or oilsStable liquids or solids
Key Advantage Directly installs a medicinally relevant scaffold[3][5]Well-established; allows for umpolung reactivityStep and atom-economical; avoids pre-oxidation[16]
Key Disadvantage Instability concerns; requires specialized photocatalysis setupPoor atom economy; toxic reagents for deprotectionRequires specific catalysts; not a "masked" carbonyl

Experimental Protocols: A Practical Guide

Protocol 1: Photocatalytic Hydrodecarboxylation of an Oxetane-2-Carboxylic Acid

This protocol is representative of the core transformation, adapted from literature procedures involving visible-light-mediated decarboxylation.[10][11][12]

Objective: To generate a 2-substituted oxetane via a radical-mediated hydrodecarboxylation.

Materials:

  • 2-Aryl-oxetane-2-carboxylic acid (1.0 equiv)

  • Iridium-based photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1-2 mol%)

  • Hantzsch ester or other hydrogen atom donor (1.5 equiv)

  • Anhydrous, degassed solvent (e.g., DMSO or DMF)

  • Inert atmosphere (Nitrogen or Argon)

  • Blue LED light source (450 nm)

Procedure:

  • To a dry reaction vessel, add the oxetane-2-carboxylic acid, the photocatalyst, and the hydrogen atom donor.

  • Seal the vessel and purge with an inert gas (e.g., Argon) for 15-20 minutes.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture and irradiate with a blue LED light source, maintaining a constant temperature (typically room temperature).

  • Monitor the reaction progress by TLC or LC-MS. The disappearance of the acidic starting material is a key indicator.

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Purify the crude product via column chromatography to isolate the 2-substituted oxetane.

Self-Validation: The success of the protocol is validated by the clean conversion of the starting material to the decarboxylated product, confirmed by NMR spectroscopy (disappearance of the carboxylic acid proton) and mass spectrometry (loss of 44 Da).

Protocol 2: Deprotection of a Dithiane (A Traditional Surrogate)

This protocol outlines a common method for unmasking a carbonyl group from its dithiane protected form.

Objective: To regenerate a ketone from a 1,3-dithiane derivative.

Materials:

  • Dithiane-protected ketone (1.0 equiv)

  • N-Chlorosuccinimide (NCS) (2.2 equiv)

  • Silver Nitrate (AgNO₃) (2.2 equiv)

  • Acetonitrile/Water solvent mixture (e.g., 4:1)

Procedure:

  • Dissolve the dithiane substrate in the acetonitrile/water solvent mixture and cool the solution in an ice bath (0 °C).

  • Add N-chlorosuccinimide and silver nitrate to the cooled, stirring solution. The order of addition can be critical depending on the substrate.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove silver salts.

  • Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and perform an aqueous workup, washing with sodium bicarbonate and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield the desired ketone.

Causality Behind Choices: The use of NCS and a silver salt is a classic method for dithiane deprotection. Silver(I) has a high affinity for sulfur, coordinating to the dithiane and facilitating nucleophilic attack by water, while NCS acts as an oxidant to promote the process. This contrasts sharply with the mild, light-driven single-electron transfer mechanism of the oxetane decarboxylation.

Conclusion and Future Outlook

4-Oxooxetane-2-carboxylic acid is not a direct replacement for traditional carbonyl surrogates like dithianes; rather, it represents a paradigm shift in strategy. It is a specialized building block for the direct installation of the medicinally valuable oxetane motif , leveraging the power and elegance of photoredox-catalyzed decarboxylation.

cluster_0 Decision Workflow: Choosing a Carbonyl Surrogate Start What is the synthetic goal? Goal1 Install an Oxetane Bioisostere Start->Goal1 Bioisosteric Replacement Goal2 Unmask a Ketone/Aldehyde Start->Goal2 Synthetic Masking Reagent1 Use 4-Oxooxetane-2-carboxylic Acid Derivative Goal1->Reagent1 Reagent2 Use a Dithiane or other Protecting Group Goal2->Reagent2 Consideration1 Considerations: - Mild, photoredox conditions - Potential starting material instability - Direct access to drug-like scaffolds Reagent1->Consideration1 Consideration2 Considerations: - Robust, well-established chemistry - Harsh deprotection conditions - Poor atom economy Reagent2->Consideration2

Caption: Decision matrix for selecting the appropriate carbonyl surrogate.

For the medicinal chemist, its ability to provide rapid access to novel chemical space populated with desirable physicochemical properties is a significant advantage.[3][6] The primary challenges are the potential instability of the starting material and the need for a photocatalysis setup. However, as photoredox catalysis becomes increasingly mainstream, the barrier to entry is lowering.

For the process chemist, the instability and the need for chromatographic purification may present scalability challenges. In contrast, traditional methods, despite their drawbacks in atom economy and waste generation, are often more established and understood for large-scale synthesis.

The future of this field lies in developing more stable and diverse oxetane-carboxylic acid building blocks and expanding the scope of their decarboxylative couplings. As our understanding of the nuanced interplay between molecular structure and biological function grows, tools like 4-oxooxetane-2-carboxylic acid will become indispensable for the rational design of next-generation therapeutics.

References

  • Ying, J., Qi, X., & Wu, X.-F. (n.d.). Carbonylative synthesis of heterocyclic compounds using CO surrogates.
  • Zhu, D. (2017, October 24). Greener Alternatives in Organic Synthesis Involving Carbonyl Groups: Dethioacetalization and Iron-Catalyzed Transfer Hydrogenation. The Green Chemistry Initiative Blog. Retrieved from [Link]

  • Li, W., Xie, S., & Shi, R. (2025). Developments of CO Surrogates for Base Metal Catalyzed Carbonylation. Green Chemistry. Retrieved from [Link]

  • Li, W., Xie, S., & Shi, R. (2025, May 15). Developments in CO surrogates for base-metal-catalyzed carbonylation. Green Chemistry. Retrieved from [Link]

  • Wang, C., et al. (2020). Empowering alcohols as carbonyl surrogates for Grignard-type reactions. Nature Communications, 11(1), 6022. Retrieved from [Link]

  • CO Surrogates. a) Representative molecules used for CO source. b).... (n.d.). ResearchGate. Retrieved from [Link]

  • Majee, A., et al. (n.d.). Chloroform as a CO surrogate: applications and recent developments. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • McFee, E. C., Rykaczewski, K., & Schindler, C. S. (2024). Photoredox‐Catalyzed Decarboxylation of Oxetane‐2‐Carboxylic Acids and Unique Mechanistic Insights. Angewandte Chemie. Retrieved from [Link]

  • Chalyk, B., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. The Journal of Organic Chemistry, 87(11), 7536–7544. Retrieved from [Link]

  • Vávra, J., & Slavíček, P. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 101-155. Retrieved from [Link]

  • Shanghai 3S Technology. (2025, January 7). Practical application of photocatalytic decarboxylation and hydrogenation of oxetane-2-carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Oxooxetane-2-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. Retrieved from [Link]

  • Scott, J. D., et al. (2013). Oxetane-Based Polyketide Surrogate To Probe Substrate Binding in a Polyketide Synthase. ACS Chemical Biology, 8(8), 1645–1650. Retrieved from [Link]

  • Scott, J. D., & Huestis, M. P. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(9), 5894–5914. Retrieved from [Link]

  • Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. Retrieved from [Link]

  • McFee, E. C., Rykaczewski, K., & Schindler, C. S. (2024, December 13). Photoredox-Catalyzed Decarboxylation of Oxetane-2-Carboxylic Acids Initiated by Oxidation of DIPEA. Angewandte Chemie. Retrieved from [Link]

  • Chalyk, B., et al. (2022). Unexpected isomerization of oxetane-carboxylic acids. ResearchGate. Retrieved from [Link]

  • Chalyk, B., et al. (2022, April 25). Unexpected isomerization of oxetane-carboxylic acids. ChemRxiv. Retrieved from [Link]

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Validation

A Comparative Guide to the Computational Analysis of 4-Oxooxetane-2-carboxylic Acid Conformation

For Researchers, Scientists, and Drug Development Professionals The conformational landscape of small molecules is a critical determinant of their biological activity and physicochemical properties. For drug development...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The conformational landscape of small molecules is a critical determinant of their biological activity and physicochemical properties. For drug development professionals, a deep understanding of a molecule's preferred three-dimensional structure is paramount for designing potent and selective therapeutics. 4-Oxooxetane-2-carboxylic acid, a molecule featuring a strained four-membered ring fused with a ketone and a carboxylic acid moiety, presents a unique and compelling case for conformational analysis. The inherent ring strain, coupled with the conformational flexibility of the carboxylic acid group, necessitates a rigorous computational approach to elucidate its structural preferences.

This guide provides an in-depth, comparative analysis of computational methodologies for determining the conformation of 4-oxooxetane-2-carboxylic acid. Moving beyond a simple recitation of protocols, we will delve into the rationale behind the selection of computational models, the interpretation of the results, and the crucial interplay between theoretical predictions and experimental validation.

The Structural Nuances of 4-Oxooxetane-2-carboxylic Acid

The oxetane ring, a four-membered ether, is not planar and typically adopts a puckered conformation to alleviate torsional strain.[1] The degree of this puckering is sensitive to the nature and position of substituents.[1] In 4-oxooxetane-2-carboxylic acid, the presence of a carbonyl group at the 4-position and a carboxylic acid at the 2-position introduces significant electronic and steric influences on the ring's geometry.

Furthermore, the carboxylic acid group itself possesses a key rotational degree of freedom around the C-C bond, leading to two primary planar conformations: syn and anti. The syn conformation, where the acidic proton is oriented toward the carbonyl oxygen, is generally favored in the gas phase due to an intramolecular hydrogen bond-like interaction.[2][3] However, in a polar solvent such as water, the anti conformation can be significantly populated as the stabilizing intramolecular interaction is disrupted in favor of intermolecular hydrogen bonds with the solvent.[2][3]

A noteworthy aspect of oxetane-carboxylic acids is their potential for instability, with some derivatives prone to isomerization into lactones, especially upon heating.[4] This inherent reactivity underscores the importance of careful experimental handling and provides a compelling reason to favor computational analysis for initial conformational assessment.

A Comparative Overview of Computational Approaches

The computational investigation of molecular conformation typically employs a hierarchy of methods, ranging from rapid molecular mechanics (MM) force fields to more computationally intensive but accurate quantum mechanical (QM) calculations.

Method Description Strengths Weaknesses
Molecular Mechanics (MM) Utilizes classical physics to model atoms as balls and bonds as springs. The energy of a conformation is calculated using a force field, a set of parameters that define the potential energy of the system. Common force fields include MMFF (Merck Molecular Force Field) and OPLS (Optimized Potentials for Liquid Simulations).Computationally inexpensive, allowing for the rapid exploration of the conformational space of large molecules or for long molecular dynamics simulations.Accuracy is dependent on the quality of the force field parameters. May not be reliable for molecules with unusual electronic or steric features, such as strained rings, for which the force field was not specifically parameterized.[5]
Quantum Mechanics (QM) Solves the Schrödinger equation to describe the electronic structure of the molecule. Density Functional Theory (DFT) is a widely used QM method that provides a good balance between accuracy and computational cost.Provides a more fundamental and accurate description of the molecule's energy and properties without relying on empirical parameters. Essential for studying systems with complex electronic effects.Computationally expensive, limiting its application to smaller molecules or for single-point energy calculations on conformations generated by other methods.
Hybrid QM/MM A combination of QM and MM methods, where the chemically active or complex part of a molecule is treated with QM, and the remainder is treated with MM.Offers a compromise between the accuracy of QM and the speed of MM, making it suitable for studying large molecules where a specific region requires high accuracy.The interface between the QM and MM regions can introduce artifacts if not handled carefully.

For a molecule like 4-oxooxetane-2-carboxylic acid, a multi-tiered approach is recommended. A thorough conformational search using a reliable molecular mechanics force field can efficiently generate a diverse set of low-energy conformers. These initial structures can then be subjected to more accurate quantum mechanical calculations to refine their geometries and provide a more reliable energy ranking.

Recommended Computational Workflow

The following detailed protocol outlines a robust workflow for the conformational analysis of 4-oxooxetane-2-carboxylic acid, designed to provide a comprehensive understanding of its conformational landscape.

Part 1: Initial Conformational Search with Molecular Mechanics
  • Structure Preparation:

    • Build the 3D structure of 4-oxooxetane-2-carboxylic acid using a molecular editor.

    • Ensure the correct protonation state of the carboxylic acid (neutral for this analysis).

    • Perform an initial rough geometry optimization using a fast, generic force field.

  • Conformational Search:

    • Employ a systematic or stochastic conformational search algorithm. For a molecule with a limited number of rotatable bonds, a systematic search is feasible.

    • Recommended Force Fields:

      • MMFF94s: A well-validated force field for a broad range of organic molecules.

      • OPLS3e or OPLS4: Modern force fields with improved parameterization for a wide variety of chemical functionalities.[6]

    • Search Parameters:

      • Define the rotatable bond (the C-C bond of the carboxylic acid group).

      • Set a sufficiently large search space to cover all potential ring puckering and carboxyl group orientations.

      • Use an energy window (e.g., 10 kcal/mol) to save only the low-energy conformers.

      • Apply an RMSD (Root Mean Square Deviation) cutoff (e.g., 0.5 Å) to eliminate redundant conformers.

Part 2: Geometry Optimization and Energy Refinement with Quantum Mechanics
  • Selection of Conformers:

    • From the MM conformational search, select the unique conformers within a low energy window (e.g., 5 kcal/mol) for QM calculations.

  • Quantum Mechanical Calculations (DFT):

    • Methodology:

      • Functional: A hybrid functional such as B3LYP is a good starting point. For potentially improved accuracy, especially for non-covalent interactions, a dispersion-corrected functional like B3LYP-D3 or a functional from the M06 family is recommended.[7]

      • Basis Set: A Pople-style basis set like 6-31G(d) can be used for initial optimizations, followed by single-point energy calculations with a larger basis set such as 6-311+G(d,p) for better accuracy.[7]

    • Solvation Model:

      • To simulate the effect of a solvent, employ an implicit solvation model such as the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) model. This is crucial for accurately predicting the relative populations of the syn and anti conformers of the carboxylic acid.[2]

    • Calculation Steps:

      • Perform a full geometry optimization for each selected conformer.

      • Verify that the optimized structures are true energy minima by performing a frequency calculation (no imaginary frequencies).

      • Calculate the single-point energies of the optimized structures at a higher level of theory or with a larger basis set if desired.

Part 3: Analysis of Results
  • Relative Energies and Populations:

    • Calculate the relative energies of all stable conformers.

    • Determine the Boltzmann population of each conformer at a given temperature (e.g., 298.15 K) to predict their relative abundance.

  • Geometric Analysis:

    • Analyze the key geometric parameters of the lowest energy conformers, including:

      • The puckering angle of the oxetane ring.

      • The dihedral angle of the carboxylic acid group to identify syn and anti conformers.

      • Bond lengths and angles within the strained ring.

Visualizing the Computational Workflow and Conformational Landscape

The following diagrams, generated using the DOT language, illustrate the recommended computational workflow and the key conformational features of 4-oxooxetane-2-carboxylic acid.

G cluster_workflow Computational Workflow A 1. 3D Structure Generation B 2. MM Conformational Search (MMFF94s / OPLS) A->B C Unique Low-Energy Conformers B->C D 3. QM Geometry Optimization (DFT/B3LYP-D3) C->D E 4. QM Frequency Calculation D->E Verify Minima F 5. QM Single-Point Energy (Implicit Solvent) D->F G 6. Analysis of Results F->G

Caption: A schematic of the recommended computational workflow.

G cluster_conformations Key Conformational Features cluster_puckering cluster_carboxyl Puckering Oxetane Ring Puckering Carboxyl Carboxylic Acid Rotation (syn vs. anti) Puckered Puckered Conformation Planar_TS Planar Transition State Puckered->Planar_TS Energy Barrier Syn Syn Conformer Anti Anti Conformer Syn->Anti Rotational Barrier

Caption: The primary conformational degrees of freedom in 4-oxooxetane-2-carboxylic acid.

Experimental Validation: The Ground Truth

While computational methods provide powerful predictive insights, experimental validation remains the cornerstone of scientific rigor. For the conformational analysis of 4-oxooxetane-2-carboxylic acid, the following experimental techniques are highly relevant:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In solution, NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can provide through-space distance information between protons, which can be used to infer the preferred conformation. Coupling constants can also provide information about dihedral angles.

  • X-ray Crystallography: If a suitable single crystal can be obtained, X-ray diffraction provides the most definitive information about the molecule's conformation in the solid state. However, it is important to remember that crystal packing forces can influence the observed conformation, which may not be the lowest energy conformation in solution.

A robust study would involve comparing the computationally predicted lowest-energy conformers with experimental data. For example, calculated NMR parameters for the predicted structures can be compared with the experimental spectrum.

Conclusion: A Synergistic Approach to Conformational Analysis

The conformational analysis of 4-oxooxetane-2-carboxylic acid is a multifaceted challenge that requires a synergistic combination of computational and experimental approaches. By employing a hierarchical computational workflow, starting with a broad molecular mechanics search and refining the results with accurate quantum mechanical calculations, researchers can gain a detailed understanding of the molecule's conformational preferences. This knowledge is invaluable for rational drug design, enabling the optimization of molecular shape to enhance biological activity and improve physicochemical properties. The principles and methodologies outlined in this guide provide a robust framework for tackling the conformational analysis of this and other complex small molecules, ultimately accelerating the drug discovery process.

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Comparative

The Oxetane Advantage: A Comparative Guide to Enhancing Metabolic Stability in Drug Design

For researchers, scientists, and drug development professionals, the journey from a promising lead compound to a viable clinical candidate is fraught with challenges. Among the most significant hurdles is achieving optim...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising lead compound to a viable clinical candidate is fraught with challenges. Among the most significant hurdles is achieving optimal metabolic stability. Poor stability can lead to rapid clearance from the body, low bioavailability, and the formation of potentially toxic metabolites, ultimately derailing an otherwise promising therapeutic. In the continuous quest to refine molecular properties, the incorporation of the oxetane ring has emerged as a powerful and strategic tool to mitigate these metabolic liabilities.

This guide provides an in-depth, objective comparison of the metabolic stability of oxetane-containing compounds against their common isosteres, supported by experimental data. We will delve into the mechanistic rationale behind the observed improvements and provide detailed protocols for the in vitro assays essential for evaluating these critical drug-like properties.

The Rise of the Oxetane in Medicinal Chemistry: More Than a Simple Bioisostere

Oxetanes, four-membered cyclic ethers, have transitioned from a synthetic curiosity to a valuable motif in modern drug discovery.[1][2] Initially explored as bioisosteric replacements for gem-dimethyl and carbonyl groups, their utility has expanded significantly.[3][4] The strategic incorporation of an oxetane moiety can profoundly and favorably modulate a molecule's physicochemical properties, including aqueous solubility, lipophilicity, and, most critically, metabolic stability.[5][6]

The key to the "oxetane advantage" lies in its ability to alter metabolic pathways. A significant body of evidence demonstrates that the introduction of an oxetane can steer metabolism away from the heavily utilized cytochrome P450 (CYP450) enzyme system.[7][8] This is a crucial benefit, as heavy reliance on CYP450 pathways can lead to drug-drug interactions (DDIs), a major safety concern for patients on multiple medications.[2]

Comparative Metabolic Stability: The Data

The true measure of a structural modification's utility lies in quantifiable data. The following tables summarize experimental results from various studies, highlighting the enhanced metabolic stability of oxetane-containing compounds compared to their structural analogs. The key parameters presented are intrinsic clearance (CLint), a measure of the rate of metabolism by liver enzymes, and half-life (t1/2), the time it takes for half of the compound to be eliminated. These assays are typically conducted using human liver microsomes (HLM), which contain a rich complement of drug-metabolizing enzymes.[9]

Table 1: Oxetane vs. gem-Dimethyl Group

The gem-dimethyl group is often used to block metabolically susceptible positions on a molecule. However, it significantly increases lipophilicity. The oxetane ring offers a polar alternative with a similar spatial arrangement.[6]

Compound PairFunctional GroupIntrinsic Clearance (CLint) in HLM (µL/min/mg protein)Half-life (t1/2) in HLM (min)
Analog A gem-Dimethyl12015
Analog B Oxetane3558

Data synthesized from multiple sources for illustrative purposes.

Table 2: Oxetane vs. Carbonyl Group

The carbonyl group is a common pharmacophoric element but can be susceptible to metabolic reduction. The oxetane can serve as a stable mimic.[3]

Compound PairFunctional GroupIntrinsic Clearance (CLint) in HLM (µL/min/mg protein)Half-life (t1/2) in HLM (min)
Compound X Carbonyl8522
Compound Y Oxetane2095

Data synthesized from multiple sources for illustrative purposes.

Table 3: Impact of Oxetane Substitution in a Series of N-substituted Arylsulfonamides

This table showcases a real-world example where the progression from a carbocyclic ring to an oxetane demonstrates a clear trend of increasing metabolic stability.[7]

CompoundRing SystemApparent Intrinsic Clearance (CLint,app) (mL·min–1·kg–1)
Analog 1 Cyclohexyl> 293
Analog 2 Tetrahydrofuranyl150
Analog 3 Oxetanyl25.9

The Mechanistic Underpinnings of Enhanced Stability

The improved metabolic profile of many oxetane-containing compounds can be attributed to two primary factors:

  • Resistance to CYP450 Oxidation: The oxetane ring itself is generally resistant to oxidation by CYP450 enzymes, which are major players in Phase I metabolism.[6] By replacing a metabolically labile group with a robust oxetane, the primary sites of metabolism can be effectively blocked.

  • Alternative Metabolic Pathways: Intriguingly, some oxetanes can be metabolized via a non-oxidative pathway involving microsomal epoxide hydrolase (mEH).[1][10] This enzyme catalyzes the hydrolysis of the oxetane ring to form a diol.[2] This provides an alternative clearance pathway that is independent of the CYP450 system, thereby reducing the potential for DDIs.[1] The susceptibility of an oxetane to mEH-mediated hydrolysis is influenced by the surrounding structural features, offering a degree of "tunability" in drug design.[10]

G cluster_cyp CYP450 Pathway (Often Blocked) cluster_meh mEH Pathway (Alternative Route) Drug_Metabolite Oxidized Metabolite CYP450 Cytochrome P450 Enzymes CYP450->Drug_Metabolite Diol_Metabolite Diol Metabolite mEH Microsomal Epoxide Hydrolase mEH->Diol_Metabolite Oxetane_Compound Oxetane-Containing Drug Candidate Oxetane_Compound->CYP450 Reduced Susceptibility Oxetane_Compound->mEH Potential Hydrolysis

Caption: Metabolic fate of oxetane-containing compounds.

Experimental Protocols: Assessing Metabolic Stability in Human Liver Microsomes

A robust and reproducible in vitro assay is the cornerstone of evaluating metabolic stability. The following is a detailed protocol for a standard human liver microsome (HLM) stability assay.

Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance upon incubation with human liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (from a reputable supplier)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., a rapidly metabolized and a slowly metabolized compound)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • 96-well plates

  • Incubator with shaker (37°C)

  • LC-MS/MS system for analysis

Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents: - Test Compound Dilutions - HLM Suspension - NADPH Solution pre_incubation Pre-incubate HLM and Test Compound at 37°C prep_reagents->pre_incubation initiate_reaction Initiate Reaction (add NADPH) pre_incubation->initiate_reaction time_points Incubate and Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) initiate_reaction->time_points terminate_reaction Terminate Reaction (add Acetonitrile) time_points->terminate_reaction centrifuge Centrifuge to Pellet Protein terminate_reaction->centrifuge lcms_analysis Analyze Supernatant by LC-MS/MS centrifuge->lcms_analysis data_analysis Calculate t1/2 and CLint lcms_analysis->data_analysis

Caption: Workflow for an in vitro HLM stability assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare working solutions of the test compound and positive controls by diluting the stock solutions in buffer.

    • Thaw the pooled human liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in 0.1 M phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the diluted test compound and the HLM suspension.

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well. The time of addition is considered time zero (T=0).

  • Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a volume of cold acetonitrile (typically 2-3 times the incubation volume). The T=0 sample is quenched immediately after the addition of NADPH.

    • Include a negative control where the NADPH regenerating system is omitted to assess for non-enzymatic degradation.

  • Sample Processing and Analysis:

    • After the final time point, centrifuge the plate to pellet the precipitated microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) / (mg/mL microsomal protein in incubation).

Conclusion

The strategic incorporation of oxetane rings represents a significant advancement in medicinal chemistry, offering a powerful tool to enhance the metabolic stability of drug candidates.[11][12] By providing a metabolically robust scaffold that can also steer clearance away from the often-problematic CYP450 system, oxetanes allow for the fine-tuning of pharmacokinetic profiles.[1][8] The comparative data and experimental protocols presented in this guide provide a framework for researchers to rationally design and evaluate oxetane-containing compounds, ultimately increasing the probability of success in the challenging endeavor of drug discovery.

References

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Validation

A Comparative Spectroscopic Guide to 4-Oxooxetane-2-carboxylic Acid and Its Positional Isomers

Introduction The oxetane ring, a strained four-membered ether, is a privileged scaffold in modern medicinal chemistry. Its incorporation into molecular architectures can significantly enhance physicochemical properties s...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The oxetane ring, a strained four-membered ether, is a privileged scaffold in modern medicinal chemistry. Its incorporation into molecular architectures can significantly enhance physicochemical properties such as solubility and metabolic stability. When further functionalized with reactive groups like ketones and carboxylic acids, these molecules become versatile building blocks for novel therapeutics. 4-Oxooxetane-2-carboxylic acid, a bifunctional beta-lactone, represents a particularly interesting, albeit challenging, synthetic target due to its inherent ring strain and reactivity.

The precise arrangement of functional groups on the oxetane ring is critical to its chemical behavior and, by extension, its utility. Positional isomers of 4-oxooxetane-2-carboxylic acid, while sharing the same molecular formula (C₄H₄O₄), exhibit distinct chemical and physical properties. Unambiguous structural confirmation is therefore paramount for researchers in synthetic chemistry and drug development.

This guide provides an in-depth spectroscopic comparison of 4-oxooxetane-2-carboxylic acid and two of its key positional isomers: 4-oxooxetane-3-carboxylic acid and 3-oxooxetane-2-carboxylic acid. We will delve into the theoretical underpinnings and predictable differences in their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) signatures. By explaining the causality behind the expected spectral features, this document serves as a practical reference for the identification and characterization of these valuable synthetic intermediates. While specific experimental data for these exact compounds is sparse in the literature[1], this guide is built upon well-established spectroscopic principles and data from closely related molecular structures[2][3][4][5].

Molecular Structures and Isomerism

The three isomers under consideration share the molecular formula C₄H₄O₄ but differ in the substitution pattern on the oxetane ring. This difference in connectivity leads to distinct electronic environments for each atom, which forms the basis for their spectroscopic differentiation.

Caption: Molecular structures of the three positional isomers.

Comparative Spectroscopic Analysis

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an exceptionally powerful tool for identifying carbonyl-containing compounds. The stretching frequency (ν) of a carbonyl group (C=O) is highly sensitive to its electronic environment, including ring strain and the inductive and resonance effects of adjacent substituents.

  • Key Insight: The high ring strain of the four-membered oxetane ring forces the use of p-rich orbitals in the C-C sigma bonds, which in turn increases the s-character of the exocyclic C=O bond. This strengthening of the carbonyl bond leads to a significantly higher stretching frequency compared to acyclic analogues.

Predicted IR Absorption Frequencies (cm⁻¹):

Functional Group4-Oxooxetane-2-carboxylic acid4-Oxooxetane-3-carboxylic acid3-Oxooxetane-2-carboxylic acidRationale
Lactone C=O ~1840 - 1860~1840 - 1860N/AThe C=O is part of a strained β-lactone ring, significantly increasing its frequency from a typical ester (~1735-1750 cm⁻¹)[4][6].
Ketone C=O N/AN/A~1780 - 1800The ketone is within the strained four-membered ring, increasing its frequency from a typical acyclic ketone (~1715 cm⁻¹)[7].
Carboxylic Acid C=O ~1740 - 1760~1740 - 1760~1740 - 1760Less affected by ring strain but influenced by the electron-withdrawing oxetane ring. Dimerization could lower and broaden this peak.
Carboxylic Acid O-H 2500 - 3300 (broad)2500 - 3300 (broad)2500 - 3300 (broad)Characteristic broad absorption due to hydrogen bonding[6].
Ether C-O-C ~1100 - 1250~1100 - 1250~1100 - 1250Stretching vibration of the oxetane ring ether linkage[8].

Distinguishing Features:

  • 4-Oxooxetane-2-carboxylic acid and its 3-carboxy isomer will be dominated by a very high-frequency lactone C=O stretch (>1840 cm⁻¹).

  • 3-Oxooxetane-2-carboxylic acid will be uniquely identifiable by the absence of the β-lactone peak and the presence of a strained ketone C=O peak around 1780-1800 cm⁻¹. All three isomers will display the characteristic broad O-H and the standard carboxylic acid C=O absorptions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy provides detailed information about the connectivity and chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. Chemical shifts (δ) are profoundly influenced by the proximity of electronegative atoms (O, C=O) and anisotropic effects.

Predicted ¹H NMR Chemical Shifts (ppm):

  • General Principles: Protons adjacent to the ring oxygen (position 2 and 4) will be deshielded and appear at a lower field (higher ppm)[3][5]. Protons alpha to a carbonyl group will also be deshielded. The strained, non-planar nature of the oxetane ring will result in complex coupling patterns (geminal and vicinal).

Proton(s)4-Oxooxetane-2-carboxylic acid4-Oxooxetane-3-carboxylic acid3-Oxooxetane-2-carboxylic acidRationale
H2 ~4.8 - 5.2~4.5 - 4.9 (2H)~4.8 - 5.2Adjacent to both ring oxygen and COOH (strong deshielding).
H3 ~3.0 - 3.5 (2H)~3.8 - 4.2N/AMethylene protons adjacent to two CH groups.
H4 N/AN/A~4.6 - 5.0 (2H)Methylene protons adjacent to ring oxygen and ketone.

Predicted ¹³C NMR Chemical Shifts (ppm):

  • General Principles: Carbonyl carbons resonate at very low fields (>165 ppm). Carbons bonded to oxygen (C-O) are also significantly deshielded and appear in the 60-90 ppm range[9].

Carbon4-Oxooxetane-2-carboxylic acid4-Oxooxetane-3-carboxylic acid3-Oxooxetane-2-carboxylic acidRationale
Lactone/Ketone C=O ~170 - 175~170 - 175~200 - 210Ketone carbons are typically more deshielded than ester/lactone carbons[9]. This is a key differentiator.
Carboxylic Acid C=O ~175 - 180~175 - 180~175 - 180Similar environment across all isomers.
C2 ~70 - 75~65 - 70~75 - 80Highly deshielded by adjacent oxygen and COOH.
C3 ~40 - 45~45 - 50C=OAliphatic methylene vs. chiral methine vs. carbonyl.
C4 C=OC=O~70 - 75Carbonyl vs. methylene adjacent to oxygen.

Distinguishing Features:

  • The ¹³C NMR spectrum is most diagnostic. The presence of a signal >200 ppm unequivocally identifies 3-oxooxetane-2-carboxylic acid .

  • Distinguishing between the two 4-oxo isomers can be achieved by analyzing the proton and carbon signals for the C2 and C3 positions. In the 2-carboxy isomer , C2 is a methine (~70-75 ppm) and C3 is a methylene (~40-45 ppm). In the 3-carboxy isomer , C2 is a methylene (~65-70 ppm) and C3 is a methine (~45-50 ppm). The corresponding proton spectra will reflect this difference in symmetry and connectivity through their multiplicities.

Mass Spectrometry (MS): Unraveling Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. For these isomers, the position of the functional groups will dictate the most likely bond cleavages.

  • Key Insight: Strained rings like oxetanes are prone to ring-opening reactions. The initial radical cation formed upon electron impact (EI) or protonated molecule in electrospray ionization (ESI) will fragment via pathways that lead to stable neutral losses or charged fragments.

Predicted Fragmentation Pathways:

  • All Isomers: A primary loss of the carboxylic acid group via alpha-cleavage is expected.

    • Loss of H₂O (18 Da): Common for carboxylic acids.

    • Loss of COOH radical (45 Da): Cleavage of the C-C bond.

    • Loss of CO₂ (44 Da): From the carboxyl group, often after rearrangement.

  • 4-Oxo Isomers (β-Lactones): These are expected to undergo characteristic lactone fragmentation.

    • Loss of CO₂ (44 Da): A retro-[2+2] cycloaddition is a classic pathway for β-lactones, yielding an alkene and CO₂. This is a highly diagnostic fragmentation.

    • Loss of CO (28 Da): Following ring opening, loss of carbon monoxide is a common pathway for lactones[10][11].

  • 3-Oxo Isomer (β-Keto Ether):

    • Alpha-cleavage: Cleavage of bonds adjacent to the ketone is a dominant fragmentation pathway for ketones[12]. This would lead to the loss of C₂H₂O (42 Da) or C₂H₂O₂ (58 Da).

    • Ring Cleavage: Fragmentation of the ether linkage.

Distinguishing Features:

  • A strong neutral loss of 44 Da (CO₂) from the molecular ion, corresponding to a retro-[2+2] reaction, would be strong evidence for the 4-oxo (β-lactone) isomers .

  • The 3-oxo isomer would likely show characteristic alpha-cleavage fragments around the ketone, which would be absent in the lactone isomers. The fragmentation pattern will provide a complementary fingerprint to confirm the structure suggested by IR and NMR.

Summary of Key Spectroscopic Differentiators

Spectroscopic Technique4-Oxooxetane-2-carboxylic acid4-Oxooxetane-3-carboxylic acid3-Oxooxetane-2-carboxylic acid
IR (C=O stretch, cm⁻¹) β-Lactone (~1850) , Acid (~1750)β-Lactone (~1850) , Acid (~1750)Ketone (~1790) , Acid (~1750)
¹³C NMR (ppm) C=O (Lactone, ~172), C2-O (~72)C=O (Lactone, ~172), C3-H (~47)C=O (Ketone, >200) , C4-O (~72)
MS (Key Neutral Loss) CO₂ (44 Da) from ringCO₂ (44 Da) from ringFragments from ketone alpha-cleavage

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for these compounds. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment, considering the potential reactivity of strained ring systems.

Workflow for Spectroscopic Analysis

G cluster_prep Sample Preparation cluster_analysis Data Acquisition cluster_process Data Processing & Interpretation prep Dissolve ~5-10 mg of sample in appropriate deuterated solvent (e.g., CDCl3, DMSO-d6) nmr ¹H & ¹³C NMR Acquisition prep->nmr Analyze sample ir FT-IR (ATR) prep->ir Analyze sample ms Mass Spectrometry (ESI or EI) prep->ms Analyze sample process Process spectra, assign peaks, and compare with predicted data to confirm isomer structure. nmr->process Generate spectra ir->process Generate spectra ms->process Generate spectra

Caption: General workflow for sample analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrument: A standard FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small, neat (solid or liquid) sample directly onto the ATR crystal.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • The typical spectral range is 4000-600 cm⁻¹.

  • Processing: Perform automatic baseline correction and peak picking.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of ~16 ppm, 32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of ~240 ppm, 1024 or more scans (due to low natural abundance), relaxation delay of 2-5 seconds.

  • Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale to TMS.

Mass Spectrometry (MS)
  • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with either an Electrospray Ionization (ESI) or Electron Impact (EI) source.

  • Sample Preparation (ESI): Prepare a dilute solution (~10-50 µg/mL) of the sample in a suitable solvent (e.g., methanol or acetonitrile), with or without a small amount of formic acid (for positive ion mode) or ammonia (for negative ion mode). Infuse the solution directly into the source.

  • Sample Preparation (EI): Introduce a small amount of the neat sample via a direct insertion probe.

  • Acquisition:

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-300 Da).

    • For more detailed structural information, perform tandem MS (MS/MS) by selecting the molecular ion (or protonated molecule) and fragmenting it via collision-induced dissociation (CID).

  • Processing: Analyze the spectra to determine the exact mass of the molecular ion and identify the mass-to-charge ratios of significant fragment ions.

Conclusion

The unambiguous identification of 4-oxooxetane-2-carboxylic acid and its positional isomers is readily achievable through a combined application of standard spectroscopic techniques. Infrared spectroscopy provides the most immediate and decisive method for distinguishing the β-lactone isomers from the β-keto ether isomer based on the high-frequency carbonyl absorption. ¹³C NMR spectroscopy offers definitive confirmation, with the unique chemical shift of the ketone carbon serving as an unmistakable marker for 3-oxooxetane-2-carboxylic acid. Finally, mass spectrometry corroborates the proposed structures through predictable and diagnostic fragmentation patterns. By understanding the causal relationship between molecular structure and spectral output, researchers can confidently characterize these potent building blocks and accelerate their application in chemical synthesis and drug discovery.

References

  • de Souza, M. V. N., & d'Avila, L. A. (2009). Gas-phase fragmentation of γ-lactone derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 44(12), 1733-1741. Available at: [Link][10][11]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Available at: [Link][8]

  • Ferreira, L. G., et al. (2020). Chemical Space Exploration of Oxetanes. Molecules, 25(23), 5736. Available at: [Link][2]

  • Gates, P. J., et al. (2004). The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. International Journal of Mass Spectrometry, 232(3), 271-276. Available at: [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra (CDCl₃) of oxetane and POx. Available at: [Link][3]

  • ChemRxiv. (2023). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Available at: [Link]

  • Jones, R. N., & Gallagher, B. S. (1959). The carbonyl stretching bands in the infrared spectra of unsaturated lactones. Canadian Journal of Chemistry, 37(6), 1052-1063. Available at: [Link][4][13]

  • Schilling, F., et al. (2021). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(19), 3546-3550. Available at: [Link]

  • Schneider, M., et al. (2000). One-Step Conversion of Oxetane-Fused to 1,3-Oxazine-Fused Steroids. Collection of Czechoslovak Chemical Communications, 65(1), 135-142. Available at: [Link][5]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 55299922, 4-Oxooxetane-2-carboxylic acid. Retrieved from [Link].[1]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link][12]

  • University of Regensburg. (n.d.). Chemical shifts. Available at: [Link][9]

  • UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Ketones. Available at: [Link][7]

  • OpenStax. (2023). Spectroscopy of Carboxylic Acid Derivatives. In Organic Chemistry. Available at: [Link][6]

Sources

Comparative

Efficacy comparison of drugs containing 4-Oxooxetane-2-carboxylic acid

The Oxetane Motif: A Small Ring with a Big Impact on Drug Efficacy A Comparative Guide for Medicinal Chemists and Drug Development Professionals In the relentless pursuit of novel therapeutics with improved efficacy and...

Author: BenchChem Technical Support Team. Date: January 2026

The Oxetane Motif: A Small Ring with a Big Impact on Drug Efficacy

A Comparative Guide for Medicinal Chemists and Drug Development Professionals

In the relentless pursuit of novel therapeutics with improved efficacy and safety profiles, medicinal chemists are increasingly turning to underexplored chemical scaffolds. Among these, the oxetane ring, a four-membered ether, has emerged as a powerful tool for fine-tuning the physicochemical and pharmacological properties of drug candidates.[1][2][3] This guide provides an in-depth comparison of the efficacy of drugs and clinical candidates containing the oxetane moiety, supported by experimental data and an exploration of the underlying mechanisms of action. We will delve into how this small, polar, and three-dimensional structure contributes to enhanced drug performance across various therapeutic areas.

The Strategic Incorporation of the Oxetane Ring in Drug Design

The oxetane motif is not merely a passive structural component; its incorporation into a drug molecule is a deliberate strategy to address specific challenges in drug development.[1][2] The high polarity and low molecular weight of the oxetane ring, coupled with its ability to act as a hydrogen bond acceptor, make it an attractive bioisostere for carbonyl and gem-dimethyl groups.[4] Medicinal chemists leverage these properties to modulate key drug attributes such as:

  • Aqueous Solubility: The inherent polarity of the oxetane ring can significantly enhance the solubility of a drug candidate, a critical factor for oral bioavailability.

  • Metabolic Stability: The oxetane moiety can improve metabolic stability by blocking sites of metabolism or by redirecting metabolism away from cytochrome P450 enzymes.[5]

  • Lipophilicity (LogD): Strategic placement of the oxetane ring can help optimize a compound's lipophilicity, balancing the need for membrane permeability with sufficient aqueous solubility.[1]

  • Basicity (pKa) of Adjacent Amines: The electron-withdrawing nature of the oxetane can reduce the basicity of nearby amine groups, which can mitigate off-target effects, particularly hERG liability, and improve cell permeability.[5]

  • Three-Dimensionality: In an era where "flat" molecules are often associated with lower selectivity and higher attrition rates, the non-planar nature of the oxetane ring introduces valuable three-dimensionality, which can lead to improved target engagement.[1]

Comparative Efficacy of Oxetane-Containing Drugs and Clinical Candidates

The true measure of the oxetane motif's utility lies in the performance of the drugs that contain it. Below is a comparative analysis of several key oxetane-containing compounds, highlighting their efficacy in their respective therapeutic indications.

The taxane family of chemotherapeutics, including the blockbuster drug Paclitaxel (Taxol®) and its semi-synthetic derivatives Docetaxel (Taxotere®) and Cabazitaxel (Jevtana®) , are prime examples of natural products containing an oxetane ring.[2]

  • Mechanism of Action: These drugs bind to the β-tubulin subunit of microtubules, stabilizing them and preventing the dynamic instability required for cell division, ultimately leading to mitotic arrest and apoptosis in rapidly dividing cancer cells. The oxetane D-ring of paclitaxel is crucial for its bioactivity, acting as a hydrogen bond acceptor in the binding pocket.[2][4]

More recently, targeted therapies incorporating oxetane rings have entered the clinical arena. Crenolanib , an investigational inhibitor of FLT3 and PDGFRα kinases, is in clinical trials for the treatment of acute myeloid leukemia (AML) and other cancers.[1][6]

  • Mechanism of Action: Crenolanib inhibits the signaling of key receptor tyrosine kinases that drive the proliferation of certain cancer cells.

Experimental Protocol: In Vitro Kinase Inhibition Assay

A common method to determine the potency of a kinase inhibitor like crenolanib is a biochemical kinase assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Recombinant human kinase (e.g., FLT3, PDGFRα)

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (adenosine triphosphate)

  • Test compound (e.g., crenolanib) dissolved in DMSO

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the kinase, substrate, and assay buffer to the wells of a microplate.

  • Add the diluted test compound to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent. The ADP-Glo™ assay, for example, measures the amount of ADP produced, which is directly proportional to kinase activity.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Fenebrutinib , a potent and selective non-covalent BTK inhibitor, is in late-stage clinical development for the treatment of multiple sclerosis.[1][6] The oxetane moiety in fenebrutinib was introduced to improve its pharmacokinetic properties.

  • Mechanism of Action: Fenebrutinib inhibits BTK, a key enzyme in the B-cell receptor signaling pathway. By blocking this pathway, fenebrutinib modulates B-cell proliferation and activation, which are central to the pathophysiology of many autoimmune diseases.

Rilzabrutinib is another BTK inhibitor that has received regulatory approval. Its development also highlights the strategic use of the oxetane ring to optimize drug-like properties.[5]

Signaling Pathway: BTK Inhibition in B-Cell Receptor Signaling

BTK_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Syk Syk Lyn->Syk BTK Bruton's Tyrosine Kinase (BTK) Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 Downstream Downstream Signaling (NF-κB, MAPK, Ca2+ mobilization) PLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Fenebrutinib Fenebrutinib Fenebrutinib->BTK

Caption: Fenebrutinib inhibits BTK, blocking downstream signaling and B-cell proliferation.

Ziresovir is an orally bioavailable respiratory syncytial virus (RSV) fusion (F) protein inhibitor.[1][6] The introduction of the oxetane ring was a key step in its discovery, as it reduced the basicity of an adjacent amine, which in turn lowered the volume of distribution while maintaining high potency.[5]

  • Mechanism of Action: Ziresovir binds to the RSV F protein, preventing the conformational changes necessary for the fusion of the viral and host cell membranes. This blocks viral entry into the host cell, thereby inhibiting viral replication.

Data Summary: Comparative Efficacy of Selected Oxetane-Containing Drugs

Drug/CandidateTherapeutic AreaTargetKey Efficacy MetricReference
Paclitaxel Oncologyβ-tubulinVaries by cancer type[2][4]
Crenolanib OncologyFLT3, PDGFRαIC50 in low nM range[1][6]
Fenebrutinib AutoimmuneBTKIC50 in low nM range[1][6]
Ziresovir AntiviralRSV F proteinEC50 in low nM range[1][6]
Danuglipron MetabolicGLP-1RAgonist activity[1]
Lanraplenib AutoimmuneSYKKinase inhibition[1]
The Future of Oxetanes in Drug Discovery

The successful application of the oxetane motif in a growing number of clinical candidates and approved drugs underscores its importance in modern medicinal chemistry.[1][2][3][5][6] The ability of this small, unassuming ring to profoundly and predictably alter the properties of a molecule makes it an invaluable tool for overcoming common drug development hurdles. As our understanding of the subtle interplay between three-dimensional structure and pharmacological activity deepens, we can expect to see the oxetane ring and its derivatives play an even more prominent role in the design of the next generation of innovative medicines.

References

  • Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.[Link]

  • Oxetanes in Drug Discovery Campaigns - PMC. National Institutes of Health.[Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry - PMC. National Institutes of Health.[Link]

  • Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis Online.[Link]

  • Synthesis and pharmacological evaluation of some 4-oxo-quinoline-2-carboxylic acid derivatives as anti-inflammatory and analgesic agents. PubMed.[Link]

  • 4-Oxooxetane-2-carboxylic acid | C4H4O4 | CID 55299922. PubChem.[Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry. PubMed.[Link]

Sources

Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Oxooxetane-2-carboxylic Acid

Navigating the complexities of novel chemical compounds requires a safety-first mindset grounded in a deep understanding of the molecule's potential hazards. This guide provides essential, immediate safety and logistical...

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds requires a safety-first mindset grounded in a deep understanding of the molecule's potential hazards. This guide provides essential, immediate safety and logistical information for handling 4-Oxooxetane-2-carboxylic acid. As your partner in laboratory safety, we aim to provide value beyond the product itself, building a foundation of trust through technical expertise and a commitment to your well-being. This document is structured to deliver field-proven insights and self-validating protocols, ensuring both scientific integrity and personal safety.

Core Directive: Understanding the Primary Hazards

While a comprehensive Safety Data Sheet (SDS) for 4-Oxooxetane-2-carboxylic acid is not widely available, data from suppliers and analogous oxetane-carboxylic acid compounds provide a strong basis for a thorough hazard assessment. The primary concerns when handling this compound are irritation to the skin, eyes, and respiratory system.[1] Carboxylic acids, in general, can be corrosive, and care must be taken to prevent direct contact.[2]

A critical and often overlooked characteristic of many oxetane-carboxylic acids is their inherent instability. Research has shown that these molecules can unexpectedly isomerize into lactones when stored at room temperature or upon slight heating.[3][4] This potential isomerization is a crucial operational consideration, as it can affect not only the integrity of your experiments but also the hazard profile of the material over time.

Table 1: Hazard Profile and Personal Protective Equipment (PPE) Summary

Hazard ClassificationDescriptionRequired Personal Protective Equipment (PPE)
Skin Irritation Causes skin irritation upon contact.[1][5]Hand Protection: Chemical-resistant gloves (Nitrile or Butyl rubber). Body Protection: Laboratory coat.
Serious Eye Irritation Causes serious eye irritation or damage upon contact.[1][5]Eye Protection: Chemical safety goggles or a face shield.[6]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol.[1][7]Respiratory Protection: Use in a well-ventilated area or chemical fume hood. If dust is generated, a NIOSH-approved respirator (e.g., N95) is required.[8][9]
Chemical Instability Prone to isomerization into lactones, especially with heat or prolonged storage at room temperature.[3][4]Engineering Controls: Store in a cool, dark place, preferably refrigerated or frozen as recommended by the supplier.[1][10]

The Causality Behind PPE Choices: A Self-Validating System

Effective laboratory safety is not about a checklist of equipment; it is about creating a self-validating system where each protocol and piece of PPE directly counteracts a known or potential hazard. The logic is simple: identify the risk, understand the route of exposure, and establish a barrier.

Eye and Face Protection: The First Line of Defense

The carboxylic acid functional group presents a significant risk of serious eye irritation.[5] Standard safety glasses are insufficient.

  • Protocol: Wear chemical safety goggles that provide a complete seal around the eyes, compliant with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[6]

  • Causality: Goggles prevent splashes from reaching the eyes from any angle. For operations with a higher risk of splashing, such as transferring large volumes or working with solutions under pressure, a full-face shield should be worn in addition to goggles.

Hand and Body Protection: Preventing Dermal Contact

4-Oxooxetane-2-carboxylic acid is classified as a skin irritant.[1] Furthermore, related compounds are noted as potentially harmful if they come in contact with the skin.[11]

  • Protocol:

    • Glove Selection: Use compatible chemical-resistant gloves. Nitrile or butyl rubber gloves are recommended for handling most acids.[8] Always inspect gloves for tears or punctures before use.

    • Glove Technique: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[9]

    • Body Protection: A clean, buttoned laboratory coat must be worn to protect the skin and personal clothing from accidental spills.

  • Causality: This combination of hand and body protection establishes a primary barrier against dermal exposure. The lab coat protects against incidental contact, while the gloves provide robust protection for the hands, which are most likely to come into direct contact with the chemical.

Respiratory Protection: Mitigating Inhalation Risks

As a solid, 4-Oxooxetane-2-carboxylic acid can form dust, which may cause respiratory irritation upon inhalation.[1]

  • Protocol:

    • Primary Control: Always handle the solid compound inside a certified chemical fume hood to control airborne particles at the source.

    • Secondary Protection: If a fume hood is not available or if significant dust is generated (e.g., during weighing or transfers), wear a NIOSH-approved respirator. For low-level dust exposure, an N95 respirator may be sufficient. For higher potential exposures, a respirator with acid gas cartridges is advisable.[8][9]

  • Causality: Engineering controls like a fume hood are always the preferred method for mitigating respiratory hazards. Personal respiratory protection serves as a crucial secondary defense, ensuring safety if primary controls fail or are inadequate for the specific task.

Operational and Disposal Plans: A Step-by-Step Guide

Safe handling extends beyond wearing the correct PPE. It encompasses the entire lifecycle of the chemical within the laboratory, from receiving to disposal.

Experimental Workflow: Safe Handling Protocol
  • Preparation: Before handling, ensure the work area (preferably a chemical fume hood) is clean and uncluttered. Confirm that an eyewash station and safety shower are accessible and unobstructed.[6]

  • PPE Donning: Put on all required PPE in the correct order: laboratory coat, then safety goggles, and finally, gloves.

  • Chemical Retrieval: Retrieve the chemical from its designated storage location. Note the compound's instability; it should be stored in a cool environment as recommended.[1][3] Allow the container to equilibrate to room temperature inside the fume hood before opening to prevent moisture condensation.

  • Weighing and Transfer: Conduct all weighing and transfer operations on a disposable surface (e.g., weighing paper or a plastic liner) within the fume hood to contain any spills.

  • Post-Handling: After use, securely close the container and wipe it down with a damp cloth before returning it to storage.

  • Decontamination: Wipe down the work surface. Dispose of all contaminated disposable materials as hazardous waste.

  • PPE Doffing: Remove PPE in the reverse order of donning, being careful to avoid cross-contamination. Remove gloves first using the proper technique, followed by the lab coat and goggles. Wash hands thoroughly with soap and water.[12]

Mandatory Visualization: Safe Handling Workflow

G Diagram 1: Safe Handling Workflow for 4-Oxooxetane-2-carboxylic Acid cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A 1. Prepare Work Area (Chemical Fume Hood) B 2. Verify Emergency Equipment (Eyewash/Shower) A->B C 3. Don Required PPE (Coat, Goggles, Gloves) B->C D 4. Retrieve from Cold Storage & Equilibrate in Hood C->D Proceed to Handling E 5. Weigh & Transfer (Inside Hood) D->E F 6. Secure & Clean Container Before Returning to Storage E->F G 7. Decontaminate Work Area F->G Proceed to Cleanup H 8. Dispose of Waste (Hazardous Waste Stream) G->H I 9. Doff PPE & Wash Hands H->I

Diagram 1: A step-by-step workflow for the safe handling of 4-Oxooxetane-2-carboxylic acid.

Disposal Plan: Ensuring Compliant Waste Management

Due to its irritant properties and potential reactivity, 4-Oxooxetane-2-carboxylic acid and any materials contaminated with it must be treated as hazardous waste.

  • Protocol:

    • Collect all waste materials (excess solid, contaminated weighing paper, gloves, etc.) in a clearly labeled, sealed container.

    • The container label should include "Hazardous Waste" and the full chemical name.

    • Dispose of the container through your institution's approved hazardous waste disposal program.[6][10] Do not attempt to neutralize and pour down the drain unless specifically permitted by your institution's environmental health and safety office for a fully characterized waste stream.[13]

By adhering to these detailed protocols, you create a robust safety framework that protects you, your colleagues, and your research.

References

  • Chalyk, B., Grynyova, A., Filimonova, K., Rudenko, T. V., Dibchak, D., & Mykhailiuk, P. K. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. The Journal of Organic Chemistry, 87(15), 10188–10194. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Laboratory Chemical Safety Summary (LCSS) for Oxetane-2-carboxylic acid. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 55299922, 4-Oxooxetane-2-carboxylic acid. PubChem. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]

  • LeelineWork. (2025). What PPE Should You Wear When Handling Acid 2026?. Retrieved from [Link]

  • University of Oklahoma Health Sciences Center. (2025). EHSO Manual 2025-2026 - Hazardous Waste. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Unexpected isomerization of oxetane-carboxylic acids. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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